Product packaging for Benzooxazole-2-carboxylic acid(Cat. No.:CAS No. 21598-08-3)

Benzooxazole-2-carboxylic acid

Cat. No.: B1288501
CAS No.: 21598-08-3
M. Wt: 163.13 g/mol
InChI Key: VKPJOERCBNIOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzooxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B1288501 Benzooxazole-2-carboxylic acid CAS No. 21598-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJOERCBNIOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608772
Record name 1,3-Benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21598-08-3
Record name 1,3-Benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzoxazole core, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] The presence of both the benzoxazole moiety and a carboxylic acid group imparts unique chemical reactivity and potential for diverse functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its spectroscopic signature, characteristic reactivity, and its applications in the field of drug discovery.

Chemical and Physical Properties

This compound is an aromatic organic compound with the molecular formula C8H5NO3.[2] The structure consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position of the oxazole ring. This arrangement results in a rigid, planar structure that can readily interact with biological macromolecules.[1]

PropertyValueSource
CAS Number 21598-08-3[2][3]
Molecular Formula C8H5NO3[2]
Molecular Weight 163.13 g/mol [2]
IUPAC Name 1,3-benzoxazole-2-carboxylic acid[4]

Further physical properties such as melting point, boiling point, and pKa are not consistently reported across publicly available sources and would require experimental determination or access to more specific chemical databases.

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzoxazoles, including this compound, typically involves the condensation of a 2-aminophenol with a suitable carboxylic acid or its derivative.[5] This process proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[5] Several methods have been developed to achieve this transformation, often employing catalysts and varying reaction conditions to optimize yields.[5][6]

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation OxalicAcidDerivative Oxalic Acid Derivative (e.g., acid chloride, ester) OxalicAcidDerivative->Condensation IntramolecularCyclization Intramolecular Cyclization & Dehydration Condensation->IntramolecularCyclization Benzooxazole-2-carboxylic_acid This compound IntramolecularCyclization->Benzooxazole-2-carboxylic_acid

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis via Condensation with an Acid Chloride

This method involves the in-situ generation of an acid chloride from a carboxylic acid, which then reacts with 2-aminophenol.[6]

  • Acid Chloride Formation: To a stirred solution of a suitable dicarboxylic acid derivative (e.g., ethyl oxalyl chloride) (1.0 mmol) in a dry, inert solvent such as toluene or xylene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours.[5]

  • Condensation: Cool the reaction mixture to room temperature. Add 2-aminophenol (1.0 mmol) to the flask.

  • Cyclization: Heat the mixture, potentially with a catalyst such as methanesulfonic acid, to facilitate the intramolecular cyclization and dehydration.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by pouring the reaction mixture into ice water.[7] The resulting solid is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Spectroscopic Properties

The spectroscopic signature of this compound is characterized by the combined features of the benzoxazole ring system and the carboxylic acid functional group.

Spectroscopic TechniqueCharacteristic Peaks/Signals
Infrared (IR) Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad absorption in the range of 2500-3300 cm⁻¹.[8][9][10]- C=O Stretch (Carboxylic Acid): Strong absorption between 1710-1760 cm⁻¹. Conjugation with the benzoxazole ring would likely place this peak in the lower end of the range, around 1710 cm⁻¹.[8][9][10][11]- C-O Stretch (Carboxylic Acid): Absorption in the 1210-1320 cm⁻¹ region.[11][12]- Aromatic C-H Stretch: Absorptions around 3030-3080 cm⁻¹.[12]- Aromatic C=C Stretch: In-plane stretching vibrations at approximately 1465-1625 cm⁻¹.[12]
¹H NMR Spectroscopy - Carboxylic Acid Proton (-COOH): A singlet typically appearing far downfield, around 12 δ. The exact chemical shift is dependent on concentration and solvent due to hydrogen bonding. This peak will disappear upon addition of D₂O.[8][9][10]- Aromatic Protons: Signals corresponding to the protons on the benzene ring, typically in the range of 7.0-8.5 δ, with splitting patterns dependent on their substitution.
¹³C NMR Spectroscopy - Carbonyl Carbon (-COOH): A signal in the range of 165-185 δ. For aromatic acids, this signal is expected towards the upfield end of this range (~165 δ).[8][9][10]- Aromatic and Heterocyclic Carbons: Signals corresponding to the carbons of the benzoxazole ring system.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the carboxylic acid functional group. This group can undergo a variety of transformations, making the molecule a versatile intermediate for further chemical synthesis.

Reactivity of the Carboxylic Acid Group

G cluster_reactions Functional Group Transformations cluster_products Products Start This compound Esterification Esterification (with alcohol, acid catalyst) Start->Esterification AmideFormation Amide Formation (with amine, coupling agent) Start->AmideFormation AcidChloride Acid Chloride Formation (with SOCl₂ or (COCl)₂) Start->AcidChloride Decarboxylation Decarboxylation (under harsh conditions) Start->Decarboxylation Ester Benzooxazole-2-carboxylate Ester Esterification->Ester Amide Benzooxazole-2-carboxamide AmideFormation->Amide AcylChloride Benzooxazole-2-carbonyl chloride AcidChloride->AcylChloride Benzoxazole Benzoxazole Decarboxylation->Benzoxazole

References

An In-depth Technical Guide to Benzooxazole-2-carboxylic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure and Properties

This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position of the oxazole moiety.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 21598-08-3[1]
Molecular Formula C₈H₅NO₃[1][2]
Molecular Weight 163.13 g/mol [1]
Melting Point 71-72 °C (decomposed)[3]
Boiling Point (Predicted) 352.7 ± 25.0 °C[3]
Density (Predicted) 1.455 ± 0.06 g/cm³[3]
pKa (Predicted) 0.12 ± 0.30[3]

Synthesis of this compound

The primary and most direct route for synthesizing this compound involves the condensation of 2-aminophenol with oxalic acid or its derivatives.[4] This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[4] Various methodologies have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis.

General Synthesis Pathway

The overall reaction scheme for the synthesis of this compound from 2-aminophenol and oxalic acid is depicted below.

G reactant1 2-Aminophenol C₆H₇NO intermediate Acylated Intermediate reactant1->intermediate reactant2 Oxalic Acid C₂H₂O₄ reactant2->intermediate conditions + Heat - 2H₂O intermediate->conditions product This compound C₈H₅NO₃ conditions->product

Caption: General synthesis pathway of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and its derivatives.

Method 1: Conventional Synthesis using Methanesulfonic Acid

This method describes a one-pot synthesis from a carboxylic acid and 2-aminophenol with in-situ generation of the acid chloride.

Experimental Protocol:

  • To a stirred solution of oxalic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[4]

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[4]

  • Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly approach to the synthesis of 2-substituted benzoxazoles.[5][6]

Experimental Protocol:

  • In a microwave-safe vessel, thoroughly combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).[4][6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[4] The optimal temperature and time may vary.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzoxazoles using various methods, which can be indicative of the expected yields for this compound.

Table 2: Representative Yields of 2-Substituted Benzoxazoles

PrecursorsMethodCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
2-Aminophenol, Benzoic AcidMicrowavePolyphosphoric Acid-4 min-[7]
2-Aminophenol, Carboxylic AcidsMicrowaveLawesson's Reagent-5-15 minGood
2-Aminophenol, Carboxylic AcidsConventionalMethanesulfonic Acid100-120-Excellent
2-Amino-4-methylphenol, 4-MethoxybenzaldehydeMicrowaveIodine12010 min90[6]
2-Amino-4-methylphenol, 4-ChlorobenzaldehydeMicrowaveIodine12010 min85[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR Spectroscopy:

  • Aromatic Protons: The chemical shifts (δ) of the aromatic protons on the benzoxazole ring are highly dependent on the substitution pattern.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (δ 10-13 ppm), though this signal can sometimes be difficult to observe.[8][9]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A key diagnostic signal for the carboxylic acid is the carbonyl carbon, which typically resonates in the range of δ 165-185 ppm.[8][9]

  • Aromatic Carbons: The carbons of the benzoxazole core appear between δ 110-160 ppm.[8]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)160-180
C2 (Oxazole)150-165
Aromatic Carbons110-150

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented experimental protocols and quantitative data offer a practical foundation for researchers working with this important heterocyclic compound. The synthetic methods described, particularly the microwave-assisted approach, provide efficient and environmentally conscious routes to this valuable molecular scaffold. Further research into the derivatization and application of this compound is encouraged to explore its full potential in drug discovery and materials science.

References

A Comprehensive Technical Guide on the Biological Activities of Benzoxazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by benzoxazole-2-carboxylic acid derivatives. The benzoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been extensively explored for its therapeutic potential. This document collates and presents key findings on the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction to Benzoxazole Derivatives

Benzoxazole derivatives are a class of organic compounds characterized by a benzene ring fused to an oxazole ring.[1] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is believed to facilitate their interaction with biological macromolecules, contributing to their broad spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[3][4][5][6] The development of novel benzoxazole derivatives is a promising area of research, particularly in the face of rising drug resistance and the need for more effective therapeutic agents.[7]

Synthesis of Benzoxazole-2-Carboxylic Acid Derivatives

The synthesis of benzoxazole-2-carboxylic acid derivatives and related 2-substituted benzoxazoles is a critical first step in their biological evaluation. A common and direct method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[8] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[8] Various synthetic methodologies have been developed to optimize this process, including:

  • Microwave-Assisted Synthesis: This approach offers a rapid and often solvent-free method for benzoxazole synthesis, improving efficiency and aligning with green chemistry principles.[8][9]

  • Catalytic Methods: A range of catalysts, including methanesulfonic acid and tin(II) chloride, have been employed to facilitate the condensation reaction under milder conditions and improve yields.[10][11]

  • One-Pot Syntheses: Methodologies have been developed to synthesize 2-substituted benzoxazoles directly from carboxylic acids in a single step, simplifying the synthetic process.[10]

A general synthetic scheme for the formation of 2-substituted benzoxazoles is depicted below.

G cluster_synthesis General Synthesis of 2-Substituted Benzoxazoles aminophenol 2-Aminophenol intermediate Acylated Intermediate aminophenol->intermediate Acylation carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->intermediate benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for the synthesis of 2-substituted benzoxazoles.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[7][12] The growing threat of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial compounds, and benzoxazoles represent a promising class of candidates.[13]

Quantitative Antimicrobial Data

The antimicrobial efficacy of benzoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC of ReferenceSource
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivative (2b)Bacillus subtilis0.098 - 0.78Penicillin2-fold less active than 2b[13]
2-(3-Arylureido)benzoxazole (5b, 5f, 5h, 5i)Gram-positive and Gram-negative bacteriaNot specifiedNot specifiedNot specified[13]
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleGram-positive and Gram-negative bacteria, C. albicansNot specifiedNot specifiedNot specified[14]
Various 2,5-disubstituted benzoxazolesP. aeruginosa16Not specifiedNot specified[15]

Mechanism of Action

Molecular modeling studies suggest that the antibacterial activity of some benzoxazole derivatives may be achieved through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][7][16] Pharmacophore analysis indicates that hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic features are important for this inhibitory activity.[7]

G cluster_key Legend Benzoxazole\nDerivative Benzoxazole Derivative DNA Gyrase DNA Gyrase Benzoxazole\nDerivative->DNA Gyrase Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Bacterial Growth Bacterial Growth DNA Replication->Bacterial Growth Leads to Inhibition Inhibition Process Flow Process Flow

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazole derivatives, with studies demonstrating their cytotoxicity against various cancer cell lines.[2][17][18]

Quantitative Anticancer Data

The in vitro anticancer activity is often expressed as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 of ReferenceSource
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5)MCF-7 (Breast)PromisingDoxorubicinNot specified[17]
2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10)MCF-7 (Breast)PromisingDoxorubicinNot specified[17]
Piperidinyl-based benzoxazole (11b)MCF-7 (Breast)4.30Sorafenib4.95[19]
Piperidinyl-based benzoxazole (11b)A549 (Lung)6.68Sorafenib6.32[19]
Piperidinyl-based benzoxazole (11b)PC-3 (Prostate)7.06Sorafenib6.57[19]
Benzoxazole derivative (12l)HepG2 (Liver)10.50SorafenibNot specified[20][21]
Benzoxazole derivative (12l)MCF-7 (Breast)15.21SorafenibNot specified[20]
2,5-disubstituted benzoxazole (3c)MCF-7 (Breast)4 µg/mLNot specifiedNot specified[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzoxazole derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

  • VEGFR-2 and c-Met Inhibition: Some piperidinyl-based benzoxazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor progression.[19]

G cluster_pathway VEGFR-2 and c-Met Signaling Benzoxazole\nDerivative Benzoxazole Derivative VEGFR-2 VEGFR-2 Benzoxazole\nDerivative->VEGFR-2 c-Met c-Met Benzoxazole\nDerivative->c-Met VEGF VEGF VEGF->VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis HGF HGF HGF->c-Met Tumor Growth Tumor Growth c-Met->Tumor Growth Metastasis Metastasis c-Met->Metastasis

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

  • Induction of Apoptosis: Certain benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[19][20] This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins such as Bcl-2.[19] Mechanistically, this can lead to the activation of caspases, which are key executioners of apoptosis.[19]

G cluster_apoptosis Apoptosis Induction Pathway Benzoxazole Derivative Benzoxazole Derivative p53 p53 Benzoxazole Derivative->p53 Upregulates BAX BAX Benzoxazole Derivative->BAX Upregulates Bcl-2 Bcl-2 Benzoxazole Derivative->Bcl-2 Downregulates p53->BAX Caspase-9 Caspase-9 BAX->Caspase-9 Bcl-2->Caspase-9 Apoptosis Apoptosis Caspase-9->Apoptosis

Caption: Simplified pathway of apoptosis induction by benzoxazole derivatives.

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[22][23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[24]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of some 2-(2-arylphenyl)benzoxazole derivatives has been evaluated through their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[23][24]

Compound% Inhibition COX-1 (at 10 µM)% Inhibition COX-2 (at 10 µM)COX-2 Selectivity Index (SI)Source
3g1585>10[23]
3n2090>10[23]
3o1080>10[23]
Celecoxib (Reference)1292>10[23]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[23] More recently, some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[25]

G cluster_inflammation Inflammatory Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation LPS LPS MD2_TLR4 MD2/TLR4 Complex LPS->MD2_TLR4 Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6) MD2_TLR4->Inflammatory_Cytokines Inflammatory_Cytokines->Inflammation Benzoxazole_COX Benzoxazole Derivative (COX-2 Inhibitor) Benzoxazole_COX->COX2 Benzoxazole_MD2 Benzoxazolone Derivative (MD2 Inhibitor) Benzoxazole_MD2->MD2_TLR4

Caption: Mechanisms of anti-inflammatory action of benzoxazole derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activities of benzoxazole-2-carboxylic acid derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13]

  • Materials: 96-well microtiter plates, sterile nutrient broth (e.g., Mueller-Hinton Broth), microbial inoculum adjusted to 0.5 McFarland standard, benzoxazole compound stock solution (in a suitable solvent like DMSO), positive control antibiotic, negative control (broth and solvent).[13]

  • Procedure:

    • Prepare serial two-fold dilutions of the benzoxazole compound in the nutrient broth directly in the 96-well plate.

    • Add the microbial inoculum to each well.

    • Include positive, negative, and growth control wells.

    • Incubate the plates at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that shows no visible growth.[13]

G cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of Compound in 96-well plate inoculate Inoculate with Microbial Suspension start->inoculate controls Add Controls (Positive, Negative, Growth) inoculate->controls incubate Incubate at 37°C for 24h controls->incubate read Read Results Visually or using a Plate Reader incubate->read end Determine MIC read->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[9][26]

  • Materials: 96-well plates, cancer cell lines, cell culture medium (e.g., DMEM with FBS), benzoxazole compound, MTT solution, DMSO.[9][26]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzoxazole compound for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value based on the dose-response curve.[26]

G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Benzoxazole Derivative (Varying Conc.) seed->treat add_mtt Add MTT Reagent and Incubate treat->add_mtt dissolve Dissolve Formazan Crystals in DMSO add_mtt->dissolve measure Measure Absorbance dissolve->measure calculate Calculate IC50 Value measure->calculate

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

Benzoxazole-2-carboxylic acid derivatives and their related analogues represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will be crucial in the development of novel and effective therapeutic agents based on the benzoxazole scaffold. This guide provides a foundational resource for researchers and drug development professionals to build upon in their efforts to translate the potential of these compounds into clinical applications.

References

The Benzoxazole-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzoxazole moiety, a heterocyclic scaffold composed of a fused benzene and oxazole ring, has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the Benzooxazole-2-carboxylic acid core, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various derivatives of the benzoxazole scaffold, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
12lHepG2Hepatocellular Carcinoma10.50[1]
12lMCF-7Breast Adenocarcinoma15.21[1]
12dHepG2Hepatocellular Carcinoma23.61[1]
13aMCF-7Breast Adenocarcinoma32.47[1]
4bMCF-7Breast Adenocarcinoma0.011[2][3]
3aMCF-7Breast Adenocarcinoma0.012[3]
4aMCF-7Breast Adenocarcinoma0.065[3]
5a-cMCF-7Breast Adenocarcinoma0.012-0.065[3]
6aMCF-7Breast Adenocarcinoma0.012[3]
Compound 19 (4-NO2 derivative)SNB-75CNS Cancer35.49 (%GI)[4]
Compound 20 (4-SO2NH2 derivative)SNB-75CNS Cancer31.88 (%GI)[4]
5-fluorobenzoxazole 2AMCF-7Breast Adenocarcinoma0.36[5]
5-fluorobenzoxazole 2AMDA 468Breast Adenocarcinoma0.27[5]
Arylbenzoxazole DerivativeKBOral Carcinoma3.3[5]

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

Compound IDAssayTargetIC50 (µM)Reference
3cIL-6 InhibitionMD210.14 ± 0.08[6]
3dIL-6 InhibitionMD25.43 ± 0.51[6]
3gIL-6 InhibitionMD25.09 ± 0.88[6]
V1 (Acetamide derivative)COX-1 InhibitionCOX-13.41[7]
V1 (Acetamide derivative)COX-2 InhibitionCOX-20.33[7]
V2 (Chloro phenyl oxazole derivative)COX-1 InhibitionCOX-17.11[7]
V2 (Chloro phenyl oxazole derivative)COX-2 InhibitionCOX-20.69[7]
V3 (Amino phenyl oxazole derivative)COX-1 InhibitionCOX-16.97[7]
V3 (Amino phenyl oxazole derivative)COX-2 InhibitionCOX-20.81[7]

Table 3: Antimicrobial Activity of Benzoxazole Derivatives

Compound IDMicroorganismStrain TypeMIC (µg/mL)Reference
Derivative 47Pseudomonas aeruginosaGram-negative0.25
Derivative 47Enterococcus faecalisGram-positive0.5

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the this compound scaffold and its derivatives are provided below.

Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid.

Materials:

  • o-Aminophenol derivative

  • Carboxylic acid derivative

  • Polyphosphoric acid (PPA) or other suitable catalyst (e.g., methanesulfonic acid)

  • Toluene or Xylene

  • Thionyl chloride (optional, for in situ acid chloride formation)

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (Optional): To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours to form the acid chloride. Cool the reaction mixture to room temperature.

  • Condensation: Add o-aminophenol (1.0 mmol) to the reaction mixture.

  • Cyclization: Add a catalyst such as methanesulfonic acid (2.0-3.0 mmol) or polyphosphoric acid. Heat the reaction mixture to 100-120°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[9]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against various microorganisms.[11][12][13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

  • Benzoxazole test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., ofloxacin, fluconazole)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzoxazole compounds in the broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well with a known antibiotic, a negative control well with broth only, and a growth control well with inoculum and broth but no compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows relevant to the this compound scaffold are provided below using Graphviz (DOT language).

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[14][15][16][17][18] Certain benzoxazole derivatives have been shown to inhibit this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Benzoxazole Benzoxazole Derivative (Inhibitor) Benzoxazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a benzoxazole derivative.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility.[19][20][21] Benzoxazole derivatives have been developed as potent 5-HT3 receptor antagonists.[22]

HT3_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT3R 5-HT3 Receptor Ion_Influx Na+ / Ca2+ Influx HT3R->Ion_Influx 2. Channel Opening Depolarization Membrane Depolarization CaMKII CaMKII Activation Depolarization->CaMKII 3. Downstream Signaling ERK12 ERK1/2 Signaling CaMKII->ERK12 Cellular_Response Cellular Response (e.g., Emesis) ERK12->Cellular_Response 4. Physiological Effect Serotonin Serotonin (5-HT) Serotonin->HT3R 1. Binding & Activation Benzoxazole Benzoxazole Antagonist Benzoxazole->HT3R Blockage Ion_Influx->Depolarization

Caption: Antagonistic action of a benzoxazole derivative on the 5-HT3 receptor signaling pathway.[23]

Drug Discovery Workflow for Benzoxazole-2-Carboxylic Acid Derivatives

This diagram illustrates a typical drug discovery and development workflow for novel compounds based on the this compound scaffold.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation Hit_Generation Hit Generation (e.g., HTS, Fragment Screening) Target_ID->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection Phase_I Phase I Trials (Safety) Candidate_Selection->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III FDA_Approval FDA Approval Phase_III->FDA_Approval Library_Synthesis Benzoxazole Library Synthesis Library_Synthesis->Hit_Generation

Caption: A generalized workflow for the discovery and development of drugs based on the benzoxazole scaffold.

References

physicochemical properties of 2-arylbenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Arylbenzoxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds are recognized for a wide range of biological activities, including as anticancer agents, A2A receptor antagonists, and antimicrobials.[1][2][3] Understanding their physicochemical properties is paramount for optimizing their synthesis, formulation, and biological efficacy.

Core Physicochemical Properties

The therapeutic potential and application of 2-arylbenzoxazoles are intrinsically linked to their structural and physicochemical characteristics. Key properties such as solubility, lipophilicity, and thermal stability govern their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of a drug candidate's success.[4][5]

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.[4][6] Poorly soluble compounds can lead to unreliable results in in vitro assays and may present significant formulation challenges.[4][7] The solubility of 2-arylbenzoxazoles can be influenced by pH, especially for ionizable derivatives.[4][8]

Table 1: Aqueous Solubility Data for Selected 2-Arylbenzoxazoles

Compound/Derivative Solubility (µM) Method Conditions Reference
Compound F1 (an A2AR antagonist) 184 Not Specified Aqueous [2][9][10]

| 2-(2'-hydroxyphenyl)benzoxazole | Limited in water | General Observation | pH not specified |[8] |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[5] This property is a key determinant of a molecule's ability to permeate biological membranes.[5][11] For orally administered drugs, a logP value of less than 5 is generally preferred, according to Lipinski's Rule of 5.[5][12] For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal.[5] For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant descriptor.[11][13]

Table 2: Lipophilicity Data for Selected Benzoxazoles

Compound/Derivative Property Value Method Reference
Benzoxazole pKa Extremely weak base Calculated [14]

| 2-Phenylbenzoxazole | pKb | 13.53 | Not Specified |[15] |

Thermal Properties

Melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.[16]

Table 3: Thermal Data for Selected 2-Arylbenzoxazoles

Compound/Derivative Melting Point (°C) Reference
2-(Furan-2-yl)-5-methyl-1,3-benzoxazole 64 [2]
2-(Furan-2-yl)-5-nitro-1,3-benzoxazole 182 [2]
N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide 164 [2]
N-(2-Hydroxy-5-nitro-phenyl) furan-2-carboxamide 165 [2]
2-(p-Tolyl)benzoxazole 88-90 [17]
2-(4-Chlorophenyl)benzoxazole 144-145 [17]
2-(3,4-Dimethoxyphenyl)benzoxazole 58-60 [17]
2-(3-fluorosulfatophenyl)benzoxazole 106.5–108 [18]

| 2-(amino-2'-hydroxyphenyl)benzoxazole | 227-228 |[19] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-arylbenzoxazoles.[1] UV-Visible spectroscopy provides information about electronic transitions, while fluorescence spectroscopy reveals details about the excited states of these molecules.[1] Many 2-(2'-hydroxyphenyl)benzoxazole derivatives are noted for their ability to absorb high-energy UV radiation, making them candidates for use as organic UV filters.[1][19][20] The long-wavelength transition in benzoxazoles is typically of a π -> π* type.

Table 4: UV-Visible and Fluorescence Data for Selected 2-Arylbenzoxazoles

Compound/Derivative λmax (nm) Molar Absorptivity (εmax, M⁻¹cm⁻¹) Solvent Fluorescence Emission Maxima (nm) Reference
2-(2'-hydroxyphenyl)benzoxazole 336 1.83 x 10⁴ Ethanol - [1][19]
2-(amino-2'-hydroxyphenyl)benzoxazole 374 5.30 x 10⁴ Ethanol - [1][19]
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole 339 1.69 x 10⁵ Ethanol - [1][19]
2-(fluorosulfatophenyl)benzoxazole (ortho) - - Acetonitrile 439, 463, 492 (solid state) [18]
2-(fluorosulfatophenyl)benzoxazole (meta) - - Acetonitrile 381 [18]

| 2-(fluorosulfatophenyl)benzoxazole (para) | - | - | Acetonitrile | 375 |[18] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and robust experimental methodologies.

Aqueous Solubility Determination

Two primary methods are employed for solubility measurement in drug discovery:

  • Thermodynamic (Equilibrium) Solubility : Often considered the "gold standard," this method measures the solubility of a compound once it has reached equilibrium in an aqueous buffer.[7][21]

    • An excess amount of the solid, crystalline compound is added to a vial containing an aqueous buffer of a specific pH.[21]

    • The resulting suspension is agitated or shaken for an extended period (e.g., 24-72 hours) at a controlled temperature to ensure equilibrium is reached.[7][21]

    • The solution is then filtered or centrifuged to separate the undissolved solid.[7][22]

    • The concentration of the dissolved compound in the filtrate (the saturated solution) is quantified using a suitable analytical technique, such as HPLC-UV or LC/MS.[7][21][22]

  • Kinetic Solubility : This high-throughput method is typically used in the early stages of drug discovery.[4][7] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][21]

    • A concentrated stock solution of the test compound is prepared in DMSO.[7]

    • Serial dilutions of this stock solution are added to a microtiter plate containing the aqueous buffer (e.g., PBS, pH 7.4).[7]

    • The plate is incubated for a short period (e.g., 1-2 hours).

    • Precipitation is detected by measuring the turbidity of the solution using laser nephelometry, which measures scattered light.[6][7][22] The concentration at which the turbidity surpasses a defined threshold is reported as the kinetic solubility.[4]

Lipophilicity (logP) Determination
  • Shake-Flask Method : This is the traditional and most direct method for logP measurement.[23][24]

    • The compound is dissolved in a pre-saturated mixture of n-octanol and water.[24]

    • The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is achieved.[24]

    • The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[24]

    • The concentration of the compound in each layer is determined, typically by UV-Vis spectroscopy.[23][24]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[5]

    • LogP is the base-10 logarithm of this ratio.[5]

  • ¹⁹F NMR Spectroscopy Method : For fluorinated compounds, this method offers a straightforward alternative that does not require UV activity.[23] It relies on comparing the integrals of the fluorine signals in the n-octanol and aqueous phases after partitioning, using a reference compound.[23]

Spectroscopic Analysis
  • UV-Visible Spectroscopy : A solution of the compound is prepared in a suitable solvent (e.g., ethanol, dichloromethane).[1][25] The solution is placed in a cuvette, and its absorbance is measured across a range of UV and visible wavelengths (e.g., 200-800 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.[1]

  • Fluorescence Spectroscopy : The fluorescence spectrum is obtained by exciting the sample at a specific wavelength (often at or near its λmax) and measuring the emitted light at longer wavelengths. The quantum yield can also be determined relative to a known standard.

Visualizations: Workflows and Biological Pathways

Experimental Workflow: Thermodynamic Solubility

The following diagram illustrates the standard workflow for determining the thermodynamic solubility of a 2-arylbenzoxazole derivative.

G cluster_workflow Thermodynamic Solubility Workflow (Shake-Flask Method) start Start: Solid Compound add_buffer Add Aqueous Buffer (pH 7.4) to create a suspension start->add_buffer Step 1 equilibrate Equilibrate (e.g., 24h shaking at 25°C) add_buffer->equilibrate Step 2 separate Phase Separation equilibrate->separate Step 3 centrifuge Centrifugation separate->centrifuge Option A filter Filtration separate->filter Option B analysis Analyze Supernatant/Filtrate (HPLC-UV or LC/MS) centrifuge->analysis filter->analysis Step 4 end End: Solubility Value (µg/mL or µM) analysis->end Step 5

Caption: Workflow for thermodynamic solubility measurement.

Signaling Pathway: A2A Receptor Antagonism

Certain 2-arylbenzoxazoles have been identified as antagonists of the A2A adenosine receptor (A2AR), a promising target for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9] The diagram below illustrates this mechanism of action.

G cluster_pathway Mechanism of A2A Receptor Antagonism by 2-Arylbenzoxazoles Adenosine Adenosine (Endogenous Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR Binds & Activates G_Protein Gs Protein A2AR->G_Protein Activates Arylbenzoxazole 2-Arylbenzoxazole (Antagonist) Arylbenzoxazole->A2AR Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: 2-Arylbenzoxazole blocking the A2A adenosine receptor pathway.

References

An In-depth Technical Guide on the Mechanisms of Action of Benzooxazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzooxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. While the specific mechanism of action for benzooxazole-2-carboxylic acid is not extensively documented, its derivatives have been shown to exhibit a remarkable diversity of pharmacological effects by targeting various enzymes and signaling pathways. This guide provides a comprehensive overview of the core mechanisms of action identified for several classes of benzooxazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated pathways and workflows.

Inhibition of Acid Ceramidase

Certain derivatives of benzoxazolone carboxamide have been identified as potent, systemically active inhibitors of intracellular acid ceramidase (AC). This enzyme plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of ceramide levels is implicated in various pathological conditions, including cancer, making AC a compelling therapeutic target.

Mechanism of Inhibition

Kinetic studies have revealed that these benzooxazole derivatives act as non-competitive inhibitors of human recombinant AC. This mode of inhibition is characterized by a concentration-dependent reduction in the maximal catalytic velocity (Vmax) without a significant effect on the Michaelis-Menten constant (Km)[1]. Further investigation through liquid chromatography-mass spectrometry (LC-MS) has demonstrated that these inhibitors form a covalent bond with the catalytic cysteine residue (Cys-143) of the enzyme[1]. The formation of this covalent adduct incapacitates the enzyme, leading to a non-competitive inhibition profile.

Quantitative Data: Acid Ceramidase Inhibition
Compound ClassDerivative ExampleTargetIC50Reference
Benzoxazolone Carboxamide2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamideHuman Acid Ceramidase64 nM[1]
Substituted Benzoxazolone6-bromo-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamideHuman Acid Ceramidase33 nM[1]
Experimental Protocol: Acid Ceramidase Inhibition Assay

A fluorogenic assay is commonly employed to determine the inhibitory activity against acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)

  • Test compounds (benzooxazole derivatives) dissolved in DMSO

  • 96-well or 384-well plates

  • Sodium periodate (NaIO4) solution

  • Glycine-NaOH buffer (pH 10.6)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the recombinant acid ceramidase to the assay buffer.

  • Add the test compound dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate for a defined time (e.g., 1-3 hours) at 37°C.

  • Stop the reaction by adding a solution of sodium periodate, which oxidizes the product of the enzymatic reaction.

  • Induce β-elimination by adding a high pH buffer (glycine-NaOH) to release the fluorescent product (e.g., umbelliferone).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[2][3]

Signaling Pathway and Experimental Workflow

acid_ceramidase_inhibition Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Sphingosine Sphingosine AC->Sphingosine FattyAcid Fatty Acid AC->FattyAcid CovalentAdduct AC-Inhibitor Covalent Adduct Benzooxazole Benzooxazolone Carboxamide Derivative Benzooxazole->AC Covalent Binding to Cys-143

Mechanism of Acid Ceramidase Inhibition.

ac_assay_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents dispense_enzyme Dispense Enzyme into Microplate prep_reagents->dispense_enzyme add_inhibitor Add Benzooxazole Derivative (Test Compound) dispense_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add NaIO4) incubate->stop_reaction develop_signal Develop Fluorescent Signal (add Glycine-NaOH buffer) stop_reaction->develop_signal read_plate Read Fluorescence develop_signal->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Acid Ceramidase Inhibition Assay Workflow.

Inhibition of Monoacylglycerol Lipase (MAGL)

A class of benzooxazole derivatives incorporating a 2-pyrrolidinone moiety has been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL).[4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in the treatment of pain, anxiety, and neurodegenerative diseases.

Mechanism of Inhibition

Molecular docking studies suggest that these benzooxazole derivatives bind to the catalytic site of MAGL. Specifically, the carbonyl group of the 2-pyrrolidinone ring is positioned within the oxyanion hole of the enzyme's active site, where it forms hydrogen bonds with key amino acid residues, including Ala51, Met123, and Ser122, which are critical for the enzyme's catalytic function.[4] This interaction blocks the substrate from accessing the active site, thereby inhibiting the hydrolysis of 2-AG.

Quantitative Data: MAGL Inhibition
Compound ClassDerivative ExampleTargetIC50Selectivity vs. FAAHReference
Benzoxazole clubbed 2-Pyrrolidinone4-NO2 phenyl derivativehuman MAGL8.4 nM> 50 µM[4]
Benzoxazole clubbed 2-Pyrrolidinone4-SO2NH2 phenyl derivativehuman MAGL7.6 nM> 50 µM[4]
Experimental Protocol: MAGL Inhibition Assay

A colorimetric assay is commonly used for screening MAGL inhibitors.[5][6]

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Substrate: 4-nitrophenylacetate

  • Test compounds (benzooxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a solution of the test compound, and the diluted MAGL enzyme solution to the appropriate wells. Include wells for a positive control (a known MAGL inhibitor) and a negative control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the 4-nitrophenylacetate substrate to all wells.

  • Immediately measure the absorbance at 405-415 nm in a kinetic mode for a set period (e.g., 10 minutes). The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[5]

Signaling Pathway and Experimental Workflow

magl_inhibition TwoAG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol InactiveComplex MAGL-Inhibitor Complex Benzooxazole Benzooxazole-2-pyrrolidinone Derivative Benzooxazole->MAGL Binding to Catalytic Site

Mechanism of MAGL Inhibition.

magl_assay_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents dispense_reagents Dispense Buffer, Inhibitor, and Enzyme into Microplate prep_reagents->dispense_reagents pre_incubate Pre-incubate at Room Temp. dispense_reagents->pre_incubate add_substrate Add 4-Nitrophenylacetate Substrate pre_incubate->add_substrate read_plate Read Absorbance at 412 nm (Kinetic Mode) add_substrate->read_plate analyze Calculate Reaction Rates, % Inhibition, and IC50 read_plate->analyze end End analyze->end

MAGL Inhibition Assay Workflow.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in the immune system. Certain benzooxazole derivatives have been shown to exert immunosuppressive effects by inhibiting this pathway.

Mechanism of Action

One particular derivative, PO-296, has been demonstrated to inhibit the proliferation of T lymphocytes by targeting the JAK3/STAT5 signaling pathway.[7] Cytokines, upon binding to their receptors, activate receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, including genes involved in cell proliferation. By inhibiting JAK3, the benzooxazole derivative prevents the phosphorylation and activation of STAT5, thereby blocking the downstream signaling cascade and inhibiting T-cell proliferation.

Signaling Pathway Diagram

jak_stat_pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation) Nucleus->Gene Transcription Benzooxazole Benzooxazole Derivative (PO-296) Benzooxazole->JAK3 Inhibition

Inhibition of the JAK3/STAT5 Signaling Pathway.

Other Mechanisms of Action

The versatility of the benzooxazole scaffold allows for the development of derivatives that target a range of other biological molecules.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

2-Aryl-6-carboxamide benzooxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[2]

DNA Topoisomerase II Inhibition

5-chlorotolylbenzoxazole has been identified as a significant inhibitor of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription, making it a target for anticancer therapies.[8]

Dopamine D2 Receptor Modulation

Potassium benzo[d]oxazole-2-carboxylate has been utilized in the synthesis of novel negative allosteric modulators of the dopamine D2 receptor, suggesting that the this compound core can be a starting point for developing modulators of G-protein coupled receptors.[9]

Conclusion

This guide highlights the multifaceted mechanisms of action of benzooxazole carboxylic acid derivatives. The ability of this chemical scaffold to be tailored to inhibit specific enzymes and modulate key signaling pathways underscores its importance in modern drug discovery. The diverse targets, including acid ceramidase, monoacylglycerol lipase, and components of the JAK/STAT pathway, demonstrate the broad therapeutic potential of this class of compounds, spanning from oncology and neurodegenerative diseases to inflammatory and autoimmune disorders. Further exploration of the structure-activity relationships within this chemical family will undoubtedly lead to the development of novel and highly selective therapeutic agents.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad pharmacological properties, particularly their potential as anticancer agents.[1][2] This guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel benzoxazole compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing experimental workflows and potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Benzoxazole Derivatives

The following tables summarize the cytotoxic activity (IC₅₀ values) of various benzoxazole derivatives against several human cancer cell lines, as reported in recent literature. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Compound IDCell LineIC₅₀ (µM)Reference
3b MCF-712 (µg/mL)[1]
3c MCF-74 (µg/mL)[1]
12l MCF-715.21[3]
11 MDA-MB-2315.63[4]
12 MDA-MB-2316.14[4]
27 MDA-MB-23111.32[4]
12 MCF-76.14[4]
14a MCF-74.054[5]
Compounds 4a-f MCF-7, MDA-MB-231Showed better potency than against KB and A549 cells[6]
12 MCF-7>50[7]

Table 2: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Liver Cancer Cell Lines (HepG2)

Compound IDCell LineIC₅₀ (µM)Reference
3e HepG217.9 (µg/mL)[1]
12d HepG223.61[3]
12l HepG210.50[3]
14a HepG23.95[5]
14k HepG27.75[8]
14n HepG27.098[8]
11 HepG25.5 (µg/mL)[7]

Table 3: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Other Human Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
8g HCT-116 (Colon)68.0 (% growth inhibition)[9]
12e HCT-116 (Colon)59.11 (% growth inhibition)[9]
Compounds 3m, 3n HT-29 (Colon), A549 (Lung), C6 (Brain)Displayed attractive anticancer effect[10]
11 HTC-116 (Colorectal)9.7[7]

Note: Some IC₅₀ values were reported in µg/mL and are presented as such. Direct comparison between µM and µg/mL requires knowledge of the compounds' molecular weights.

Experimental Protocols: Standard Cytotoxicity Assay

The most common method cited for evaluating the in vitro cytotoxicity of benzoxazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][10]

MTT Assay Protocol

This protocol represents a synthesized methodology based on common practices reported in the literature.[1][11]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO₂.
  • Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The benzoxazole compounds to be tested are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions.
  • A series of dilutions of the test compounds are prepared in the culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
  • The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.
  • Control wells should include cells treated with medium alone (positive control for growth) and medium with the highest concentration of DMSO used (vehicle control).
  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Reagent Addition and Incubation:

  • Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are returned to the incubator for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • The medium containing MTT is carefully removed.
  • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
  • The absorbance (optical density) of each well is measured using a microplate reader at a wavelength of approximately 540-570 nm.[11]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and preliminary cytotoxic screening of novel benzoxazole compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Analysis & Further Steps A Design of Novel Benzoxazole Derivatives B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, MS) B->C D Cell Line Culture (e.g., MCF-7, HepG2) C->D Test Compounds E MTT Assay D->E F Data Collection (Absorbance Reading) E->F G IC50 Value Determination F->G H Identification of Potent Compounds G->H Cytotoxicity Data I Mechanism of Action Studies (e.g., Apoptosis, Kinase Inhibition) H->I J Lead Optimization H->J

General workflow for screening benzoxazole compounds.
Signaling Pathway: Proposed Mechanism of Action

Several studies suggest that benzoxazole derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, and by inducing apoptosis.[3][5][9]

G Proposed Mechanism: VEGFR-2 Inhibition & Apoptosis Induction Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Receptor Tyrosine Kinase Benzoxazole->VEGFR2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibition Proliferation Cell Proliferation & Survival Pathways (e.g., MAPK, PI3K/Akt) VEGFR2->Proliferation Activation Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase Activation (e.g., Caspase-3) Bax->Caspase Activates Caspase->Apoptosis Execution

Benzoxazole inhibition of VEGFR-2 and Bcl-2 to induce apoptosis.

This proposed pathway illustrates how certain benzoxazole derivatives may function as dual inhibitors. By blocking the VEGFR-2 tyrosine kinase, they can halt pro-survival signaling.[3][12] Concurrently, by inhibiting anti-apoptotic proteins like Bcl-2, they can shift the cellular balance towards programmed cell death, a mechanism explored for some derivatives.[9][13] This induction of apoptosis is often confirmed by measuring the activity of executioner caspases, such as caspase-3.[9]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Benzoxazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzoxazole-2-carboxylic acid, a significant heterocyclic compound. Benzoxazole derivatives are widely recognized for their diverse pharmacological activities, making a thorough understanding of their structure through spectroscopic methods essential for synthesis, structure-activity relationship (SAR) studies, and drug discovery.

Molecular Structure and Spectroscopic Overview

Benzoxazole-2-carboxylic acid consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position. This structure gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. The key spectroscopic techniques for analyzing this molecule are Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Core Structure and Numbering:

The standard numbering convention for the benzoxazole core is essential for accurate spectral assignment.

A diagram of the chemical structure of Benzoxazole-2-carboxylic acid with atoms numbered according to IUPAC nomenclature will be generated here. Due to the limitations of the current environment, a placeholder image is used.

Caption: General structure and atom numbering of the Benzoxazole-2-carboxylic acid core.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Benzoxazole-2-carboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectral Data Solvent: DMSO-d₆

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
COOH10.0 - 13.0Broad Singlet
Aromatic H7.0 - 8.0Multiplet

Note: The acidic proton of the carboxyl group can sometimes be difficult to observe[1].

Table 2: ¹³C NMR Spectral Data Solvent: DMSO-d₆

Carbon AtomTypical Chemical Shift Range (δ, ppm)
C=O (Carboxylic Acid)165 - 185
C-2~155 - 165
Aromatic C (C-3a to C-7a)110 - 160

The carbonyl carbon of the carboxylic acid is a key diagnostic signal in the ¹³C NMR spectrum[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (Broad)
C=O (Carboxylic Acid)Stretching1680 - 1710
C=N (Oxazole Ring)Stretching~1630 - 1680
C-OStretching1210 - 1320

Carboxylic acids have two characteristic IR absorptions: a very broad O–H stretch and a C=O stretch[2][3][4]. Conjugation typically lowers the C=O stretching frequency[2][4].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data Solvent: Ethanol

Chromophoreλmax (nm)
Benzoxazole System~330 - 380

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to be strong UV absorbers[5][6].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Table 5: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
Expected [M+H]⁺ (ESI-MS)m/z 164.03

The molecular ion peak confirms the molecular weight of the compound[7].

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Benzoxazole-2-carboxylic acid are provided below.

Synthesis Protocol: Microwave-Assisted Condensation

This method offers a rapid approach to benzoxazole synthesis.[8]

  • Reactant Preparation: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).

  • Mixing: Thoroughly mix the reactants using a spatula.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure Benzoxazole-2-carboxylic acid.

NMR Spectroscopy Protocol

A standard workflow ensures accurate data acquisition and interpretation.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Benzoxazole-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). An internal standard such as tetramethylsilane (TMS) can be added.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline corrections should be performed.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on their position, multiplicity, and coupling constants. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using techniques like DEPT.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is critical for confirming the elemental composition.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a standard calibration mixture to ensure high mass accuracy. Set the electrospray ionization (ESI) source to positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-400).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass, which should match the expected formula of C₈H₅NO₃.

Visualization of Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of Benzoxazole-2-carboxylic acid is illustrated below.

Reactants 2-Aminophenol + Oxalic Acid Mixing Thorough Mixing Reactants->Mixing Microwave Microwave Irradiation (300W, 5-15 min) Mixing->Microwave TLC Reaction Monitoring (TLC) Microwave->TLC Workup Dissolution in Organic Solvent TLC->Workup Purification Column Chromatography Workup->Purification Product Pure Benzoxazole-2-carboxylic Acid Purification->Product

Caption: A typical workflow for the synthesis and purification of Benzoxazole-2-carboxylic acid.

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of the synthesized compound using various spectroscopic techniques.

cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation SynthesizedProduct Synthesized Product MS Mass Spectrometry (MS) SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR UV UV-Vis Spectroscopy SynthesizedProduct->UV Confirmation Structure Confirmed MS->Confirmation Molecular Formula & Weight IR->Confirmation Functional Groups NMR->Confirmation C-H Framework UV->Confirmation Electronic Structure

Caption: Logical workflow for the structural confirmation of Benzoxazole-2-carboxylic acid.

References

The Ascendant Role of Benzooxazole-2-Carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers and Drug Development Professionals

The benzooxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Among its derivatives, benzooxazole-2-carboxylic acid and its analogues have emerged as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

Synthetic Methodologies: Crafting the Benzooxazole Core

The synthesis of the benzooxazole ring system is a cornerstone of accessing its diverse derivatives. A prevalent and direct method involves the condensation of 2-aminophenols with carboxylic acids or their activated forms.[1] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to yield the final benzooxazole structure.[1] Various synthetic strategies have been developed to optimize this transformation, employing different catalysts and reaction conditions to enhance yields, shorten reaction times, and broaden the substrate scope.[1]

Key Experimental Protocols

Method 1: Direct Condensation under Microwave Irradiation

This approach offers a rapid and often solvent-free pathway to 2-substituted benzooxazoles.

  • Reactants: 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Procedure: The reactants are thoroughly mixed in a microwave-safe vessel. The sealed vessel is then subjected to microwave irradiation at a specified temperature and time to facilitate the condensation and cyclization.

  • Work-up: After cooling, the product is typically purified by recrystallization or column chromatography.

Method 2: Condensation using Methanesulfonic Acid

This method utilizes a strong acid catalyst to promote the reaction.

  • Reactants: Carboxylic acid (1.0 mmol), thionyl chloride (1.2 mmol), 2-aminophenol (1.0 mmol), and methanesulfonic acid (2.0-3.0 mmol).

  • Procedure: The carboxylic acid is first converted to its more reactive acid chloride by refluxing with thionyl chloride. After cooling, 2-aminophenol and methanesulfonic acid are added. The mixture is then heated to 100-120°C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up using standard extraction and purification techniques.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[2] The mechanism of action for some of these compounds has been linked to the inhibition of critical cellular pathways involved in cancer progression.

dot

anticancer_pathway cluster_cell Cancer Cell Benzooxazole_Derivative Benzooxazole Derivative Target_Protein Target Protein (e.g., Kinase, Topoisomerase) Benzooxazole_Derivative->Target_Protein Inhibition Proliferation_Pathway Cell Proliferation Signaling Pathway Target_Protein->Proliferation_Pathway Blocks Apoptosis Apoptosis Proliferation_Pathway->Apoptosis Induces antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (2-Aminophenol, Carboxylic Acid) Reaction Condensation/ Cyclization Start->Reaction Product Benzooxazole Derivative Reaction->Product MIC_Assay Minimum Inhibitory Concentration (MIC) Determination Product->MIC_Assay Bacterial_Strains Bacterial/Fungal Strains Bacterial_Strains->MIC_Assay Results MIC Values MIC_Assay->Results antiinflammatory_pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Benzooxazole_Derivative Benzooxazole Derivative Benzooxazole_Derivative->COX2 Inhibition

References

Potential Therapeutic Targets of Benzooxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of benzoxazole derivatives, with a focus on the core structure of Benzooxazole-2-carboxylic acid. While specific quantitative data for this compound is limited in the available literature, extensive research on its derivatives has revealed promising inhibitory activities against several key biological targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document summarizes the key findings, presents available quantitative data for various derivatives, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.

Key Therapeutic Targets of Benzoxazole Derivatives

Research into the biological activity of benzoxazole derivatives has identified several promising therapeutic targets. The following sections outline these targets, supported by available quantitative data for specific substituted benzoxazole compounds.

Enzyme Inhibition

Benzoxazole derivatives have been shown to be potent inhibitors of several classes of enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Certain benzoxazole derivatives have been identified as potential VEGFR-2 inhibitors.

Table 1: Quantitative Data for Benzoxazole Derivatives as Enzyme Inhibitors

Derivative ClassTarget EnzymeIC₅₀ / InhibitionReference CompoundIC₅₀ of ReferenceCitation
2-Aryl-6-carboxamide benzoxazolesAcetylcholinesterase (AChE)12.62 nM (Compound 36)Donepezil69.3 nM
2-Aryl-6-carboxamide benzoxazolesButyrylcholinesterase (BChE)25.45 nM (Compound 36)Donepezil63.0 nM
Benzoxazole clubbed 2-pyrrolidinonesMonoacylglycerol Lipase (MAGL)7.6 nM (Compound 20)JZL18410 nM[1]
Benzoxazole clubbed 2-pyrrolidinonesMonoacylglycerol Lipase (MAGL)8.4 nM (Compound 19)CAY10499415 nM[1]
Benzoxazolone CarboxamidesAcid Ceramidase (AC)64 nM (Compound 9a)Carmofur29 nM (rat AC)[2]

Note: The data presented is for derivatives of benzoxazole and not for this compound itself.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Several 2-aryl-6-carboxamide benzoxazole derivatives have demonstrated potent inhibitory activity against both enzymes. For instance, compound 36 from a synthesized series showed an IC₅₀ of 12.62 nM for AChE and 25.45 nM for BChE.

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition has analgesic and anti-inflammatory effects. Benzoxazole derivatives clubbed with 2-pyrrolidinones have been identified as potent and selective MAGL inhibitors, with IC₅₀ values in the nanomolar range.[1] Specifically, a derivative with a 4-SO₂NH₂ substitution (compound 20) had an IC₅₀ of 7.6 nM, and a 4-NO₂ derivative (compound 19) had an IC₅₀ of 8.4 nM.[1]

Acid ceramidase (AC) is another lipid-metabolizing enzyme implicated in cancer and inflammation. Benzoxazolone carboxamides have been identified as a class of potent, systemically active inhibitors of intracellular acid ceramidase.[2] One such derivative, 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide, exhibited an IC₅₀ of 64 nM against human AC.[2]

Antimicrobial Targets (DNA Gyrase)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. Some 2-substituted benzoxazole derivatives have shown potent antibacterial activity, with molecular docking studies suggesting DNA gyrase as a likely target.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identified therapeutic targets.

VEGFR-2 Kinase Assay

This protocol outlines a common luminescence-based in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (e.g., Benzooxazole derivative)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup: Add the master mixture to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage of remaining kinase activity compared to the positive control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, ATP, Substrate) PlateSetup Add Master Mix to 96-well Plate MasterMix->PlateSetup TestCompound Prepare Serial Dilutions of Test Compound AddCompound Add Test Compound & Controls TestCompound->AddCompound PlateSetup->AddCompound AddEnzyme Add VEGFR-2 Enzyme AddCompound->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate AddGlo Add Kinase-Glo® MAX Incubate->AddGlo IncubateRT Incubate at RT AddGlo->IncubateRT ReadLumi Read Luminescence IncubateRT->ReadLumi Calculate Calculate % Inhibition and IC₅₀ ReadLumi->Calculate

VEGFR-2 Kinase Assay Workflow.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test Compound

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of the color change is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_reactants Reactants cluster_reaction Reaction AChE Acetylcholinesterase (AChE) Hydrolysis AChE hydrolyzes ATCI AChE->Hydrolysis ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->Hydrolysis DTNB DTNB (Ellman's Reagent) ReactionDTNB Thiocholine reacts with DTNB DTNB->ReactionDTNB Inhibitor Test Compound (e.g., Benzoxazole derivative) Inhibitor->AChE Inhibits Thiocholine Thiocholine (Product) Hydrolysis->Thiocholine Thiocholine->ReactionDTNB YellowProduct 5-Thio-2-nitrobenzoate (Yellow Product) ReactionDTNB->YellowProduct

Principle of Ellman's Method for AChE Inhibition.
DNA Gyrase Supercoiling Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5x Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, albumin)

  • Test Compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.

Signaling Pathways

JAK3/STAT5 Signaling Pathway

Some benzoxazole derivatives have been shown to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[4] This pathway is crucial for cytokine-mediated immune responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Gene Target Gene Transcription pSTAT5->Gene Translocates to Nucleus Proliferation T-Cell Proliferation Gene->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->JAK3 Inhibits

Inhibition of the JAK3/STAT5 Signaling Pathway.

Conclusion

The benzoxazole scaffold represents a versatile platform for the development of novel therapeutic agents. While research directly on this compound is not extensive, the numerous studies on its derivatives highlight a range of promising therapeutic targets. The potent and selective inhibition of enzymes such as VEGFR-2, cholinesterases, MAGL, and acid ceramidase, as well as the targeting of bacterial DNA gyrase and key immune signaling pathways, underscores the significant potential of this class of compounds. Further investigation, including the synthesis and biological evaluation of a wider range of derivatives and a more in-depth exploration of their mechanisms of action, is warranted to fully realize the therapeutic promise of benzoxazole-based compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.

References

Methodological & Application

One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted benzoxazoles are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis is of paramount interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable scaffolds directly from carboxylic acids and 2-aminophenol derivatives. This approach streamlines the synthetic process, offering significant advantages in terms of atom economy, operational simplicity, and time efficiency.

Overview of Synthetic Strategies

The direct condensation of carboxylic acids with 2-aminophenols represents a convergent and straightforward route to 2-substituted benzoxazoles. This one-pot methodology typically involves the in situ activation of the carboxylic acid, followed by condensation with the aminophenol and subsequent cyclodehydration to furnish the benzoxazole ring system. A variety of catalysts and reaction conditions have been developed to promote this transformation effectively.

Core Reaction Pathway

The fundamental transformation involves the reaction of a carboxylic acid with a 2-aminophenol to form an intermediate N-(2-hydroxyphenyl)amide. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 2-substituted benzoxazole.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carboxylic Acid Carboxylic Acid N-(2-hydroxyphenyl)amide N-(2-hydroxyphenyl)amide Carboxylic Acid->N-(2-hydroxyphenyl)amide Condensation 2-Aminophenol 2-Aminophenol 2-Aminophenol->N-(2-hydroxyphenyl)amide 2-Substituted Benzoxazole 2-Substituted Benzoxazole N-(2-hydroxyphenyl)amide->2-Substituted Benzoxazole Cyclodehydration (-H₂O) H2O H₂O N-(2-hydroxyphenyl)amide->H2O

Caption: General reaction pathway for the one-pot synthesis of 2-substituted benzoxazoles.

Comparative Data of Synthetic Protocols

Several methodologies have been reported for this one-pot synthesis, each with its own set of advantages. The choice of method may depend on the substrate scope, desired reaction time, and available equipment. Below is a summary of representative yields for different methods.

EntryCarboxylic Acid SubstrateMethod A: Methanesulfonic Acid[1][2][3]Method B: Microwave (Solvent-Free)[2][4]Method C: Lawesson's Reagent (Microwave)[2][4]
1Benzoic acidExcellent YieldGood YieldGood Yield
24-Chlorobenzoic acidExcellent YieldGood YieldGood Yield
34-Nitrobenzoic acidExcellent YieldGood YieldGood Yield
44-Methoxybenzoic acidExcellent YieldGood YieldGood Yield
5Phenylacetic acidExcellent YieldGood YieldGood Yield
6Cinnamic acidExcellent YieldGood YieldGood Yield
7Thiophene-2-carboxylic acidExcellent YieldGood YieldGood Yield

Note: "Excellent Yield" and "Good Yield" are reported in the literature; specific percentages can vary based on the exact reaction conditions and scale.

Experimental Protocols

Method A: Methanesulfonic Acid Catalyzed Synthesis[1][2][3][5]

This protocol utilizes methanesulfonic acid as a highly effective and convenient catalyst for the one-pot synthesis of 2-substituted benzoxazoles.[1][2][3] The reaction proceeds via the in situ generation of acid chlorides.[1][2][3]

Workflow:

G start Start reactants Combine Carboxylic Acid, 2-Aminophenol, and Methanesulfonic Acid start->reactants heat Heat Reaction Mixture (e.g., 100 °C) reactants->heat monitor Monitor by TLC heat->monitor workup Cool, Quench with Ice-Water and Neutralize monitor->workup Upon Completion extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Workflow for the methanesulfonic acid-catalyzed synthesis.

Protocol:

  • To a round-bottom flask, add the carboxylic acid (1.0 mmol) and the 2-aminophenol (1.0 mmol).

  • Carefully add methanesulfonic acid (3.0 mmol).

  • Heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Method B: Direct Condensation under Microwave Irradiation (Solvent-Free)[2][4]

This method offers a rapid, efficient, and environmentally friendly approach to benzoxazole synthesis by eliminating the need for a solvent.[4]

Workflow:

G start Start mix Mix Carboxylic Acid and 2-Aminophenol in a Microwave Vessel start->mix irradiate Microwave Irradiation (e.g., 150-200 °C, 10-30 min) mix->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temperature monitor->cool Upon Completion dissolve Dissolve Crude Mixture in Organic Solvent cool->dissolve purify Purify by Column Chromatography dissolve->purify end End purify->end

Caption: Workflow for the microwave-assisted solvent-free synthesis.

Protocol:

  • In a microwave-safe vessel, combine the carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates used.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.

Method C: Lawesson's Reagent Promoted Microwave-Assisted Synthesis[2][4]

Lawesson's reagent serves as an efficient promoter for this solvent-free, microwave-assisted synthesis.[2][4]

Workflow:

G start Start mix Mix Carboxylic Acid, 2-Aminophenol, and Lawesson's Reagent start->mix irradiate Microwave Irradiation (e.g., 300 W, 5-15 min) mix->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temperature monitor->cool Upon Completion dissolve Dissolve Crude Mixture in Organic Solvent cool->dissolve purify Purify by Column Chromatography dissolve->purify end End purify->end

Caption: Workflow for the Lawesson's reagent-promoted microwave synthesis.

Protocol:

  • In a microwave-safe vessel, mix the carboxylic acid (1.0 mmol), 2-aminophenol (1.0 mmol), and Lawesson's reagent (0.5 mmol).

  • Seal the vessel and subject it to microwave irradiation at a power and for a duration sufficient to complete the reaction (e.g., 300 W for 5-15 minutes), as determined by TLC monitoring.

  • After cooling, dissolve the reaction mixture in an appropriate organic solvent.

  • Purify the product using column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

Conclusion

The one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids offers a highly efficient and versatile route to this important class of heterocycles.[5] The choice of methodology can be tailored to specific laboratory capabilities and substrate requirements, with options ranging from classical acid catalysis to modern microwave-assisted techniques. These protocols provide robust starting points for the synthesis and exploration of novel benzoxazole derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Benzooxazole-2-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Benzooxazole-2-carboxylic acid as a fluorescent probe. While direct experimental data on the photophysical and sensing properties of this compound are limited in current scientific literature, this document outlines established protocols for its synthesis and provides protocols for its application as a fluorescent probe based on the well-characterized behavior of structurally similar benzoxazole derivatives.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is reliably achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative. Below are two effective protocols for the synthesis of this compound.

Protocol 1: Methanesulfonic Acid-Catalyzed Synthesis

This method provides a convenient one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids.[1][2]

Materials:

  • 2-Aminophenol

  • Oxalic acid (or other suitable dicarboxylic acid)

  • Methanesulfonic acid (MSA)

  • Thionyl chloride (optional, for in-situ acid chloride formation)

  • Toluene or xylene (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).

  • Carefully add methanesulfonic acid (3.0 mmol).

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and often solvent-free method for the preparation of benzoxazole derivatives.[3][4][5][6][7][8]

Materials:

  • 2-Aminophenol

  • Carboxylic acid

  • Microwave reactor

  • Microwave-safe process vial

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates used.[3]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.

  • Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Synthesis of this compound cluster_reactants Reactants cluster_methods Reaction Methods 2-Aminophenol 2-Aminophenol MSA Catalysis MSA Catalysis 2-Aminophenol->MSA Catalysis Microwave Synthesis Microwave Synthesis 2-Aminophenol->Microwave Synthesis Carboxylic Acid Carboxylic Acid Carboxylic Acid->MSA Catalysis Carboxylic Acid->Microwave Synthesis Purification Purification MSA Catalysis->Purification Microwave Synthesis->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Photophysical Properties

PropertyExpected Value RangeSolventReference Compound
Absorption Maximum (λabs) 330 - 360 nmAcetonitrile2-(Hydroxyphenyl)benzoxazole
Emission Maximum (λem) 360 - 500 nmAcetonitrile2-(Hydroxyphenyl)benzoxazole
Stokes Shift 30 - 140 nmAcetonitrile2-(Hydroxyphenyl)benzoxazole
Fluorescence Quantum Yield (ΦF) 0.02 - 0.64Acetonitrile2-(Fluorosulfato)phenyl)benzoxazole

Data is sourced from studies on analogous compounds and should be experimentally verified for this compound.[9][10]

Applications as a Fluorescent Probe

The benzoxazole scaffold is a well-established platform for the development of fluorescent probes for metal ions and pH.[11][12] The carboxylic acid moiety in this compound can serve as a binding site, potentially leading to changes in its fluorescence upon interaction with analytes.

Metal Ion Sensing

Benzoxazole derivatives can act as "turn-on" or "turn-off" fluorescent probes for various metal ions. The following is a general protocol for screening the interaction of a benzoxazole-based probe with different metal ions.

Protocol: Fluorescence Titration for Metal Ion Detection

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂, Pb(NO₃)₂, HgCl₂) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES or PBS, pH 7.4).

  • Solvent for dilution (e.g., a mixture of ethanol and water).

  • Fluorometer.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., ethanol:water 1:1 v/v) containing the buffer.

  • Screening for Selectivity:

    • To a series of cuvettes, add the probe solution.

    • Add a specific concentration of different metal ion stock solutions (e.g., to a final concentration of 50 µM) to each cuvette.

    • Record the fluorescence emission spectrum (e.g., by exciting at the absorption maximum of the probe).

    • Observe any significant changes in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.

  • Titration Experiment:

    • If a response to a specific metal ion is observed, perform a titration.

    • To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of the specific metal ion stock solution.[13][14][15][16][17]

    • After each addition, mix and record the fluorescence spectrum.

    • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity.

Expected Data for a Representative Benzoxazole-based Zn²⁺ Sensor:

ParameterValue
Analyte Zn²⁺
Linear Range 8.0 x 10⁻⁵ to 4.0 x 10⁻³ mol/L
Detection Limit 4.0 x 10⁻⁵ mol/L
Fluorescence Response Ratiometric (46 nm blue-shift)
Response Time Fast

This data is for a representative benzoxazole derivative and serves as an example of the expected performance.[18]

pH Sensing

The fluorescence of many benzoxazole derivatives is sensitive to pH changes, making them potential candidates for pH indicators.[11][19][20][21]

Protocol: Fluorescence Titration for pH Sensing

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

  • Fluorometer.

Procedure:

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in buffers of varying pH.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each sample, exciting at the absorption maximum of the probe in that specific pH.

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • pKa Determination: The pKa of the probe can be determined from the inflection point of the resulting sigmoidal curve.

Expected Data for a Representative Benzoxazole-based Alkaline pH Probe:

ParameterValue
pH Range Alkaline (pKa ~9.7 - 10.8)
Fluorescence Response "Turn-on" fluorescence in basic pH
Visual Change Colorless to yellow in alkaline pH
Reversibility Good

This data is for a representative bis[2-(2′-hydroxyphenyl)benzazole] derivative and serves as an example of the expected performance for alkaline pH sensing.[19]

Fluorescent Sensing Mechanism Probe Benzooxazole Probe Complex Probe-Analyte Complex Probe->Complex Binding Analyte Metal Ion or H+ Analyte->Complex Binding Fluorescence_Change Change in Fluorescence Complex->Fluorescence_Change

Caption: Conceptual diagram of fluorescence-based sensing.

Conclusion

This compound is a readily synthesizable compound with significant potential as a fluorescent probe. Based on the well-documented properties of the benzoxazole scaffold, it is expected to be a valuable tool for the detection of metal ions and for pH sensing. The protocols provided herein offer a solid foundation for the synthesis and application of this probe. However, it is crucial for researchers to perform detailed photophysical characterization and validation for each specific application to determine its precise capabilities.

References

Synthesis of Benzoxazoles from 2-Aminophenol: A Detailed Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted benzoxazoles, a crucial heterocyclic motif in medicinal chemistry and materials science. The benzoxazole scaffold is a core component of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This guide focuses on the versatile and widely utilized synthetic precursor, 2-aminophenol, outlining various methodologies for its conversion to a diverse array of benzoxazole derivatives.

Introduction to Benzoxazole Synthesis

The fundamental approach to synthesizing benzoxazoles involves the condensation of a 2-aminophenol with a suitable electrophilic partner, typically a carboxylic acid, aldehyde, or their derivatives. This reaction proceeds via an initial acylation or condensation with the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1] Over the years, numerous methods have been developed to optimize this transformation, employing a variety of catalysts and reaction conditions to enhance yields, shorten reaction times, and broaden the substrate scope.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route for a particular benzoxazole derivative can depend on several factors including the nature of the desired substituent at the 2-position, desired yield, reaction time, and environmental considerations. The following table summarizes quantitative data from various established protocols, offering a comparative overview to aid in method selection.

MethodReactant with 2-AminophenolCatalyst/ReagentSolventConditionsTimeYield (%)Reference
Method 1 Aromatic/Aliphatic AldehydesAg@Fe2O3 Nanoparticles (20 mg)Water:Ethanol (5:1)Room Temperature, Stirring15-45 min88-97%[2]
Method 2 Aromatic/Aliphatic Carboxylic AcidsAmmonium Chloride (0.5 g)Ethanol80-90°C, Stirring6-8 h~88%[3]
Method 3 Carboxylic AcidsMethanesulfonic Acid (2.0-3.0 mmol)Toluene or Xylene100-120°C, Reflux1-2 h (for acid chloride formation) + reaction timeExcellent[1][4]
Method 4 Carboxylic AcidsLawesson's Reagent (0.5 mmol)Solvent-freeMicrowave (e.g., 300W)5-15 minGood[1][5]
Method 5 AldehydesCopper(II) Acetate MonohydrateEthanol--Moderate to Good[6][7]
Method 6 Tertiary AmidesTriflic Anhydride (Tf2O) / 2-FluoropyridineDichloromethane (DCM)0°C to Room Temperature1 h 15 minModerate to Excellent[8]
Method 7 Aromatic AldehydesLAIL@MNP (4.0 mg)Solvent-free70°C, Sonication30 minup to 90%[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative table. These protocols provide a step-by-step guide for the synthesis of 2-substituted benzoxazoles.

Method 1: Green Synthesis using Ag@Fe2O3 Nanoparticles

This protocol describes an environmentally friendly, one-pot condensation of 2-aminophenol with substituted aromatic aldehydes at room temperature.[2]

Materials:

  • 2-Aminophenol

  • Substituted aromatic aldehyde

  • Ag@Fe2O3 core-shell nanoparticles

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a reaction mixture by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and the substituted aromatic aldehyde (1.5 mmol) in 6 ml of a water:ethanol (5:1) dispersion.

  • Stir the mixture at room temperature for the time specified for the particular aldehyde (typically 15-45 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) eluent system.

  • Upon completion of the reaction, add ethyl acetate to the mixture and extract the product into the organic phase.

  • Wash the organic phase with water and dry with anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Method 2: Ammonium Chloride Catalyzed Condensation with Carboxylic Acids

This method outlines a simple condensation reaction between 2-aminophenol and various aromatic and aliphatic carboxylic acids using ammonium chloride as a catalyst.[3]

Materials:

  • 2-Aminophenol (e.g., 1.09 g for p-chlorobenzoic acid)

  • Carboxylic acid (e.g., p-chlorobenzoic acid, 1.56 g)

  • Ammonium chloride (0.5 g)

  • Ethanol (4-5 ml)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine 2-aminophenol, the carboxylic acid, and ammonium chloride in ethanol.

  • Stir the resulting mixture at 80-90°C for 6-8 hours.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, pour the reaction mixture into ice-cold water.

  • The product will precipitate out as a solid.

  • Collect the solid by filtration.

  • Crystallize the crude product from ethanol to yield the pure 2-substituted benzoxazole.[3]

Method 3: One-Pot Synthesis via In Situ Acid Chloride Formation

This protocol utilizes methanesulfonic acid as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, which are converted to acid chlorides in situ.[1][4]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thionyl chloride (1.2 mmol)

  • Toluene or Xylene (5 mL)

  • 2-Aminophenol (1.0 mmol)

  • Methanesulfonic acid (2.0-3.0 mmol)

Procedure:

  • To a stirred solution of the carboxylic acid in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask, add thionyl chloride.

  • Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol.

  • Add methanesulfonic acid to the mixture.

  • Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure, which typically involves neutralization and extraction with an organic solvent.

  • Purify the product by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis of benzoxazoles from 2-aminophenol.

experimental_workflow_general cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aminophenol 2-Aminophenol mixing Mixing & Addition of Catalyst/Reagent aminophenol->mixing reactant Carboxylic Acid / Aldehyde / Amide reactant->mixing heating Heating / Irradiation / Sonication mixing->heating extraction Extraction / Precipitation heating->extraction purification Column Chromatography / Crystallization extraction->purification product Pure 2-Substituted Benzoxazole purification->product

Caption: General experimental workflow for benzoxazole synthesis.

signaling_pathway_mechanism start 2-Aminophenol + Electrophile (e.g., R-CHO or R-COOH) intermediate1 Formation of Schiff Base or Amide Intermediate start->intermediate1 Condensation / Acylation cyclization Intramolecular Cyclization (Nucleophilic attack of -OH) intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product 2-Substituted Benzoxazole dehydration->product

Caption: Generalized reaction mechanism for benzoxazole formation.

References

Illuminating Biology: The Application of Benzoxazole Derivatives in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzoxazole derivatives have emerged as a versatile and powerful class of fluorescent probes in the field of bioimaging. Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them ideal candidates for visualizing a wide array of biological structures and processes. This document provides a detailed overview of the applications of benzoxazole derivatives in bioimaging, complete with quantitative data, experimental protocols, and visual representations of key workflows and mechanisms.

Application Notes

Benzoxazole-based probes have been successfully employed in a variety of bioimaging applications, ranging from the staining of cellular organelles to the in vivo detection of disease biomarkers. Their utility stems from the ability to modify the core benzoxazole structure to tune its photophysical properties and introduce specific functionalities for targeting and sensing.

Nucleic Acid Staining

Benzoxazole derivatives can act as fluorescent probes for DNA, exhibiting enhanced fluorescence upon binding. This interaction is often through intercalation between DNA base pairs. These probes are valuable alternatives to traditional DNA stains, which may have mutagenic effects.[1]

Analyte Detection

The fluorescence of benzoxazole derivatives can be modulated by the presence of specific analytes, making them effective sensors. For example, certain derivatives exhibit a "turn-on" fluorescence response upon binding to metal ions like Fe³⁺ or pyrophosphate, allowing for their detection and imaging in living cells.[2]

Imaging Disease Biomarkers

A significant application of benzoxazole derivatives is in the imaging of disease-related biomarkers. Styrylbenzoxazole derivatives, for instance, have shown high binding affinity for amyloid-β (Aβ) fibrils, enabling the in vivo imaging of amyloid plaques in the brain, a hallmark of Alzheimer's disease, using techniques like Positron Emission Tomography (PET).[3]

Two-Photon Microscopy

The large two-photon absorption cross-sections of some benzoxazole derivatives make them excellent probes for two-photon microscopy.[4] This advanced imaging technique allows for deeper tissue penetration and reduced phototoxicity, enabling high-resolution imaging of biological processes in living animals.[5][6][7]

Quantitative Data of Selected Benzoxazole Probes

The photophysical properties of benzoxazole derivatives are crucial for their application in bioimaging. The following table summarizes key quantitative data for a selection of benzoxazole-based probes.

Probe Name/DerivativeApplicationExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
Benzoxazole 1DNA Probe390470-58218,500-35,100Not Specified[1]
Benzoxazole 2DNA Probe390471-59916,700-24,100Not Specified[1]
Rhodamine-based benzoxazoleFe³⁺ Sensor530571Not SpecifiedNot Specified[2]
BF-168Amyloid PlaquesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
HPBO derivativeZinc SensorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Benzoxazolyl-imidazole conjugate (6a)AIEgen470Not SpecifiedNot SpecifiedNot Specified[8]
Benzothiazolyl-imidazole conjugate (6b)AIEgen475Not SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Detailed methodologies are essential for the successful application of benzoxazole probes in bioimaging. Below are representative protocols for the synthesis of a 2-aryl benzoxazole probe and its application in live-cell imaging.

Protocol 1: Synthesis of a 2-Aryl Benzoxazole Derivative

This protocol describes a general method for the synthesis of 2-aryl benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.[9][10][11][12][13]

Materials:

  • 2-Aminophenol derivative

  • Aryl carboxylic acid

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Ice-water

  • Sodium bicarbonate solution

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminophenol derivative (1.0 eq) and the aryl carboxylic acid (1.0 eq).

  • Cyclization: Add polyphosphoric acid (PPA) as the solvent and dehydrating agent. Alternatively, use a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent like toluene and equip the flask with a Dean-Stark apparatus to remove water.

  • Heating: Heat the reaction mixture to 180-220°C (for PPA) or reflux (for TsOH in toluene) for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • For the PPA method, carefully pour the hot reaction mixture into ice-water to precipitate the product.

    • For the TsOH method, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the solid with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

    • Dry the crude product.

    • Purify the 2-aryl benzoxazole derivative by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Mixing Mixing in Reaction Flask 2-Aminophenol->Mixing Aryl_Carboxylic_Acid Aryl_Carboxylic_Acid Aryl_Carboxylic_Acid->Mixing Heating Heating with Catalyst (PPA or TsOH) Mixing->Heating Cyclization_Dehydration Cyclization & Dehydration Heating->Cyclization_Dehydration Precipitation Precipitation in Ice-Water Cyclization_Dehydration->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product Pure 2-Aryl Benzoxazole Recrystallization->Final_Product

Synthesis workflow for a 2-aryl benzoxazole derivative.

Protocol 2: Live-Cell Imaging of Intracellular Fe³⁺

This protocol provides a general guideline for using a benzoxazole-based fluorescent probe to detect Fe³⁺ in living cells.[2]

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Benzoxazole-based Fe³⁺ probe stock solution (e.g., 1-10 mM in DMSO)

  • FeCl₃ solution (for positive control)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the benzoxazole-Fe³⁺ probe (e.g., 5-20 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • For a positive control, treat a separate set of probe-loaded cells with a solution of FeCl₃ for a short period before imaging.

    • Place the dish or coverslip on the stage of the confocal microscope.

  • Image Acquisition:

    • Excite the probe at its specified excitation wavelength (e.g., 530 nm) and collect the emission within the appropriate range (e.g., 550-600 nm).

    • Adjust the laser power, detector gain, and pinhole size to obtain an optimal signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images of both the control and Fe³⁺-treated cells. An increase in fluorescence intensity in the presence of Fe³⁺ indicates successful detection.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment (Optional) cluster_imaging Imaging Cell_Culture Culture Cells on Glass-Bottom Dish Probe_Loading Incubate with Benzoxazole Probe Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Fe3_Addition Add FeCl3 Solution (Positive Control) Washing->Fe3_Addition Confocal_Microscopy Confocal Microscopy Washing->Confocal_Microscopy Control Fe3_Addition->Confocal_Microscopy Image_Acquisition Acquire Images at Specific Wavelengths Confocal_Microscopy->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity Image_Acquisition->Data_Analysis

Workflow for live-cell imaging of Fe³⁺ using a benzoxazole probe.

Protocol 3: In Vivo PET Imaging of Amyloid Plaques in a Mouse Model

This protocol outlines the general steps for using a radiolabeled benzoxazole derivative for PET imaging of amyloid plaques in a transgenic mouse model of Alzheimer's disease.[3][14][15][16][17]

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type control mice

  • ¹⁸F- or ¹¹C-labeled benzoxazole probe

  • Sterile saline solution for injection

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • Tail vein catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place a catheter in the tail vein for probe injection.

    • Position the mouse in the PET scanner.

  • Probe Administration:

    • Administer a bolus injection of the radiolabeled benzoxazole probe (e.g., 5-10 MBq) via the tail vein catheter.

  • PET Scan Acquisition:

    • Start the dynamic PET scan immediately after probe injection and acquire data for a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET images with an anatomical template or a CT/MRI scan if available.

    • Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI to assess the uptake and clearance of the probe.

    • Calculate standardized uptake value ratios (SUVRs) using a reference region with low amyloid deposition (e.g., cerebellum) to quantify amyloid plaque burden.

  • Ex Vivo Autoradiography (Optional):

    • After the PET scan, euthanize the mouse and extract the brain.

    • Freeze and section the brain.

    • Expose the brain sections to a phosphor imaging plate to visualize the distribution of the radiolabeled probe.

    • Stain adjacent sections with traditional amyloid stains (e.g., thioflavin-S) to correlate the PET signal with plaque pathology.

G cluster_prep Animal Preparation cluster_scan PET Scan cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Catheterization Tail Vein Catheterization Anesthesia->Catheterization Positioning Position in PET Scanner Catheterization->Positioning Probe_Injection Inject Radiolabeled Benzoxazole Probe Positioning->Probe_Injection Data_Acquisition Dynamic PET Scan Probe_Injection->Data_Acquisition Image_Reconstruction Image Reconstruction Data_Acquisition->Image_Reconstruction ROI_Analysis Region of Interest Analysis Image_Reconstruction->ROI_Analysis SUVR_Calculation Calculate SUVR ROI_Analysis->SUVR_Calculation Amyloid_Quantification Quantification of Amyloid Plaque Burden SUVR_Calculation->Amyloid_Quantification G Probe_Off Benzoxazole-Rhodamine Probe (Spirolactam Closed) Non-Fluorescent Binding Binding of Fe³⁺ to Benzoxazole Chelator Probe_Off->Binding Fe3_Ion Fe³⁺ Ion Fe3_Ion->Binding Probe_On Probe-Fe³⁺ Complex (Spirolactam Open) Highly Fluorescent Binding->Probe_On

References

Application Notes and Protocols for Benzooxazole-2-carboxylic Acid Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzooxazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazole class of molecules. The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While extensive biological data for this compound is not widely available in public literature, its structural features suggest potential for biological activity. Notably, its potassium salt is utilized in the synthesis of novel negative allosteric modulators of the dopamine D2 receptor, indicating a potential for activity within the central nervous system.[1]

This document provides an overview of potential assays and detailed protocols relevant to the preliminary screening and characterization of this compound.

Potential Therapeutic Areas and Corresponding Assays

Given the diverse activities of benzoxazole derivatives, this compound could be investigated for several therapeutic applications. Below are suggested assays to explore its potential.

Anticancer Activity

Many benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Recommended Assay: MTT Cell Proliferation Assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.

Anti-inflammatory Activity

The structural resemblance of some benzoxazoles to non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into their anti-inflammatory potential.

  • Recommended Assay: Cyclooxygenase (COX-1 and COX-2) enzyme inhibition assay to assess the compound's ability to inhibit these key inflammatory enzymes.

Antimicrobial Activity

The benzoxazole core is present in numerous antimicrobial agents.

  • Recommended Assay: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Central Nervous System (CNS) Activity

The use of a salt of this compound in the synthesis of dopamine D2 receptor modulators suggests a potential for CNS activity.[1]

  • Recommended Assay: Radioligand binding assay to determine the binding affinity of the compound to the dopamine D2 receptor.

Data Presentation

While specific quantitative data for this compound is limited, the following table presents representative data for structurally related benzoxazole carboxylic acid derivatives to illustrate the potential range of activities.

Compound/DerivativeAssay TypeTarget/OrganismResult (IC₅₀/MIC)Reference
2-(2'-Hydroxyphenyl)benzoxazole-4-carboxylic acidCytotoxicity (AlamarBlue)MCF-7 (Breast Cancer)Not cytotoxic at 50 μM[2]
2-(2'-Hydroxyphenyl)benzoxazole-4-carboxylic acidCytotoxicity (AlamarBlue)A549 (Lung Cancer)Not cytotoxic at 50 μM[2]
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidAnti-inflammatoryIn-vitro assayIC₅₀: 0.103 mM[3]
General Benzoxazole DerivativesAntibacterialStaphylococcus aureusMIC₉₀: 25 µg/ml[3]
General Benzoxazole DerivativesAntibacterialStaphylococcus aureusMIC₉₀: 50 µg/ml[3]

Signaling Pathway and Experimental Workflow Visualizations

Dopamine D2 Receptor Signaling Pathway

The involvement of this compound's potassium salt in synthesizing dopamine D2 receptor modulators suggests a potential interaction with this pathway. The following diagram illustrates a simplified view of the dopamine D2 receptor signaling cascade.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds BOA Benzooxazole-2- carboxylic acid (Potential Modulator) BOA->D2R Potentially Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates Targets

Potential modulation of the Dopamine D2 receptor signaling pathway.
General Experimental Workflow for an Enzyme Inhibition Assay

The following diagram outlines a typical workflow for screening this compound in an enzyme inhibition assay, such as a COX-2 inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of Benzooxazole-2- carboxylic acid B Prepare Serial Dilutions A->B D Add Compound Dilutions to Assay Plate B->D C Prepare Enzyme and Substrate Solutions E Add Enzyme Solution and Incubate C->E F Initiate Reaction with Substrate C->F D->E E->F G Measure Signal (e.g., Fluorescence, Absorbance) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Workflow for determining the IC₅₀ in an enzyme inhibition assay.

Experimental Protocols

MTT Cell Proliferation Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.

  • Compound Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

COX-2 Enzyme Inhibition Assay (Fluorometric)

Objective: To assess the inhibitory effect of this compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound

  • DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

    • Add the COX-2 enzyme and heme solution to all wells except the no-enzyme control.

    • Add the fluorometric probe.

    • Pre-incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 10-20 minutes.

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and reagents. For Research Use Only. Not intended for diagnostic or therapeutic use.

References

Application Notes for the Microwave-Assisted Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique photophysical properties.[1][2] This heterocyclic scaffold is integral to numerous pharmacologically active agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Traditional methods for synthesizing these valuable compounds often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as drastically reduced reaction times, improved yields, and milder, more environmentally friendly conditions.[1][5]

These application notes provide detailed protocols for the efficient synthesis of a variety of benzoxazole derivatives using microwave irradiation, targeting researchers and professionals in drug discovery and development.

Pharmacological Significance of Benzoxazole Derivatives

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad range of therapeutic effects:

  • Anticancer Activity: Many benzoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6]

  • Antimicrobial and Antifungal Activity: This class of compounds is effective against a range of bacteria and fungi.[2][7]

  • Anti-inflammatory and Analgesic Properties: Certain derivatives act as potent anti-inflammatory and pain-relieving agents.[7]

  • Antiviral Activity: Benzoxazole-containing molecules have been investigated for their potential to inhibit viral replication.[2]

  • Other Activities: The diverse bioactivities also include antihistaminic, antimycobacterial, and antiparkinsonian effects.[3]

General Workflow for Microwave-Assisted Benzoxazole Synthesis

The synthesis of benzoxazoles via microwave irradiation typically involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner. The general workflow is depicted below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Mix Reactants, Catalyst, and Solvent (if any) in a Microwave Vial react Irradiate in Microwave Reactor (Controlled Temperature, Time, and Power) prep->react Seal Vial workup Cool, Quench, and Extract with Organic Solvent react->workup purify Dry and Purify by Recrystallization or Chromatography workup->purify analysis Characterize the Product (NMR, MS, IR) purify->analysis

Caption: General experimental workflow for microwave-assisted benzoxazole synthesis.

Experimental Protocols

The following section details various microwave-assisted protocols for the synthesis of benzoxazole derivatives, categorized by the starting materials.

Protocol 1: From o-Aminophenols and Carboxylic Acids (Catalyst and Solvent-Free)

This protocol outlines a direct, environmentally friendly method for the synthesis of 2-substituted benzoxazoles from o-aminophenols and carboxylic acids under microwave irradiation without the use of a catalyst or solvent.[8]

Reaction Scheme:

G aminophenol o-Aminophenol plus + aminophenol->plus acid Carboxylic Acid (R-COOH) arrow -> acid->arrow plus->acid conditions Microwave (e.g., 200°C) Catalyst-Free Solvent-Free arrow->conditions benzoxazole 2-Substituted Benzoxazole arrow->benzoxazole

Caption: Synthesis of 2-substituted benzoxazoles from o-aminophenols and carboxylic acids.

Experimental Procedure:

  • Reactant Preparation: In a microwave process vial, thoroughly mix the o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 200°C for the specified time (see table below). Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent such as ethyl acetate.[8]

  • Purification: The product can be purified directly by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]

Data Summary:

o-Aminophenol DerivativeCarboxylic AcidTemperature (°C)Time (min)Yield (%)
2-AminophenolBenzoic acid2001575
2-Aminophenol4-Chlorobenzoic acid2001088
2-Aminophenol4-Methoxybenzoic acid2001090
2-AminophenolPhenylacetic acid2001085
2-AminophenolCinnamic acid2001582
2-AminophenolThiophene-2-carboxylic acid2001085

Data sourced from a study on catalyst and solvent-free synthesis of benzoxazole derivatives.[8]

Protocol 2: From o-Aminophenols and Aromatic Aldehydes (Solvent-Free)

This protocol describes the synthesis of 2,5-disubstituted benzoxazoles through the condensation of 2-amino-4-methylphenol with various aromatic aldehydes using iodine as an oxidant under solvent-free microwave conditions.[5]

Reaction Scheme:

G aminophenol o-Aminophenol Derivative plus + aminophenol->plus aldehyde Aromatic Aldehyde (Ar-CHO) arrow -> aldehyde->arrow plus->aldehyde conditions Microwave (e.g., 120°C) Iodine (Oxidant) Solvent-Free arrow->conditions benzoxazole 2,5-Disubstituted Benzoxazole arrow->benzoxazole

Caption: Synthesis of 2,5-disubstituted benzoxazoles from o-aminophenols and aromatic aldehydes.

Experimental Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol), and iodine (I₂, 126.9 mg, 0.5 mmol).[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[8]

  • Work-up: After cooling, add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.[8]

  • Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[8]

  • Purification: Wash the combined organic layers with a saturated solution of NaCl (30 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[5][8]

Data Summary:

Aromatic Aldehyde SubstituentTemperature (°C)Time (min)Yield (%)
4-OCH₃1201090
4-Cl1201085
4-NO₂1201082
2,4-diCl1201078
H1201067

Data sourced from a study on the solvent-free, microwave-assisted synthesis of 2,5-disubstituted benzoxazole derivatives.[5]

Protocol 3: From o-Aminophenols and Benzoyl Chlorides (Green Chemistry Approach)

This protocol employs a dual Brønsted and Lewis acidic catalyst (Hf-BTC) for the synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride under solvent-free microwave irradiation.[9]

Reaction Scheme:

G aminophenol o-Aminophenol plus + aminophenol->plus acyl_chloride Benzoyl Chloride (Ar-COCl) arrow -> acyl_chloride->arrow plus->acyl_chloride conditions Microwave (e.g., 120°C) Hf-BTC Catalyst Solvent-Free arrow->conditions benzoxazole 2-Aryl Benzoxazole arrow->benzoxazole

References

Application Notes and Protocols for Employing Benzoic Acid, 2-(3-benzoxazolyl)- in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] Benzoic acid, 2-(3-benzoxazolyl)-, also known as 3-(1,3-Benzoxazol-2-yl)benzoic acid, is a derivative that combines the benzoxazole core with a benzoic acid moiety. This structure suggests a strong potential for therapeutic applications, as the benzoic acid group may enhance solubility and modulate interactions with biological targets.[1][2]

Data Presentation: Anticancer Activity of Structurally Related Benzoxazole Derivatives

While specific IC₅₀ values for Benzoic acid, 2-(3-benzoxazolyl)- are not widely reported, the following table summarizes the cytotoxic activity of other benzoxazole derivatives to provide a comparative context for potential potency.[4] Modifications to the benzoxazole scaffold, such as substitutions on the phenyl ring, significantly influence the anticancer activity.[4]

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2,6-dimethoxyphenyl)-benzamide (14e)MCF-7 (Breast)3.22 ± 0.13[6]
Compound 14o (a benzoxazole derivative)HepG2 (Liver)586.3 (pg/ml)[6]
Compound 14l (a benzoxazole derivative)HepG2 (Liver)636.2 (pg/ml)[6]
Compound 14b (a benzoxazole derivative)HepG2 (Liver)705.7 (pg/ml)[6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast)18.7[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6[7]
Benzoxazole derivative 8g HCT-116 (Colon)68.0 (% inhibition)[8][9]
Benzoxazole derivative 12e HCT-116 (Colon)59.11 (% inhibition)[8][9]
Benzoxazole derivative K313Nalm-6 (Leukemia)~2-16[10]
Benzoxazole derivative K313Daudi (Lymphoma)~16[10]

Experimental Protocols

Synthesis of Benzoic acid, 2-(3-benzoxazolyl)-

A common method for synthesizing 2-aryl-benzoxazoles is the condensation of 2-aminophenol with an aromatic carboxylic acid.[11]

Materials:

  • 2-Aminophenol

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (10 mmol) and isophthalic acid (10 mmol).[11]

  • Carefully add approximately 20 g of polyphosphoric acid (PPA), which acts as both a solvent and a cyclizing agent.[11]

  • Equip the flask with a magnetic stirrer and heat the mixture to 180-200°C for 4-6 hours with vigorous stirring.[11]

  • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[11]

  • Filter the solid product, wash it with water, and purify by recrystallization from a suitable solvent like ethanol.[11]

  • Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

cluster_synthesis Synthesis Workflow Reactants 2-Aminophenol + Isophthalic Acid Reaction Condensation in PPA (180-200°C, 4-6h) Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product Benzoic acid, 2-(3-benzoxazolyl)- Purification->Product

General synthesis workflow for Benzoic acid, 2-(3-benzoxazolyl)-.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzoic acid, 2-(3-benzoxazolyl)- (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of Benzoic acid, 2-(3-benzoxazolyl)- in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

Materials:

  • Cancer cells treated with Benzoic acid, 2-(3-benzoxazolyl)-

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Benzoic acid, 2-(3-benzoxazolyl)- for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with Benzoic acid, 2-(3-benzoxazolyl)-

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[10]

Visualizations

cluster_workflow Anticancer Evaluation Workflow Compound Test Compound (Benzoic acid, 2-(3-benzoxazolyl)-) Cytotoxicity In Vitro Cytotoxicity (MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling

Proposed workflow for anticancer evaluation.

cluster_pathway Potential PI3K/Akt/mTOR Signaling Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->PI3K inhibition Benzoxazole->AKT inhibition Benzoxazole->mTOR inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway.[4][5]

cluster_apoptosis Apoptosis Induction Cascade Compound Benzoxazole Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified representation of apoptosis induction.

References

Application Notes and Protocols: Development of Antimicrobial Agents from Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance has necessitated the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzoxazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse range of pharmacological activities, including potent antimicrobial effects against a wide spectrum of bacteria and fungi.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antimicrobial agents based on the benzoxazole framework.

Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of benzoxazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various 2,5-disubstituted benzoxazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Antibacterial Activity of Benzoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative InformationStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaReference
BZ-12-aryl benzoxazole derivative≤ 4-25> 64[3][4]
BZ-2N-phenyl-1,3-benzoxazol-2-amine derivative≤ 4-25> 64[3]
BZ-32-(p-(Substituted)phenyl)-5-(...)benzoxazole-64> 51216[5]
BZ-4Benzoxazole–thiazolidinone hybrid (BT25)1-> 64> 64[4]
BZ-5Benzoxazole–thiazolidinone hybrid (BT26)1-> 64> 64[4]
BZ-6Benzoxazole derivative II50-200200[6]
BZ-7Benzoxazole derivative III25-200200[6]
IITR00803Benzoxazole-nitrothiophene molecule--16-[7]

Table 2: Antifungal Activity of Benzoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative InformationCandida albicansCandida kruseiReference
BZ-82-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)16-[8][9]
BZ-92-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k)16 (Partial Inhibition)-[5][8][9]
BZ-102-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)16 (Partial Inhibition)-[5][8][9]
BZ-11Benzoxazole derivative62.515.6[2][10]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles via the condensation of o-aminophenols with carboxylic acids or aldehydes.[3]

Materials:

  • o-aminophenol derivative

  • Substituted carboxylic acid or aldehyde

  • Polyphosphoric acid (PPA) or another suitable catalyst/solvent system

  • Ethanol or other appropriate recrystallization solvent

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the o-aminophenol derivative (1 equivalent) and the desired carboxylic acid or aldehyde (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture to act as both a catalyst and a solvent. The amount of PPA should be sufficient to ensure proper mixing and reaction.

  • Heating and Reaction Monitoring: Heat the reaction mixture with stirring to the appropriate temperature (typically 120-160°C) for several hours (e.g., 3-6 hours).[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water with vigorous stirring.

  • Precipitation and Filtration: The benzoxazole product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual PPA.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzoxazole.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of benzoxazole derivatives against bacterial and fungal strains.[12][13][14][15]

Materials:

  • Sterile 96-well microtiter plates

  • Test benzoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for E. coli).[14]

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well used for dilution.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compound and to a positive control well (containing only broth and inoculum).

    • Include a negative control well containing only broth to check for sterility.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • For fungi, incubate at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.

Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that a primary mechanism of action for the antibacterial activity of benzoxazole derivatives is the inhibition of DNA gyrase.[16] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, benzoxazole compounds disrupt these critical cellular processes, leading to bacterial cell death.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Benzoxazole Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening Library of Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination enzyme_assay DNA Gyrase Inhibition Assay mic_determination->enzyme_assay Active Compounds other_assays Further Mechanistic Studies enzyme_assay->other_assays

Caption: A typical experimental workflow for the discovery and development of novel benzoxazole-based antimicrobial agents.

dna_gyrase_inhibition cluster_process Normal DNA Supercoiling Process benzoxazole Benzoxazole Derivative dna_gyrase Bacterial DNA Gyrase benzoxazole->dna_gyrase Binds to and inhibits supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Inhibition blocks this step atp ATP atp->dna_gyrase relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase supercoiled_dna->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed mechanism of action of benzoxazole derivatives through the inhibition of bacterial DNA gyrase.

References

Application Note: High-Sensitivity Metal Ion Detection Using Benzoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent chemosensors for the detection of various metal ions. Their rigid structure, favorable photophysical properties, and the presence of nitrogen and oxygen atoms that can act as binding sites make them excellent candidates for designing selective and sensitive probes. These sensors are crucial in environmental monitoring, biological imaging, and pharmaceutical analysis, where precise quantification of metal ions is essential. This application note provides a detailed protocol for the use of benzoxazole derivatives in metal ion sensing, focusing on common spectroscopic techniques.

The sensing mechanism of these probes often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). In the CHEF mechanism, the binding of a metal ion to the benzoxazole derivative restricts the C=N isomerization and vibrational modes of the molecule, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for highly sensitive detection.

Principle: Chelation-Enhanced Fluorescence (CHEF) Signaling

Many benzoxazole-based probes operate on the CHEF principle. In the unbound state, the probe exhibits weak or no fluorescence due to non-radiative decay processes. Upon coordination with a specific metal ion, a rigid complex is formed. This rigidity minimizes energy loss through non-radiative pathways and enhances the radiative decay, resulting in a significant increase in the fluorescence quantum yield.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe Benzoxazole Probe (Low Fluorescence) Energy_Loss Non-Radiative Decay (e.g., vibrations) Probe->Energy_Loss Energy Dissipation Metal_Ion Metal Ion Complex Probe-Metal Ion Complex (High Fluorescence) Fluorescence Radiative Decay (Fluorescence) Complex->Fluorescence Energy Emission Metal_Ion->Complex Coordination

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Experimental Workflow

The overall process for metal ion sensing using a benzoxazole probe involves the synthesis and characterization of the probe, preparation of solutions, spectroscopic analysis, and subsequent data interpretation to determine the sensor's performance.

Experimental_Workflow cluster_analysis Data Analysis Synthesis 1. Synthesis of Benzoxazole Probe Characterization 2. Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Stock_Prep 3. Preparation of Stock Solutions (Probe and Metal Ions) Characterization->Stock_Prep Titration 4. Spectroscopic Titration (UV-Vis & Fluorescence) Stock_Prep->Titration Analysis 5. Data Analysis Titration->Analysis LOD_Calc LOD Calculation Analysis->LOD_Calc Determine Binding_Calc Binding Constant (Benesi-Hildebrand Plot) Analysis->Binding_Calc Determine Results 6. Performance Metrics (Selectivity, LOD, etc.) LOD_Calc->Results Binding_Calc->Results

Caption: General experimental workflow for metal ion sensing.

Protocols

Synthesis of a Representative Probe: 2-(2'-Hydroxyphenyl)benzoxazole (HBO)

This protocol describes a common method for synthesizing a foundational benzoxazole derivative.

Materials:

  • 2-Aminophenol

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Combine equimolar amounts of 2-aminophenol and 2-hydroxybenzoic acid in a round-bottom flask.

  • Add polyphosphoric acid (PPA) as a dehydrating agent and catalyst. The amount should be sufficient to create a stirrable paste.

  • Heat the reaction mixture at a high temperature (e.g., 200-220 °C) for several hours (typically 2-4 hours) with constant stirring.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water to precipitate the crude product.

  • Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to obtain pure 2-(2'-hydroxyphenyl)benzoxazole.[1]

General Protocol for Spectroscopic Metal Ion Sensing

Materials and Equipment:

  • Stock solution of the benzoxazole probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or the appropriate solvent).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of Test Solutions:

    • In a series of vials, place a fixed volume of the probe stock solution.

    • Add the appropriate buffer solution.

    • Add increasing volumes of the metal ion stock solution to each vial to achieve a range of final concentrations.

    • Bring all solutions to the same final volume with the chosen solvent system (e.g., acetonitrile/water mixture). The final concentration of the probe should be in the micromolar range (e.g., 10 µM).[2][3]

  • UV-Vis Absorption Titration:

    • Record the UV-Vis absorption spectrum of the probe solution in the absence of any metal ion (this serves as the blank).

    • Sequentially record the absorption spectra of the solutions with increasing concentrations of the metal ion.

    • Observe changes in the absorption bands, such as the appearance of new peaks or shifts in existing peaks (isosbestic points), which indicate complex formation.[4]

  • Fluorescence Emission Titration:

    • Determine the optimal excitation wavelength from the absorption spectrum of the probe.

    • Record the fluorescence emission spectrum of the probe solution alone.

    • Sequentially record the emission spectra for each solution containing increasing concentrations of the metal ion, using the pre-determined excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.[2][4]

  • Selectivity and Interference Study:

    • Prepare solutions of the probe with a range of different metal ions at the same concentration to assess selectivity.

    • To study interference, prepare a solution of the probe and the target metal ion, and then add potential interfering ions to observe any changes in the spectroscopic signal.[2][3]

Data Analysis

a. Determination of the Limit of Detection (LOD): The LOD is typically calculated using the formula: LOD = 3σ / k Where:

  • σ is the standard deviation of the blank measurements (fluorescence intensity of the probe without the metal ion, measured multiple times).

  • k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.[5][6]

b. Determination of the Binding Constant (Kₐ): For a 1:1 binding stoichiometry, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Mⁿ⁺], where F₀ is the fluorescence of the probe alone, F is the fluorescence at an intermediate metal ion concentration [Mⁿ⁺].[5][7][8][9]

Quantitative Data Summary

The performance of various benzoxazole-based sensors for different metal ions is summarized below.

Table 1: Performance Metrics for Benzoxazole-Based Metal Ion Sensors

Probe/Sensor SystemTarget IonDetection Limit (LOD)Binding Stoichiometry (Probe:Ion)Solvent SystemRef.
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivativeCu²⁺0.15 µM1:1Solution[10]
Benzothiazole-based probe (BIPP)Zn²⁺2.36 x 10⁻⁸ M8:2ACN/H₂O (8:2, v/v)[3]
Benzothiazole derivative (BTT)Zn²⁺16.4 nM1:1Tris/MeOH (2/3, v/v)[11]
Macrocyclic Benzoxazole (L)Zn²⁺ / Cd²⁺Not specified1:2 (Zn²⁺), 1:1 (Cd²⁺)Acetonitrile/Water (4:1)[2]
Fluorescein-based probe (A5)Cu²⁺0.11 µM1:1Solution[6]

Conclusion

Benzoxazole derivatives serve as a versatile and robust platform for the development of highly sensitive and selective fluorescent chemosensors for metal ions. The straightforward synthesis, tunable photophysical properties, and clear "turn-on" or ratiometric signaling mechanisms make them valuable tools for researchers in chemistry, biology, and materials science. The protocols and data presented in this application note provide a comprehensive guide for the application of these probes in quantitative metal ion analysis.

References

Application Notes and Protocols for Intracellular pH Measurement with Benzoxazole Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter tightly regulated within cells, playing a pivotal role in a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction. Dysregulation of pHi is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. Consequently, the accurate measurement of pHi in live cells is of paramount importance for both fundamental biological research and drug development.

Benzoxazole and its derivatives have emerged as a versatile class of fluorescent probes for the ratiometric and sensitive detection of pHi. These probes offer several advantages, including high sensitivity, good photostability, and the ability to perform ratiometric measurements, which minimizes the effects of probe concentration, photobleaching, and cell path length, leading to more accurate and reliable data. This document provides detailed application notes and experimental protocols for the use of benzoxazole-based probes for intracellular pH measurement.

Principle of pH Sensing with Benzoxazole Probes

The pH-sensing mechanism of many benzoxazole-based probes relies on the modulation of their photophysical properties, particularly their fluorescence, in response to changes in proton concentration. Often, these probes feature a protonatable nitrogen atom within the benzoxazole ring system or on a side chain. The protonation state of this group is dependent on the surrounding pH.

Changes in protonation alter the electronic structure of the fluorophore, leading to shifts in the excitation and/or emission spectra. In ratiometric probes, these spectral shifts allow for the determination of pH by calculating the ratio of fluorescence intensities at two different wavelengths (either two excitation wavelengths or two emission wavelengths). This ratiometric approach provides a built-in correction for variations in experimental conditions, thus affording more precise and quantitative pH measurements.

Featured Benzoxazole-based pH Probe: ThiAKS Green

A notable example of a benzothiazole-based ratiometric pH probe suitable for physiological pH measurements is ThiAKS Green . This probe exhibits a pKa of approximately 7.45, making it ideal for monitoring pH changes within the typical physiological range of most mammalian cells.[1][2]

Mechanism of ThiAKS Green: This probe allows for ratiometric measurement of pH by exciting at two different wavelengths, 360 nm and 450 nm, while monitoring the emission at a single wavelength of 520 nm. The ratio of the fluorescence intensity obtained from these two excitation wavelengths is then used to determine the intracellular pH.[1][2]

Quantitative Data of Selected Benzoxazole-based pH Probes

The following table summarizes the key quantitative data for selected benzoxazole and benzothiazole-based fluorescent pH probes.

Probe Name/IdentifierpKaExcitation (nm)Emission (nm)Measurement TypeReference
ThiAKS Green 7.45360 / 450520Ratiometric (Dual Excitation)[1][2]
bis(HBX) A1 10.4444~550Turn-on (Alkaline)
bis(HBX) A2 9.8460~560Turn-on (Alkaline)
bis(HBX) C1 10.8402~510Turn-on (Alkaline)
HBT-pH 1 6.57--OFF-ON[3]
HBT-pH 2 4.90--Ratiometric[3]
HBT-pH 3 3.95--Ratiometric[3]
NBO 6.5--Ratiometric[4]

Experimental Protocols

Protocol 1: Live Cell Imaging of Intracellular pH with ThiAKS Green

This protocol describes the use of the ratiometric fluorescent probe ThiAKS Green for measuring intracellular pH in cultured mammalian cells using fluorescence microscopy.

Materials:

  • ThiAKS Green probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Appropriate cell culture medium (phenol red-free medium is recommended for fluorescence imaging)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal or widefield fluorescence microscope with appropriate filter sets for excitation at 360 nm and 450 nm, and emission detection at 520 nm.

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • For in situ calibration:

    • High potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 20 mM HEPES or MES, pH adjusted to a range of values from 6.0 to 8.0)

    • Nigericin (10 µM final concentration)

    • Valinomycin (10 µM final concentration)

Procedure:

  • Cell Culture and Seeding: a. Culture mammalian cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto glass-bottom dishes or plates at a density that will result in 60-70% confluency on the day of the experiment. c. Allow the cells to adhere and grow for at least 24 hours before the experiment.

  • Preparation of Probe Stock Solution: a. Dissolve ThiAKS Green in anhydrous DMSO to prepare a stock solution of 1-10 mM. b. Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Probe Loading: a. On the day of the experiment, remove the culture medium from the cells. b. Wash the cells once with warm, phenol red-free culture medium or PBS. c. Prepare a working solution of ThiAKS Green by diluting the stock solution in serum-free, phenol red-free culture medium to a final concentration of 5-10 µM.[5] d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[5] The optimal loading time may vary depending on the cell type and should be determined empirically.

  • Image Acquisition: a. After probe loading, wash the cells twice with warm phenol red-free medium or PBS to remove any excess probe. b. Add fresh phenol red-free medium to the cells. c. Mount the dish on the stage of the fluorescence microscope. d. Acquire fluorescence images of the cells. i. Excite the cells at 360 nm and collect the emission at 520 nm. ii. Excite the cells at 450 nm and collect the emission at 520 nm. e. It is crucial to use the same acquisition settings (e.g., exposure time, gain) for both excitation wavelengths.

  • Image Analysis: a. For each cell or region of interest, measure the mean fluorescence intensity from the images acquired at both excitation wavelengths. b. Calculate the ratio of the fluorescence intensities (Intensity at 450 nm excitation / Intensity at 360 nm excitation). c. Convert the calculated ratio to a pH value using a calibration curve (see Protocol 2).

Protocol 2: In Situ Calibration of Intracellular pH Probes

This protocol describes how to generate a calibration curve to convert the fluorescence intensity ratio to an absolute pH value within the cells. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

Procedure:

  • Prepare Calibration Buffers: a. Prepare a series of high potassium calibration buffers with known pH values ranging from 6.0 to 8.0 (e.g., in 0.2 pH unit increments). Use a calibrated pH meter for accurate pH adjustment.

  • Cell Preparation and Probe Loading: a. Seed and load the cells with the benzoxazole pH probe as described in Protocol 1.

  • Equilibration of Intracellular and Extracellular pH: a. After probe loading and washing, replace the medium with the first high potassium calibration buffer (e.g., pH 6.0) containing 10 µM nigericin and 10 µM valinomycin. b. Incubate the cells for 5-10 minutes at 37°C to allow for pH equilibration.

  • Image Acquisition for Calibration Curve: a. Acquire ratiometric fluorescence images as described in Protocol 1 (excitation at 360 nm and 450 nm, emission at 520 nm for ThiAKS Green). b. Repeat steps 3 and 4 for each of the calibration buffers with different pH values.

  • Generation of Calibration Curve: a. For each pH value, calculate the average fluorescence intensity ratio from multiple cells. b. Plot the calculated ratios against the corresponding pH values of the calibration buffers. c. Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. This curve can then be used to convert the experimental ratios from your samples into intracellular pH values.

Visualizations

Intracellular_pH_Regulation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) Extracellular H+ H+ NHE1 NHE1 Extracellular H+->NHE1 MCT MCTs Extracellular H+->MCT Intracellular H+ H+ High pHi High pHi (Alkaline) Low pHi Low pHi (Acidic) NHE1->Intracellular H+ H+ efflux MCT->Intracellular H+ H+ efflux/influx V-ATPase V-ATPase V-ATPase->Intracellular H+ H+ influx Notch1 Signaling Notch1 Signaling Pathway High pHi->Notch1 Signaling activates Glycolysis Glycolytic Pathway High pHi->Glycolysis activates Cell Proliferation Cell Proliferation Notch1 Signaling->Cell Proliferation Metabolic Shift Metabolic Shift Glycolysis->Metabolic Shift

Caption: Intracellular pH regulation and its impact on signaling pathways.

Experimental_Workflow_Intracellular_pH_Measurement Start Start Cell_Seeding 1. Seed Cells on Glass-Bottom Dish Start->Cell_Seeding Probe_Loading 2. Load Cells with Benzoxazole Probe Cell_Seeding->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Image_Acquisition 4. Ratiometric Fluorescence Imaging Washing->Image_Acquisition Data_Analysis 5. Calculate Intensity Ratio Image_Acquisition->Data_Analysis In_Situ_Calibration Perform In Situ Calibration? Data_Analysis->In_Situ_Calibration Generate_Curve 6a. Generate Calibration Curve In_Situ_Calibration->Generate_Curve Yes End End In_Situ_Calibration->End No (Relative Change) Calculate_pHi 6b. Calculate Intracellular pH Generate_Curve->Calculate_pHi Calculate_pHi->End

Caption: Experimental workflow for intracellular pH measurement.

Probe_Selection_Logic Start Start: Select a Benzoxazole pH Probe Expected_pH_Range What is the expected intracellular pH range? Start->Expected_pH_Range Physiological_pH Physiological pH (~6.8 - 7.6) Expected_pH_Range->Physiological_pH ~7.2 Acidic_Organelles Acidic Organelles (e.g., Lysosomes, pH ~4.5-5.0) Expected_pH_Range->Acidic_Organelles < 6.0 Alkaline_Conditions Alkaline Conditions (pH > 8.0) Expected_pH_Range->Alkaline_Conditions > 8.0 Select_Probe_pKa_7 Select a probe with pKa ~ 7.0 - 7.5 (e.g., ThiAKS Green) Physiological_pH->Select_Probe_pKa_7 Select_Probe_pKa_5 Select a probe with pKa ~ 4.5 - 5.5 Acidic_Organelles->Select_Probe_pKa_5 Select_Probe_pKa_10 Select a probe with high pKa (e.g., bis(HBX) derivatives) Alkaline_Conditions->Select_Probe_pKa_10 Measurement_Type Ratiometric or Intensity-based? Select_Probe_pKa_7->Measurement_Type Select_Probe_pKa_5->Measurement_Type Select_Probe_pKa_10->Measurement_Type Ratiometric Ratiometric Probe (Higher Accuracy) Measurement_Type->Ratiometric Intensity Intensity-based Probe (Simpler Acquisition) Measurement_Type->Intensity End Proceed to Experiment Ratiometric->End Intensity->End

Caption: Logic for selecting an appropriate benzoxazole pH probe.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzoxazole compounds. Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, but their therapeutic potential is often limited by poor aqueous solubility due to their rigid, hydrophobic core structure.[1] This guide provides practical troubleshooting advice and detailed methodologies to address these issues.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole compound is poorly soluble in aqueous solutions. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common issue with benzoxazole derivatives.[1] Here are the initial steps to take:

  • Determine Intrinsic Solubility: First, accurately measure the intrinsic solubility of your compound to establish a baseline.

  • pH Modification: Assess the pKa of your compound. If it possesses ionizable groups, adjusting the pH of the solution can significantly enhance solubility. For basic benzoxazoles, lowering the pH will promote the formation of a more soluble salt form.[1][2]

  • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[1][3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

Q2: What are the most effective formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?

A2: Enhancing oral bioavailability is a critical challenge for poorly soluble drugs.[3][4] Several formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.[4][5] This can create a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like benzoxazoles within their cavity, thereby increasing their aqueous solubility.[1][2]

  • Salt Formation: For benzoxazole derivatives that are ionizable, forming a salt with a suitable counter-ion is a highly effective method to increase both solubility and dissolution rate.[1][2]

  • Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1][2]

Q3: How do I select the most appropriate solubility enhancement technique for my specific benzoxazole derivative?

A3: The choice of technique depends on the physicochemical properties of your compound, the intended dosage form, and the specific application. A decision-making workflow, as illustrated in the diagram below, can guide your selection. Key considerations include whether the compound is ionizable and its thermal stability.[1]

Q4: Can chemical modification of the benzoxazole scaffold itself improve solubility?

A4: Yes, chemical modification is a powerful strategy. The prodrug approach involves creating a bioreversible, more water-soluble derivative of the parent drug.[6][7] This can be achieved by attaching polar functional groups, such as phosphates or amino acids, which can be cleaved in vivo to release the active drug.[7]

Troubleshooting Guides

Issue 1: Compound precipitates from solution when adding an aqueous buffer.
Potential Cause Troubleshooting Action
Poor intrinsic solubility Determine the aqueous solubility of the free acid or base form of your compound to establish a baseline.[1]
Suboptimal pH for solubility If your compound is ionizable, ensure the final solution's pH is at least 2 units away from the compound's pKa to maintain the more soluble ionized form.[1]
Insufficient co-solvent Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, being mindful of your assay's tolerance for the co-solvent.[1]
Common ion effect If you are using a salt form of your compound, the buffer may contain a common ion that suppresses solubility. Try a different buffer system.[1]
Issue 2: Low and variable oral bioavailability in animal studies.
Potential Cause Troubleshooting Action
Poor dissolution in the GI tract The compound's low solubility is likely the rate-limiting step for absorption. Consider formulating the compound as a solid dispersion or a cyclodextrin complex to improve its dissolution rate.[1]
First-pass metabolism Benzoxazole compounds can be metabolized in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor (with appropriate controls).[1]
Efflux by transporters The compound may be a substrate for efflux transporters like P-glycoprotein. In vitro assays can assess this. If confirmed, co-administration with a P-gp inhibitor could be explored.[1]
Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility enhancement for various techniques applied to poorly soluble compounds, including those with structures analogous to benzoxazoles.

Technique Compound Type Solubility Enhancement Factor Reference
Salt Formation (Saccharinate)Benexate5-fold[8]
Salt Formation (Cyclamate)Benexate1.5-fold[8]
Salt Formation (Fumaric Acid)Albendazole~480-fold (at pH 6.5)
Salt Formation (D-Tartaric Acid)Albendazole~500-fold (at pH 6.5)[9]
Salt Formation (HCl)Albendazole~1160-fold (at pH 6.5)[9]
β-Cyclodextrin ComplexationAlbendazole223-fold[10]
Hydroxypropyl-β-cyclodextrinAlbendazole1058-fold[10]
HP-β-CD + PVPAlbendazole1412-fold[10]
NanosuspensionVarious poorly soluble drugsSignificant increase[11][12]
Solid DispersionVarious poorly soluble drugsSignificant increase[4][5][13]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is a general guideline and should be optimized for each specific benzoxazole compound.

  • Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or a Poloxamer.[1]

  • Dissolution: Dissolve the benzoxazole compound in a suitable organic solvent (e.g., methanol, acetone) to get a clear solution. In a separate container, dissolve the carrier in the same solvent.[1]

  • Mixing: Add the drug solution to the carrier solution and mix thoroughly.[1]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.[1]

  • Drying and Sizing: Dry the solid dispersion under a vacuum to remove any residual solvent. Grind the dried solid dispersion and sieve it to obtain a uniform particle size.[1]

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[1]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
  • Cyclodextrin Wetting: In a mortar, take the desired amount of cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) and add a small amount of water to form a paste.[1]

  • Drug Addition: Slowly add the benzoxazole compound to the cyclodextrin paste.[1]

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) until a uniform paste is formed.[1]

  • Drying: Dry the paste in an oven at a suitable temperature until a constant weight is achieved.[1]

  • Sizing: Pass the dried complex through a sieve to obtain a uniform powder.[1]

Visualizations

Solubility_Enhancement_Workflow cluster_start Start: Poorly Soluble Benzoxazole cluster_properties Physicochemical Characterization cluster_ionizable Ionizable Compound Strategies cluster_nonionizable Non-Ionizable Compound Strategies cluster_final Final Formulation Start Poorly Soluble Benzoxazole Compound Ionizable Is the compound ionizable? Start->Ionizable Salt Salt Formation Ionizable->Salt Yes pH_Adjust pH Adjustment Ionizable->pH_Adjust Yes Thermal_Stability Is the compound thermally stable? Ionizable->Thermal_Stability No Final_Formulation Optimized Formulation Salt->Final_Formulation pH_Adjust->Final_Formulation Solid_Dispersion_Melt Solid Dispersion (Melt-based methods) Thermal_Stability->Solid_Dispersion_Melt Yes Solid_Dispersion_Solvent Solid Dispersion (Solvent evaporation) Thermal_Stability->Solid_Dispersion_Solvent No Cyclodextrin Cyclodextrin Complexation Thermal_Stability->Cyclodextrin No Nanosuspension Nanosuspension Thermal_Stability->Nanosuspension No Solid_Dispersion_Melt->Final_Formulation Solid_Dispersion_Solvent->Final_Formulation Cyclodextrin->Final_Formulation Nanosuspension->Final_Formulation

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting_Precipitation cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_resolution Resolution Issue Compound precipitates upon addition of aqueous buffer Cause1 Poor Intrinsic Solubility Issue->Cause1 Cause2 Suboptimal pH Issue->Cause2 Cause3 Insufficient Co-solvent Issue->Cause3 Action1 Determine baseline solubility Cause1->Action1 Action2 Adjust pH to be >2 units away from pKa Cause2->Action2 Action3 Increase co-solvent percentage Cause3->Action3 Resolution Homogeneous Solution Action1->Resolution Action2->Resolution Action3->Resolution

Caption: Troubleshooting workflow for compound precipitation.

References

Technical Support Center: Optimizing Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during benzoxazole synthesis. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis reaction is resulting in a low yield. What are the common causes?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is crucial for troubleshooting.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., carboxylic acid, aldehyde) can significantly interfere with the reaction.[1][2]

  • Suboptimal Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can dramatically impact the yield.[1] Some reactions require temperatures as high as 130°C to proceed efficiently.[2][3]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1]

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific substrates, deactivated, or used in a suboptimal quantity.[1][2]

  • Inefficient Purification: Significant product loss can occur during work-up and purification steps.[1]

Q2: How can I determine if my starting materials are pure enough?

A2: It is essential to use high-purity starting materials. You can assess the purity of your reagents through methods such as:

  • Melting Point Analysis: Compare the observed melting point of your starting materials with the literature values. A broad or depressed melting range often indicates the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques like NMR or IR spectroscopy can help identify contaminants.

  • Purification: If impurities are suspected, purify the starting materials by recrystallization or distillation before use.[2]

Q3: My reaction has stalled or is incomplete, with starting material still present. What should I do?

A3: An incomplete reaction can be addressed by several troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress.[2]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture or may require activation.[1] Adding a fresh portion of the catalyst or increasing the catalyst loading might improve the conversion.[1]

Q4: I suspect side products are forming. What are the common side products and how can I minimize them?

A4: Side product formation is a common cause of low yields.[1] Key side products can include:

  • Incomplete Cyclization: The intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) may be stable and fail to cyclize completely. To promote cyclization, try increasing the reaction temperature or time.[2]

  • Polymerization: Under harsh conditions, such as high temperatures or strong acids/bases, the starting materials or intermediates can polymerize.[1][2]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

To minimize side products, carefully optimize reaction conditions (temperature, time, stoichiometry) and ensure you are using the most selective catalyst for your transformation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]

Q5: What are the most effective purification strategies for benzoxazoles?

A5: Significant product loss can occur during purification.[1] Effective strategies include:

  • Column Chromatography: This is a highly effective method. The choice of the solvent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) is crucial for achieving good separation.[1][4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Acid-Base Extraction: As weakly basic compounds, benzoxazoles can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and reaction conditions is critical for successful benzoxazole synthesis. The tables below summarize quantitative data from various synthetic protocols.

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole (Reaction: 2-Aminophenol (1.0 mmol) with Benzaldehyde (1.0 mmol))

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1p-TsOH (10)1301225[3]
2H2SO4 (10)13012<5[3]
3ZnCl2 (10)1301241[3]
4FeCl3 (10)1301235[3]
5BAIL (Brønsted Acidic Ionic Liquid) (1)1301287[3]
6BAIL Gel (1) 130 5 98 [3]

Table 2: Optimization of Lewis Acid Catalyst for 2-Aminobenzoxazole Synthesis (Reaction: o-Aminophenol (0.18 mmol) with NCTS and Lewis Acid in 1,4-Dioxane)* *N-cyano-N-phenyl-p-toluenesulfonamide

EntryLewis Acid (equiv.)Temperature (°C)Time (h)Conversion (%)Reference
1BF3·Et2O (1)1103050[5]
2BF3·Et2O (2) 110 30 80 [5]
3BF3·Et2O (3)1103080[5]
4Sc(OTf)3 (2)1103010[5]
5AlCl3 (2)11030<5[5]
6ZnCl2 (2)11030<5[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Condensation of 2-Aminophenol and Carboxylic Acid [4]

This method utilizes methanesulfonic acid to promote the condensation and cyclization of a carboxylic acid and 2-aminophenol after converting the acid to an acid chloride in situ.

  • Acid Chloride Formation: To a stirred solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours.

  • Condensation & Cyclization: Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120°C and monitor its progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted benzoxazole.

Protocol 2: Heterogeneous Catalysis using a Brønsted Acidic Ionic Liquid (BAIL) Gel [3]

This protocol describes a solvent-free method for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde using a recyclable catalyst.

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., acetone/petroleum ether) to obtain the desired 2-substituted benzoxazole.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (2-Aminophenol, Carboxylic Acid/Aldehyde) reagents Add Solvent & Catalyst start->reagents react Heat & Stir (e.g., 100-130°C) reagents->react monitor Monitor Progress (TLC / GC) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., NaHCO3 soln) monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Benzoxazole Product purify->product

Caption: General experimental workflow for benzoxazole synthesis.

troubleshooting_guide cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_analysis Reaction Analysis start Low Yield Observed purity Check Purity (TLC, MP, NMR) start->purity conditions Review Conditions (Temp, Time, Catalyst) start->conditions analysis Analyze Crude Mixture (TLC/LCMS) start->analysis purify_sm Purify Starting Materials purity->purify_sm Impurities Found optimize_temp Increase Temperature conditions->optimize_temp optimize_time Extend Time conditions->optimize_time optimize_cat Check Catalyst (Activity, Loading) conditions->optimize_cat side_products Identify Side Products analysis->side_products Extra Spots incomplete_rxn Incomplete Reaction analysis->incomplete_rxn SM Present incomplete_rxn->conditions

Caption: Troubleshooting flowchart for low yields in benzoxazole synthesis.

reaction_mechanism Proposed Mechanism for BAIL-Catalyzed Synthesis cluster_activation Activation cluster_condensation Condensation cluster_cyclization Cyclization & Aromatization rcho Benzaldehyde (R-CHO) activated_rcho Protonated Aldehyde [R-CH=O+H] rcho->activated_rcho + H+ cat Catalyst (-SO3H) cat->activated_rcho activated_rcho->cat - H+ intermediate_A Intermediate A activated_rcho->intermediate_A + 2-Aminophenol aminophenol 2-Aminophenol intermediate_B Imine B (Schiff Base) intermediate_A->intermediate_B - H2O intermediate_C Cyclized Intermediate C intermediate_B->intermediate_C Intramolecular Attack product Benzoxazole Product intermediate_C->product Oxidation (-2H)

Caption: Proposed reaction mechanism for benzoxazole synthesis.[3]

References

Technical Support Center: Troubleshooting Low Yields in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during benzoxazole synthesis, specifically focusing on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common initial steps to troubleshoot this issue?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of your starting materials to suboptimal reaction conditions. A systematic approach is the best way to identify and resolve the issue.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2][3] It is highly recommended to use high-purity reagents.[1]

  • Reaction Conditions: The temperature, reaction time, solvent, and catalyst are all critical parameters that can dramatically impact the yield.[2][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2]

  • Side Product Formation: The formation of unintended side products can consume your starting materials, thus reducing the yield of the desired benzoxazole.[2][3]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[2][3]

  • Inefficient Purification: Significant product loss can occur during purification steps.[2][3]

Q2: How can I determine if my starting materials are pure enough?

Using high-purity starting materials is essential for a successful synthesis.[2][3] You can assess the purity of your 2-aminophenol and the corresponding aldehyde or carboxylic acid through the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.[2][3]

  • Spectroscopic Analysis: Techniques such as 1H NMR and 13C NMR are powerful tools for identifying impurities.[2][3]

  • Chromatography: TLC or GC-MS can be used to check for the presence of multiple components in your starting materials.[2][3]

Q3: My TLC analysis shows multiple spots, including unreacted starting materials. What should I do?

The presence of starting materials on your TLC plate after the designated reaction time indicates an incomplete reaction.[2] Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]

  • Increase Reaction Temperature: Insufficient temperature may be too low to overcome the activation energy of the reaction. Consider incrementally increasing the temperature while monitoring the reaction progress. Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1][4][5]

  • Check Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts may need activation or are sensitive to air and moisture.[2] Sometimes, a small increase in catalyst loading can significantly improve the conversion rate.[2]

  • Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.[2][3]

Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

Side product formation is a common reason for low yields. The nature of these side products will depend on the specific synthetic route.[2][3] Common side products include:

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1][6]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2][3]

To minimize side product formation:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[2][3]

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[2][3]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2]

Q5: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

Purification can be a significant source of product loss. Here are some tips for efficient purification of benzoxazoles:

  • Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for good separation.[2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[6]

  • Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[2]

Data Presentation

Optimizing reaction conditions is paramount for achieving high yields. The following tables summarize the influence of various catalysts, solvents, and temperatures on the yield of benzoxazole synthesis.

Table 1: Influence of Catalyst on 2-phenylbenzoxazole Yield

CatalystTemperature (°C)Time (h)Yield (%)Reference
No CatalystRoom Temp-Minimal[7]
BAIL gel130598[4][5]
Fe3O4@SiO2-SO3H500.5-192-98[8][9]
LAIL@MNP700.5up to 90[10][11]
NiSO₄Ambient290[6]

Table 2: Influence of Solvent on Reaction Yield

SolventCatalystTemperature (°C)Time (min)Yield (%)Reference
EthanolNiSO₄Ambient12090[6]
CH₃CNNiSO₄Ambient18074[6]
DMFNiSO₄Ambient15054[6]
Solvent-FreeBAIL gel13030098[4][5]
Solvent-FreeFe3O4@SiO2-SO3H5030-6092-98[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol is based on a solvent-free approach using a heterogeneous catalyst.[4][5]

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[4][5]

  • Reaction Conditions: Stir the reaction mixture at 130 °C for 5 hours.[4][5]

  • Monitoring: Monitor the reaction progress by TLC or GC.[4][5]

  • Work-up: After the reaction is complete, dissolve the mixture in ethyl acetate (10 mL).[4][5]

  • Purification: Separate the catalyst by centrifugation. The organic layer can then be dried over anhydrous MgSO₄ and the solvent evaporated under reduced pressure to obtain the crude product. Further purification can be achieved by silica gel column chromatography.[4][5]

Protocol 2: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition

This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.[3]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.[3]

  • Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.[3]

  • Work-up and Purification: The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.[3]

Mandatory Visualization

Troubleshooting_Low_Yields start Low Yield in Benzoxazole Synthesis check_purity Assess Purity of Starting Materials (2-aminophenol, aldehyde/acid) start->check_purity incomplete_reaction Incomplete Reaction? (Monitor by TLC) check_purity->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes purification_loss Investigate Purification Step side_products->purification_loss No side_products->optimize_conditions Yes optimize_purification Optimize Purification Method (Chromatography, Recrystallization, Extraction) purification_loss->optimize_purification end_good Improved Yield optimize_conditions->end_good end_bad Persistent Low Yield optimize_conditions->end_bad optimize_purification->end_good optimize_purification->end_bad

Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.

Reaction_Pathway cluster_reactants Reactants 2-Aminophenol 2-Aminophenol Intermediate Schiff Base Intermediate 2-Aminophenol->Intermediate Condensation Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Intermediate Product Benzoxazole Intermediate->Product Cyclization

References

stability problems with Benzooxazole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzooxazole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. What should I do?

A1: This is a common issue arising from the poor aqueous solubility of many benzoxazole derivatives.[1] this compound's solubility is pH-dependent due to its carboxylic acid group.[2] At neutral or acidic pH, its aqueous solubility is low.[2] Here are several strategies to address this:

  • Adjust the pH: The solubility of carboxylic acids increases significantly at a pH above their pKa, as they form a more soluble carboxylate salt.[2][3] For this compound, increasing the pH of the aqueous buffer to slightly alkaline conditions (e.g., pH > 7.4) should improve solubility.[2] It is recommended to keep the pH at least 2 units away from the compound's pKa.[1]

  • Increase Co-solvent Concentration: If your experimental conditions permit, you can try increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution.[1] However, be mindful of the tolerance of your specific assay to the solvent.

  • Lower the Final Concentration: It's possible that the final concentration of your compound exceeds its solubility limit in the aqueous buffer. Try working with a lower final concentration.[4]

  • Use Pre-warmed Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help prevent precipitation.[4]

Q2: What are the expected degradation pathways for this compound in solution?

A2: The benzoxazole ring system can be susceptible to a few key degradation pathways, particularly under certain experimental conditions:

  • Hydrolysis: The amide-like linkage within the oxazole ring is vulnerable to hydrolysis.[2][5] This can be catalyzed by both acidic and, more significantly, basic conditions, leading to the opening of the benzoxazole ring.[2][5] The rate of hydrolysis is dependent on the pH of the solution.[6]

  • Decarboxylation: Carboxylic acids, especially certain heterocyclic carboxylic acids, can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[7][8]

  • Oxidation: The benzoxazole ring system may be susceptible to oxidative degradation.[2][9] It is advisable to avoid strong oxidizing agents in your experimental setup.

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the stability and integrity of your compound, follow these recommendations for solution preparation and storage:

  • Solvent Selection: For preparing a concentrated stock solution, dimethyl sulfoxide (DMSO) is a good initial choice as it is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2][4] Anhydrous, high-purity DMSO should be used.

  • Storage Conditions: Store stock solutions in tightly sealed vials to prevent moisture absorption and solvent evaporation.[10] For short-term storage, refrigeration at 2-8°C is often suitable.[11] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[12] Protect solutions from light to prevent potential photodegradation.[2]

  • Handling: When preparing solutions, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen, which could contribute to hydrolysis and oxidation, respectively.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

This could be due to the degradation of this compound in your assay medium.

Troubleshooting Workflow for Inconsistent Assay Results

start Inconsistent Assay Results check_stability Assess Compound Stability in Assay Buffer start->check_stability prepare_fresh Prepare Fresh Stock and Working Solutions check_stability->prepare_fresh If degradation is suspected ph_optimization Optimize pH of Assay Buffer prepare_fresh->ph_optimization incubation_time Reduce Incubation Time ph_optimization->incubation_time temp_control Control Incubation Temperature incubation_time->temp_control end_stable Consistent Results Achieved temp_control->end_stable If issue is resolved end_unstable Further Investigation Needed temp_control->end_unstable If issue persists

Caption: A logical workflow for troubleshooting inconsistent assay results.

Issue 2: Poor solubility in the desired solvent.

Troubleshooting Workflow for Solubility Issues

start Poor Solubility in Target Solvent check_pka Determine pKa of the Compound start->check_pka adjust_ph Adjust pH of Aqueous Solvents check_pka->adjust_ph use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent If still insoluble sonication Apply Gentle Sonication use_cosolvent->sonication warming Gentle Warming sonication->warming end_soluble Compound Dissolved warming->end_soluble If successful end_insoluble Consider Alternative Solvents or Formulation warming->end_insoluble If unsuccessful

Caption: A systematic approach to addressing solubility challenges.

Predicted Stability and Solubility Data

While specific experimental data for this compound is limited in publicly available literature, the following tables provide predicted stability and solubility profiles based on the known properties of similar benzoxazole and carboxylic acid-containing compounds.

Table 1: Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale
Water (pH 7.0)Poorly solubleThe hydrophobic benzoxazole moiety is expected to result in low aqueous solubility at neutral pH.[2]
0.1 N HCl (acidic)Very poorly solubleAt low pH, the carboxylic acid will be protonated, further reducing its polarity and aqueous solubility.[2]
0.1 N NaOH (alkaline)SolubleAt high pH, the carboxylic acid will be deprotonated to form a more water-soluble carboxylate salt.[2]
DMSOFreely solubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2]
EthanolSolubleMany benzoxazole derivatives and benzoic acids exhibit good solubility in alcohols.[2]

Table 2: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityRationale
Acidic (e.g., 0.1 N HCl, heat)Likely stableThe benzoxazole ring is generally stable under acidic conditions.[2]
Basic (e.g., 0.1 N NaOH, heat)Potential for hydrolysisThe amide-like linkage within the oxazole ring can be susceptible to base-catalyzed hydrolysis.[2]
Oxidative (e.g., 3% H₂O₂, heat)Potential for oxidationThe heterocyclic ring system may be susceptible to oxidative degradation.[2]
Thermal (solid state)Likely stableA high melting point generally suggests good thermal stability in the solid form.[2]
PhotostabilityPotential for degradationAromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[2][13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer.

Workflow for Shake-Flask Solubility Determination

start Add Excess Compound to Buffer equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration in Supernatant by HPLC separate->quantify end_result Determine Solubility quantify->end_result

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in various stress media, including:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • 3% Hydrogen Peroxide (oxidative degradation)

    • Water (neutral hydrolysis)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period. A parallel set of solutions should be kept at a control temperature (e.g., 4°C). For photostability, expose a solution to a controlled light source.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.[15] The goal is to achieve a degradation of 5-20%.[2]

References

Technical Support Center: Purification of Crude Benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzooxazole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor. - Premature crystallization: The product crystallized out of solution before the removal of insoluble impurities during hot filtration. - Inappropriate solvent choice: The compound is too soluble in the cold solvent.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that the purity may be lower. - Ensure the solution and filtration apparatus are kept hot during filtration to prevent premature crystallization. - Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.
An Oil Forms Instead of Crystals ("Oiling Out") - High concentration of impurities: Impurities can depress the melting point of the mixture, causing it to separate as an oil. - Solution is supersaturated: The compound is coming out of solution too rapidly. - Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound.- Perform a preliminary purification step like acid-base extraction to remove significant impurities. - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Select a solvent with a lower boiling point.
No Crystals Form Upon Cooling - The solution is not saturated: Too much solvent was used. - Supersaturation: The solution may require nucleation to initiate crystallization.- Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask at the surface of the liquid with a glass rod. - Add a seed crystal of pure this compound, if available. - Cool the solution in an ice bath to further decrease solubility.
Poor Separation in Acid-Base Extraction - Incomplete extraction: The aqueous and organic layers were not mixed sufficiently. - Incorrect pH: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid or not sufficiently acidic to protonate it for recovery. - Emulsion formation: An emulsion has formed at the interface of the two layers, preventing clean separation.- Shake the separatory funnel vigorously for a longer period, ensuring to vent frequently. - Use a pH meter or pH paper to ensure the aqueous basic solution is sufficiently high (pH > 8) and the acidic solution for precipitation is sufficiently low (pH < 4). - To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Product Still Impure After Purification - Co-eluting impurities in chromatography: Impurities have similar polarity to the product. - Co-precipitation of impurities in recrystallization: Impurities are trapped within the crystal lattice. - Single purification method is insufficient. - For chromatography, try a different solvent system or a different stationary phase. Adding a small amount of acid (e.g., acetic acid) to the eluent can improve the chromatography of carboxylic acids on silica gel. - For recrystallization, ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. - Combine purification methods. For example, perform an acid-base extraction followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The most common and effective purification strategies for this compound are acid-base extraction and recrystallization. Due to its acidic nature, acid-base extraction is a highly effective method for separating it from neutral or basic impurities. Recrystallization is an excellent subsequent step to achieve high purity. For particularly challenging mixtures, column chromatography can also be employed.

Q2: What are the likely impurities in my crude product?

A2: Common impurities in the synthesis of benzoxazole derivatives can include unreacted starting materials (e.g., 2-aminophenol derivatives), side-products from incomplete cyclization, and polymeric byproducts. The presence of these impurities can lower the yield and complicate the purification process.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of impurities.

Q4: What is the expected melting point of pure this compound?

A4: The melting point for this compound is not consistently reported in publicly available literature. The sodium salt is reported to have a melting point of 71-72 °C with decomposition. It is recommended to rely on a combination of analytical techniques (TLC, NMR, IR) to assess purity.

Q5: What is a good solvent for the recrystallization of this compound?

A5: A suitable solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For aromatic carboxylic acids, common solvents include water, ethanol, methanol, or mixtures such as ethanol/water. It is advisable to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific product.

Comparison of Purification Strategies

The following table provides a general comparison of the common purification methods for this compound. The values for yield and purity are illustrative for aromatic carboxylic acids and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Acid-Base Extraction 85-9590-98Highly effective for separating acids from neutral/basic impurities; scalable.Does not remove acidic impurities; requires use of acids and bases.
Recrystallization 70-90>98Can yield very high purity product; relatively simple setup.Yield can be low if not optimized; may not remove impurities with similar solubility.
Column Chromatography 50-80>99Excellent for separating complex mixtures and impurities with similar properties.Can be time-consuming, requires larger volumes of solvent, and may be difficult to scale up.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The deprotonated this compound will be in the upper aqueous layer (if using a solvent less dense than water like ethyl acetate) or the lower aqueous layer (if using a solvent denser than water like dichloromethane). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Washing (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous extract in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) while stirring until the pH is below 4. The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by conducting small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

G Purification Workflow for this compound crude Crude Product abe Acid-Base Extraction crude->abe Remove neutral/basic impurities recryst Recrystallization abe->recryst Further purification dry Drying recryst->dry pure Pure Product dry->pure analysis Purity Analysis (TLC, MP, NMR) pure->analysis

Caption: A general workflow for the purification of crude this compound.

G Troubleshooting Recrystallization start Issue with Recrystallization oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes low_yield Low yield? no_crystals->low_yield No concentrate Concentrate solution by evaporating solvent no_crystals->concentrate Yes check_solvent Re-evaluate solvent choice low_yield->check_solvent Also consider mother_liquor Concentrate mother liquor for a second crop low_yield->mother_liquor Yes pre_purify Consider preliminary purification (e.g., A/B extraction) reheat->pre_purify nucleate Induce nucleation (scratch flask, add seed crystal) concentrate->nucleate

Caption: A decision tree for troubleshooting common recrystallization problems.

G Acid-Base Extraction Logic cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer start Crude Mixture (R-COOH + Neutral Impurities) add_base + aq. NaHCO₃ Shake & Separate start->add_base organic_after_base Neutral Impurities aqueous_base Sodium Salt of Acid (R-COO⁻ Na⁺) add_acid + aq. HCl (Acidify to pH < 4) aqueous_base->add_acid precipitate Pure Acid Precipitate (R-COOH) add_base->organic_after_base add_base->aqueous_base add_acid->precipitate

Caption: The chemical logic behind acid-base extraction for this compound.

minimizing side product formation in benzoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during benzoxazole synthesis.

Troubleshooting Guide: Minimizing Side Products

This guide addresses common issues encountered during benzoxazole reactions and offers solutions to improve product yield and purity.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent Polarity Switch to a solvent known to be a good solubilizer for your specific reactants. Common effective solvents include DMF, DMSO, and ethanol.[1][2]The solvent must stabilize reaction intermediates and transition states. Polar solvents often accelerate the cyclization process.[1]
Suboptimal Reaction Temperature Optimize the temperature. Reactions may not proceed at room temperature or below 100°C.[3] A higher temperature (e.g., 130°C) may be required for high yields.[3]Side reactions can be more prevalent at excessively high temperatures, while low temperatures may lead to a sluggish reaction.[1][2]
Ineffective Catalyst Screen different Brønsted or Lewis acid catalysts.[3] Consider using a reusable heterogeneous catalyst, such as a Brønsted acidic ionic liquid (BAIL) gel, for potentially higher yields and easier separation.[3]Traditional catalysts can sometimes show low catalytic activity. The choice and amount of catalyst are critical for reaction efficiency.[2][3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1][2]Insufficient reaction time will result in unreacted starting materials.

Issue 2: Significant Formation of Schiff Base Intermediate

The formation of a stable Schiff base from the condensation of a 2-aminophenol and an aldehyde is a common intermediate stage.[2] Difficulty in the subsequent cyclization can lead to this intermediate being a major byproduct.

Troubleshooting Suggestion Rationale
Increase Reaction Temperature Higher temperatures can provide the necessary activation energy for the cyclization of the Schiff base to the benzoxazole.[2]
Change the Catalyst Certain catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[2]
Isolate and then Cyclize In some cases, a two-step process where the Schiff base is first isolated and then subjected to cyclization conditions can improve the overall yield.[2]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Suggestion Rationale
High-Boiling Point Solvent Residue For solvents like DMF or DMSO, co-evaporation with a lower-boiling solvent like toluene can aid in removal. An aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is also effective.[1]High-boiling point solvents can be difficult to remove completely during workup.[1]
Presence of Multiple Side Products Purify the crude product using silica gel column chromatography.[1][3] Common eluent systems include mixtures of acetone and petroleum ether or ethyl acetate and petroleum ether/hexane.[3][4]Column chromatography is effective for separating the desired product from closely related impurities.
Catalyst Residue For heterogeneous catalysts, separation can often be achieved by centrifugation or simple filtration after dissolving the reaction mixture in a suitable solvent like ethyl acetate.[3]Easy removal of the catalyst simplifies the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzoxazole synthesis?

A1: The most frequently observed side product is the stable Schiff base intermediate formed from the initial condensation of the 2-aminophenol and the aldehyde, which fails to cyclize.[2] Other potential side products can arise from self-condensation of starting materials or degradation at high temperatures.

Q2: How can I adopt a greener approach to benzoxazole synthesis to minimize waste?

A2: Green synthesis strategies focus on minimizing waste and the use of hazardous materials.[5] Key approaches include:

  • Solvent-Free Conditions: Performing the reaction without a solvent, often with microwave irradiation or mechanical grinding, can reduce waste and simplify workup.[1][6]

  • Reusable Catalysts: Employing heterogeneous catalysts, such as silica-supported acid catalysts or magnetic nanoparticles, allows for easy separation and recycling.[3][7]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times, often leading to higher yields and fewer by-products.[8]

Q3: Can the choice of solvent affect side product formation?

A3: Yes, the solvent can participate in the reaction or its polarity can influence reaction rates and pathways.[1] Using an inert solvent is advisable if solvent participation is suspected. Polar solvents can stabilize charged intermediates, which can lead to faster and cleaner reactions.[1]

Q4: What is a general purification strategy for crude benzoxazole products?

A4: A common and effective purification method is recrystallization from a suitable solvent such as ethanol.[6] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[3][4]

Experimental Protocols

Protocol 1: Solvent-Free Benzoxazole Synthesis using a BAIL Gel Catalyst

This protocol is based on the work by Wang et al. and describes a solvent-free synthesis of 2-phenylbenzoxazole.[3]

Materials:

  • 2-Aminophenol (1.0 mmol, 0.119 g)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %)

Procedure:

  • Combine 2-aminophenol, benzaldehyde, and the BAIL gel in a 5 mL vessel.

  • Stir the reaction mixture at 130°C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) to afford the pure 2-phenylbenzoxazole.[3]

Protocol 2: Microwave-Assisted Benzoxazole Synthesis

This protocol is a generalized procedure for the rapid synthesis of benzoxazoles using microwave irradiation.[8]

Materials:

  • 2-Aminophenol derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst (e.g., [CholineCl][oxalic acid] (10 mol%))

Procedure:

  • In a microwave reaction tube, combine the 2-aminophenol derivative, the aromatic aldehyde, and the catalyst.

  • Irradiate the mixture in a microwave reactor at an optimized temperature (e.g., 130°C) for a predetermined time (e.g., 15 minutes).

  • Monitor the reaction completion using TLC.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with distilled water (3 x 10 mL) and dry with Na₂SO₄.

  • Remove the solvent under vacuum to obtain the crude product.

  • If necessary, recrystallize the crude product from ethanol to obtain the pure benzoxazole.[8]

Visualizations

Troubleshooting_Workflow start Benzoxazole Reaction issue Low Yield or Side Products? start->issue check_temp Optimize Temperature issue->check_temp Yes schiff_base Schiff Base Byproduct? issue->schiff_base Yes purification Purification issue->purification No check_solvent Screen Solvents check_temp->check_solvent check_catalyst Optimize Catalyst check_solvent->check_catalyst check_time Adjust Reaction Time check_catalyst->check_time check_time->purification increase_temp Increase Temperature schiff_base->increase_temp Yes schiff_base->purification No change_catalyst Change Catalyst (e.g., Lewis Acid) increase_temp->change_catalyst change_catalyst->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

Caption: Troubleshooting workflow for minimizing side products.

Benzoxazole_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Aminophenol 2_Aminophenol Schiff_Base Schiff Base/ Iminium Ion 2_Aminophenol->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Cyclization Side_Product Side Product (Uncyclized Schiff Base) Schiff_Base->Side_Product Stalls Here Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole Oxidation/ Dehydration

Caption: Reaction pathway highlighting potential side product formation.

References

Technical Support Center: Improving Oral Bioavailability of Poorly Soluble Benzoxazole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of poorly soluble benzoxazole drugs.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole compound exhibits poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of benzoxazole derivatives, often due to their rigid and hydrophobic core structure.[1] The first step is to accurately determine the compound's intrinsic solubility. Following this, a systematic approach to solubility enhancement can be undertaken. Initial strategies to consider include:

  • pH Modification: Assess the pKa of your compound. If it possesses ionizable groups, adjusting the pH of the solution can significantly increase solubility. For basic benzoxazoles, lowering the pH will lead to the formation of a more soluble salt.[1]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?

A2: Enhancing oral bioavailability is a key challenge for poorly soluble drugs. Several formulation strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can lead to the formation of a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like benzoxazoles, within their cavity, thereby increasing their aqueous solubility.[1]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.

Q3: How do I choose the most appropriate solubility enhancement technique for my specific benzoxazole derivative?

A3: The selection of a suitable technique depends on the physicochemical properties of your compound (e.g., melting point, logP, ionizability), the desired dosage form, and the intended application. A decision-making workflow can help guide your choice.

G Decision Workflow for Solubility Enhancement start Characterize Physicochemical Properties of Benzoxazole ionizable Is the compound ionizable? start->ionizable thermally_stable Is the compound thermally stable? ionizable->thermally_stable No salt Salt Formation / pH Adjustment ionizable->salt Yes logP High logP? thermally_stable->logP No solid_dispersion Solid Dispersion (Solvent Evaporation / Hot Melt Extrusion) thermally_stable->solid_dispersion Yes cyclodextrin Cyclodextrin Complexation logP->cyclodextrin No particle_size Particle Size Reduction (Micronization / Nanonization) logP->particle_size No lipid_based Lipid-Based Formulations (SEDDS / SMEDDS) logP->lipid_based Yes

Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition of aqueous buffer.

Possible Cause Troubleshooting Step
Poor intrinsic solubility Determine the aqueous solubility of the free base/acid form of your compound to establish a baseline.
pH is not optimal for solubility If your compound is ionizable, ensure the pH of the final solution is at least 2 pH units away from the pKa to maintain the more soluble ionized form.[1]
Co-solvent percentage is too low Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, being mindful of your assay's tolerance.[1]
Common ion effect If using a salt form, the buffer may contain a common ion that suppresses solubility. Try a different buffer system.[1]

Issue 2: Low and variable oral bioavailability in animal studies despite improved in vitro dissolution.

Possible Cause Troubleshooting Step
Poor dissolution in the GI tract The compound's low solubility may still be the rate-limiting step. Consider formulating as a solid dispersion or cyclodextrin complex to further improve the dissolution rate.[1]
First-pass metabolism Benzoxazole compounds can be subject to metabolism in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor (with appropriate controls).[1]
Efflux by transporters The compound may be a substrate for efflux transporters like P-glycoprotein. Use in vitro assays to assess this. If confirmed, co-administration with a P-gp inhibitor could be explored.[1]
Instability in GI fluids Assess the chemical stability in simulated gastric and intestinal fluids. If degradation is observed, consider protective formulation strategies like enteric coatings.

Quantitative Data on Bioavailability Enhancement

The following tables summarize reported bioavailability enhancement for celecoxib, a structurally related cyclooxygenase-2 (COX-2) inhibitor, and benzimidazole derivatives, which serve as a good reference for benzoxazoles.

Table 1: Bioavailability Enhancement of Celecoxib Formulations

FormulationAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (Relative to Control)Reference
Proniosomal FormulationHuman VolunteersCmax: Not specified, AUC: Not specified1.72[2]
Nanoformulation (Dry Co-milling)RatsCmax: Increased, tmax: 3.80 ± 2.28 h (vs. 6.00 ± 3.67 h)1.45[3]
Nanocrystalline Solid DispersionSprague-Dawley RatsCmax: Increased by 2.9-fold, AUC₀-∞: Increased by 3.1-fold3.1[4]

Table 2: Solubility Enhancement of Benzimidazole Derivatives

CompoundTechniqueCarrier/Complexing AgentSolventFold Increase in SolubilityReference
AlbendazoleSolid DispersionPVP K-30Not specified~223[5]
FenbendazoleCyclodextrin Complexationβ-CyclodextrinWater~432[5]
FenbendazoleCyclodextrin ComplexationHydroxypropyl-β-cyclodextrinWater~1512[5]

Experimental Protocols

Protocol 1: Preparation of a Benzoxazole Solid Dispersion by the Solvent Evaporation Method

This protocol is a general guideline and should be optimized for each specific benzoxazole compound.

  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or a Poloxamer.[1]

  • Dissolution:

    • Dissolve the benzoxazole compound in a suitable organic solvent (e.g., methanol, acetone) to obtain a clear solution.[1]

    • In a separate container, dissolve the carrier in the same solvent.[1]

  • Mixing: Add the drug solution to the carrier solution and mix thoroughly.[1]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.[1]

  • Drying and Sizing:

    • Dry the solid dispersion under vacuum to remove any residual solvent.[1]

    • Grind the dried solid dispersion and sieve it to obtain a uniform particle size.[1]

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

G Solid Dispersion Preparation Workflow A Dissolve Benzoxazole in Organic Solvent C Mix Drug and Carrier Solutions A->C B Dissolve Carrier in Organic Solvent B->C D Solvent Evaporation (Rotary Evaporator) C->D E Drying under Vacuum D->E F Grinding and Sieving E->F G Characterization (DSC, PXRD) F->G G Cyclodextrin Inclusion Complexation Mechanism cluster_0 Hydrophilic Exterior cluster_1 Hydrophobic Cavity Cyclodextrin Cyclodextrin Complex Inclusion Complex (Enhanced Solubility) Cyclodextrin->Complex Benzoxazole Benzoxazole (Guest) Benzoxazole->Complex

References

Technical Support Center: Addressing Product Degradation During Benzoxazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating product degradation during the scale-up of benzoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of benzoxazole synthesis, focusing on product degradation and yield loss.

Q1: We are observing a significant decrease in yield and an increase in impurities upon scaling up our benzoxazole synthesis. What are the likely causes?

A1: A drop in yield and purity during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing thermal degradation of the product. Similarly, poor mass transfer can result in inhomogeneous reaction mixtures and the formation of side products.

  • Exothermic Reactions: Many benzoxazole syntheses are exothermic. What is easily controlled on a lab scale can lead to a runaway reaction in a larger vessel if the cooling capacity is insufficient, resulting in product decomposition.

  • Extended Reaction Times: Scale-up operations often require longer processing times for heating, reagent addition, and work-up, increasing the potential for product degradation, especially for thermally sensitive compounds.

  • Atmospheric Exposure: A larger surface area and longer processing times can increase the exposure of the reaction mixture to air and moisture, leading to oxidative and hydrolytic degradation if the benzoxazole derivative is sensitive.[1]

Q2: What are the primary degradation pathways for benzoxazoles, and how can we minimize them?

A2: The two main degradation pathways for benzoxazoles are hydrolysis and oxidation.

  • Hydrolytic Degradation: The benzoxazole ring can undergo cleavage in the presence of water, particularly under acidic or basic conditions.[2] This typically leads to the formation of the corresponding 2-aminophenol and carboxylic acid or amide derivatives. To minimize hydrolysis, ensure that all solvents and reagents are anhydrous, and consider performing the reaction under an inert atmosphere to exclude atmospheric moisture.

  • Oxidative Degradation: Benzoxazoles, and particularly their 2-aminophenol precursors, can be susceptible to oxidation, leading to colored impurities and byproducts.[3] This is often exacerbated by elevated temperatures and the presence of oxygen. To mitigate oxidative degradation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: We have identified an incomplete reaction as a major issue in our scaled-up synthesis. How can we drive the reaction to completion?

A3: An incomplete reaction can be due to several factors that are magnified during scale-up. Consider the following troubleshooting steps:

  • Catalyst Deactivation or Insufficient Loading: On a larger scale, the catalyst-to-substrate ratio might be effectively lower due to mixing inefficiencies. Ensure the catalyst is active and consider a modest increase in catalyst loading.[1]

  • Inadequate Temperature: The reaction may require a higher temperature to overcome the activation energy, but be cautious as this can also increase degradation. A systematic temperature optimization study is recommended.[3]

  • Insufficient Reaction Time: Monitor the reaction progress using analytical techniques like TLC or HPLC to determine the optimal reaction time at the new scale.[1]

  • Poor Mixing: Ensure that the agitation in the larger reactor is sufficient to maintain a homogeneous mixture.

Q4: How can we effectively purify our benzoxazole product at a larger scale and minimize losses?

A4: Purification is a critical step where significant product loss can occur. Common and effective methods for purifying benzoxazoles include:

  • Recrystallization: This is a highly effective method for purifying solid benzoxazole derivatives. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Column Chromatography: While effective, scaling up column chromatography can be challenging. Careful selection of the stationary and mobile phases is crucial for good separation.

  • Acid-Base Extraction: As weakly basic compounds, some benzoxazoles can be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of benzoxazole synthesis, which can be correlated with the extent of product degradation or side product formation.

Table 1: Effect of Catalyst on the Yield of 2-Phenylbenzoxazole

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Brønsted Acidic Ionic Liquid (BAIL) gelSolvent-free130598[4]
2Fe3O4@SiO2-SO3HSolvent-free500.592[5]
3ZnS NanoparticlesEthanol700.1796[6]
4TiO2–ZrO2Acetonitrile600.25-0.4283-93[7]
5No CatalystDMF10024<10[8]

This table illustrates that the choice of catalyst significantly impacts the reaction efficiency, with modern heterogeneous catalysts often providing high yields in shorter times and under milder conditions, thereby reducing the potential for thermal degradation.

Table 2: Influence of Reaction Temperature on Product Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BAIL gelSolvent-free1005Low[4]
2BAIL gelSolvent-free130598[4]
3Tf2O/2-F-PyrDCM0 to RT195[9]
4ZnS NanoparticlesEthanol500.3385[6]
5ZnS NanoparticlesEthanol700.1796[6]

This table demonstrates the critical role of temperature. While higher temperatures can increase reaction rates, an optimal temperature must be found to maximize yield without causing significant product degradation.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Benzoxazole Synthesis by HPLC

This protocol is for in-process control to monitor the consumption of starting materials and the formation of the benzoxazole product and any major degradation products.

  • Sample Preparation: Carefully withdraw a small, representative sample from the reaction mixture. Quench the reaction immediately by diluting the sample in a cold mobile phase to a known concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of the benzoxazole product.

    • Column Temperature: 30 °C

  • Analysis: Monitor the peak areas of the starting materials, the benzoxazole product, and any significant impurity peaks over time to determine the reaction progress and profile.

Protocol 2: Purification of a Solid Benzoxazole Derivative by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the crude benzoxazole product at an elevated temperature but not at room temperature, while impurities remain soluble at room temperature. Common solvents for recrystallizing benzoxazoles include ethanol, acetonitrile, or mixtures like ethyl acetate/heptane.[10][11][12]

  • Dissolution: Place the crude benzoxazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Setting up an Inert Atmosphere for a Scaled-Up Reaction

  • Glassware Preparation: Ensure the reactor and all associated glassware are clean and thoroughly dried in an oven before assembly.

  • Assembly: Assemble the reactor with an overhead stirrer, condenser, thermocouple, and reagent addition funnel.

  • Evacuate and Refill: Seal the reactor and connect it to a vacuum line and an inert gas (nitrogen or argon) source via a three-way valve. Evacuate the reactor to remove air and then backfill with the inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.

  • Maintain Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction to prevent air from leaking into the system. This can be achieved using a bubbler or a balloon filled with the inert gas.

Visualizations

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Carboxylic_Acid_Derivative Carboxylic Acid or Aldehyde Carboxylic_Acid_Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Side_Products Side Products (e.g., Incomplete Cyclization) Condensation->Side_Products Benzoxazole Benzoxazole Cyclization->Benzoxazole Desired Product Degradation_Products Degradation Products (Hydrolysis, Oxidation) Benzoxazole->Degradation_Products Degradation

Simplified Benzoxazole Synthesis Pathway

Start Start Low_Yield Low Yield or High Impurities? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Purification_Strategy Review Purification Strategy Low_Yield->Purification_Strategy No Degradation_Observed Degradation Products Observed? Incomplete_Reaction->Degradation_Observed No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Loading Incomplete_Reaction->Optimize_Conditions Yes Use_Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Degradation_Observed->Use_Inert_Atmosphere Yes Degradation_Observed->Purification_Strategy No Improve_Mixing Improve Mixing Efficiency Optimize_Conditions->Improve_Mixing Check_Purity Check Purity of Starting Materials Check_Purity->Incomplete_Reaction Improve_Mixing->Check_Purity Use_Inert_Atmosphere->Optimize_Conditions End End Purification_Strategy->End

Troubleshooting Workflow for Low Yield

Benzoxazole Benzoxazole Protonation Protonation (Acidic Conditions) Benzoxazole->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Amido_Phenol 2-Amido-phenol Ring_Opening->Amido_Phenol

Simplified Hydrolytic Degradation Pathway

References

Technical Support Center: Scale-Up Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis reaction is resulting in a low yield on a larger scale. What are the common causes?

Low yields during the scale-up of benzoxazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants like 2-aminophenol or the corresponding aldehyde/carboxylic acid can interfere with the reaction.[1][2]

  • Reaction Conditions: Parameters such as temperature, reaction time, solvent, and catalyst may not be optimized for the larger scale.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1][3]

  • Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.[1]

  • Product Degradation: The synthesized benzoxazole derivative might be unstable under the specific reaction or work-up conditions.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps like crystallization or chromatography.[1]

Q2: What are the most critical parameters to monitor when scaling up benzoxazole synthesis?

When transitioning from bench-scale to a larger production scale, careful monitoring of the following parameters is crucial:

  • Temperature Control: Many reactions in benzoxazole synthesis, such as cyclization steps, can be exothermic. Proper temperature management is essential to prevent side reactions and ensure safety.[3]

  • Reagent Addition Rate: A slow and controlled addition of reagents is often necessary to maintain optimal reaction temperature and concentration profiles, preventing localized overheating.[3]

  • Mixing Efficiency: Adequate agitation is vital in large reaction vessels to ensure homogeneity and avoid localized concentration gradients or "hot spots".[3]

  • Reaction Time: Monitoring the reaction progress is key to determine the optimal duration and prevent the formation of degradation products that can occur with prolonged reaction times.[3]

Q3: I am observing a significant amount of Schiff base intermediate as a byproduct. How can I promote cyclization to the desired benzoxazole?

The formation of a stable Schiff base intermediate is a common issue, particularly in syntheses involving the condensation of a 2-aminophenol with an aldehyde.[1][4] To promote the subsequent cyclization, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step to proceed.[2][4]

  • Optimize the Catalyst: The choice of catalyst is critical. Lewis acids are often employed to promote the cyclization step.[4] You may need to screen different catalysts or adjust the catalyst loading.[1][4]

  • Addition of an Oxidant: In some cases, the cyclization from the benzoxazoline intermediate to the final benzoxazole requires an oxidation step. The use of an appropriate oxidant may be necessary.[2]

Q4: How does the choice of solvent impact the scale-up of benzoxazole synthesis?

Solvent selection is critical and can significantly influence reaction rates, yields, and product purity.[4][5]

  • Polarity: Polar solvents can stabilize charged intermediates that occur during the cyclization process, often leading to faster reactions. Polar aprotic solvents like DMF and acetonitrile have proven effective.[5]

  • Protic vs. Aprotic: Protic solvents (e.g., ethanol) can participate in hydrogen bonding and may facilitate the initial condensation step by protonating carbonyl groups.[5] Aprotic solvents (e.g., DMF, DMSO) do not have acidic protons and are often preferred when base-catalyzed steps are involved.[5]

  • Solubility: The chosen solvent must effectively dissolve the reactants to ensure a homogeneous reaction mixture. Poor solubility can lead to incomplete reactions.[5]

  • Green Chemistry: For industrial applications, consider environmentally benign solvents like ethanol or even solvent-free conditions to improve the process's green profile.[4][6][7]

Q5: What are the most effective purification strategies for benzoxazole derivatives at a large scale?

Purification can be a major source of product loss during scale-up.[1] Effective strategies include:

  • Recrystallization: This is often the most effective and economical method for purifying solid products at scale.[3] Experimenting with different solvent systems is crucial to find one that provides high purity and good recovery.[3]

  • Washing: Simple washing of the crude product with a suitable solvent (like cold ethanol) can help remove impurities.[4]

  • Column Chromatography: While common at the lab scale, column chromatography is less practical for very large-scale production but can be invaluable for removing closely related impurities that are difficult to separate by recrystallization.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress via TLC/HPLC.[3] - Cautiously increase the reaction temperature.[3] - Ensure efficient mixing, especially in large vessels.[3] - Verify the stoichiometry and purity of all reactants.[3]
Side Reactions - Optimize the reaction temperature; lower temperatures may enhance selectivity.[3] - Investigate alternative catalysts or solvents to favor the desired reaction pathway.[3][5] - Control the rate of reagent addition to minimize localized high concentrations.[3]
Product Degradation - Minimize reaction time once the starting material is consumed.[3] - Ensure the work-up procedure is not too harsh (e.g., avoid extreme pH or high temperatures).[3]
Catalyst Deactivation - If using a recyclable catalyst, ensure it has not lost activity.[2] - For air or moisture-sensitive catalysts, ensure the reaction is performed under an inert atmosphere.[1] - Consider adding a fresh portion of the catalyst.[2]
Poor Raw Material Quality - Assess the purity of starting materials using methods like melting point analysis or NMR.[1] Inconsistencies in raw materials can be amplified at scale.[8]
Issue 2: Product Impurity (Multiple Spots on TLC)
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Indicates an incomplete reaction. Refer to the "Incomplete Reaction" section above.[1]
Formation of Stable Intermediates - A common issue is the formation of a stable Schiff base.[1][4] Promote cyclization by increasing temperature or changing the catalyst.[4]
Over-alkylation/acylation - If using alkylating or acylating agents, multiple substitutions can occur. Carefully control the stoichiometry of reactants.[1]
Polymerization - Starting materials or intermediates can sometimes polymerize under certain conditions.[1] Optimize reaction conditions (temperature, concentration) to minimize this.
Oxidation of Reagents - 2-aminophenols can be sensitive to air oxidation.[2] Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent the formation of colored impurities.[1][2]

Quantitative Data Summary

The following tables provide a summary of various reaction conditions and their outcomes for the synthesis of 2-substituted benzoxazoles.

Table 1: Comparison of Catalysts for Benzoxazole Synthesis from 2-Aminophenol and Benzaldehyde

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid (BAIL) gelSolvent-free130598[7]
ZnS nanoparticlesEthanol70-High[4]
[CholineCl][oxalic acid] (DES)Microwave1300.25Excellent[9]
LAIL@MNPSolvent-free (Ultrasound)700.5up to 90[6]
SrCO₃ NanoparticlesSolvent-free (Grindstone)Room Temp0.33High[10]

Table 2: Effect of Temperature on Microwave-Assisted Synthesis

SubstrateTemperature (°C)Conversion RateReference
5-chloro-2-phenylbenzoxazole100Lower[9]
5-chloro-2-phenylbenzoxazole130Significantly Higher[9]

Visualizations

G cluster_workflow Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Materials Impure? check_purity->impure check_conditions Review Reaction Conditions (T, t, conc.) suboptimal Conditions Optimal? check_conditions->suboptimal monitor_rxn Monitor Reaction by TLC/HPLC incomplete Reaction Incomplete? monitor_rxn->incomplete check_catalyst Check Catalyst Activity inactive Catalyst Inactive? check_catalyst->inactive impure->check_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->monitor_rxn Yes optimize_cond Optimize T, t, conc. suboptimal->optimize_cond No incomplete->check_catalyst No extend_time Extend Time/ Increase T incomplete->extend_time Yes replace_catalyst Replace/Regenerate Catalyst inactive->replace_catalyst Yes success Yield Improved inactive->success No purify_reagents->check_conditions optimize_cond->monitor_rxn extend_time->check_catalyst replace_catalyst->success G cluster_exp General Experimental Workflow A 1. Reactant Charging (2-Aminophenol, Aldehyde/Acid) B 2. Solvent & Catalyst Addition A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitoring (TLC/HPLC) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Isolation (Filtration/Evaporation) E->F G 7. Purification (Recrystallization/ Chromatography) F->G H Final Product G->H G cluster_solvent Solvent Selection Decision Tree start Start Solvent Selection q1 Are reactants soluble? start->q1 q2 Is reaction base-catalyzed? q1->q2 Yes a1_no Select more solubilizing solvent (e.g., DMF, DMSO) q1->a1_no No q3 Is initial condensation rate-limiting? q2->q3 No a2_yes Consider Aprotic Solvents (DMF, Acetonitrile) q2->a2_yes Yes q4 Are green chemistry principles a priority? q3->q4 No a3_yes Consider Protic Solvents (Ethanol) q3->a3_yes Yes a4_yes Consider Ethanol or Solvent-Free Conditions q4->a4_yes Yes a_final Screen Selected Solvents q4->a_final No a2_yes->q4 a3_yes->q4 a4_yes->a_final

References

Navigating the Challenges of Oxazole Carboxylic Acid Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with oxazole carboxylic acids now have a dedicated resource to address the inherent hydrolytic instability of these valuable compounds. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of these molecules in their research.

The hydrolytic instability of the oxazole ring, particularly when substituted with a carboxylic acid, presents a significant hurdle in experimental design and drug development. This guide offers practical solutions and a deeper understanding of the degradation mechanisms to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and experimentation of oxazole carboxylic acids.

Q1: My oxazole carboxylic acid is degrading upon storage. What are the recommended storage conditions?

A1: To maintain the integrity of oxazole carboxylic acids, it is recommended to store them as a solid in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

Q2: I'm observing unexpected peaks in my HPLC analysis. What are the likely degradation pathways?

A2: The primary degradation pathway for oxazole carboxylic acids is hydrolytic ring opening.[1][2] This can be catalyzed by acidic or basic conditions. The process is often initiated by protonation of the ring nitrogen in acidic media, followed by nucleophilic attack of water at the C2 position, leading to ring cleavage.[3] Another common degradation route is decarboxylation, the loss of carbon dioxide from the carboxylic acid group, which can be accelerated by heat.[1][2] For certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acids, both hydrolytic ring-opening and decarboxylation are significant concerns.[2][4]

Q3: How does pH affect the stability of my oxazole carboxylic acid?

A3: The stability of the oxazole ring is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. While specific data for a wide range of oxazole carboxylic acids is limited, studies on related benzoxazoles show a complex relationship between pH and hydrolysis rate. For instance, the hydrolysis of benzoxazole and 2-methylbenzoxazole shows peak instability at specific acidic pH values (around pH 0.35 and 1.35, respectively) and a reduction in the hydrolysis rate at very low and very high pH.[3] It is crucial to determine the optimal pH range for your specific compound.

Q4: I'm seeing rapid degradation of my compound in solution. What can I do to improve its stability for in vitro assays?

A4: If you are observing rapid degradation in aqueous solutions, consider the following:

  • Buffer Selection: Carefully select a buffer system that maintains the pH in the most stable range for your compound.

  • Co-solvents: If solubility allows, the addition of organic co-solvents (e.g., DMSO, ethanol) can sometimes reduce the rate of hydrolysis by lowering the water activity.

  • Prodrug Strategy: For cell-based assays, converting the carboxylic acid to an ester prodrug can temporarily mask the functionality, improving stability and potentially cell permeability. The ester can then be hydrolyzed by intracellular esterases to release the active acid.

  • Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, avoid strong oxidizing agents, strong bases, and strong acids, as they are known to promote the degradation of oxazole-containing compounds.[1]

Quantitative Data on Hydrolytic Stability

CompoundpHFirst-Order Rate Constant (k_obs) (s⁻¹)
Benzoxazole0.35~1.8 x 10⁻³ (Peak)
Benzoxazole2.0~0.5 x 10⁻³
2-Methylbenzoxazole1.35~1.2 x 10⁻⁴ (Peak)
2-Methylbenzoxazole3.0~0.2 x 10⁻⁴

Data adapted from studies on benzoxazoles, which may not be directly representative of all oxazole carboxylic acids.[3]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of an oxazole carboxylic acid and to identify potential degradation products.[5][6]

Objective: To assess the stability of an oxazole carboxylic acid under various stress conditions.

Materials:

  • Oxazole carboxylic acid of interest

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column

  • LC-MS system for impurity identification

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the oxazole carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[5]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).[5]

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2 using 0.1 N NaOH and, if necessary, 1 N NaOH.[5]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor at different time points.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1 week).

    • Also, expose a solution of the compound to the same thermal stress.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method (see protocol below).

    • Determine the percentage of degradation by comparing the peak area of the parent compound to that of an unstressed control.

    • Use LC-MS to identify the mass of the major degradation products.

Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method to separate the parent oxazole carboxylic acid from its potential degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV/PDA detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid

  • Ultrapure water

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program: Start with a lower percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the oxazole carboxylic acid, and use a PDA detector to check for peak purity.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Stabilization Strategies

Ester Prodrug Synthesis (Example: Methyl Ester)

Objective: To synthesize a methyl ester prodrug of an oxazole carboxylic acid to improve its stability.

Materials:

  • Oxazole carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or a carbodiimide coupling agent (e.g., EDC) with DMAP

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using thionyl chloride):

  • Suspend the oxazole carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

  • Purify by column chromatography if necessary.

Salt Formation (Example: Sodium Salt)

Objective: To form a sodium salt of the oxazole carboxylic acid to potentially improve its stability and aqueous solubility.

Materials:

  • Oxazole carboxylic acid

  • Sodium hydroxide or sodium bicarbonate

  • Water or a suitable alcohol/water mixture

Procedure:

  • Dissolve the oxazole carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).

  • In a separate flask, prepare a stoichiometric equivalent solution of sodium hydroxide or sodium bicarbonate in water.

  • Slowly add the basic solution to the solution of the carboxylic acid with stirring.

  • Monitor the pH to ensure complete neutralization.

  • The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to isolate the salt.

  • The resulting salt should be thoroughly dried and stored under anhydrous conditions.[7]

Visualizing Degradation and Stabilization Pathways

To further aid in understanding the concepts discussed, the following diagrams illustrate the hydrolytic degradation pathway and a general workflow for stabilization.

cluster_degradation Hydrolytic Degradation Pathway Oxazole_Carboxylic_Acid Oxazole Carboxylic Acid Protonated_Oxazole Protonated Oxazole Oxazole_Carboxylic_Acid->Protonated_Oxazole + H⁺ (Acidic) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Oxazole->Tetrahedral_Intermediate + H₂O Ring_Opened_Product Ring-Opened Product Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening

Caption: Acid-catalyzed hydrolytic degradation of an oxazole ring.

Start Unstable Oxazole Carboxylic Acid Decision Assess Stability (Forced Degradation) Start->Decision Prodrug Prodrug Synthesis (e.g., Esterification) Decision->Prodrug Low Stability Salt Salt Formation (e.g., Sodium Salt) Decision->Salt Low Stability/ Solubility Stable_Form More Stable Form Prodrug->Stable_Form Salt->Stable_Form

Caption: Workflow for selecting a stabilization strategy.

This technical support center is intended to be a living document and will be updated as new data and methodologies become available. We encourage researchers to consult this guide to proactively address the challenges associated with oxazole carboxylic acid instability.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Benzothiazole and benzoxazole are prominent heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Their structural similarity, differing by a sulfur atom in benzothiazole and an oxygen atom in benzoxazole, leads to distinct physicochemical properties that significantly influence their pharmacological profiles.[1][2] This guide offers a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of analogs derived from these two privileged heterocycles, supported by experimental data and methodologies.

Anticancer Activity

Both benzothiazole and benzoxazole derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines.[1][3] The primary mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1][4]

Comparative Anticancer Potency

Direct comparative studies have highlighted nuanced structure-activity relationships between benzothiazole and benzoxazole analogs. For instance, in a study evaluating novel derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, both scaffolds showed significant potential.[5][6][7] Interestingly, replacement of the benzothiazole ring with a benzoxazole or benzimidazole moiety in certain derivatives resulted in a slight variation in potency, indicating that the choice of the heterocyclic core can fine-tune therapeutic efficacy.[6][7]

Table 1: Comparative in vitro Antiproliferative Activity of Benzothiazole, Benzimidazole, and Benzoxazole Analogs

Compound IDHeterocyclic CoreR GroupIC₅₀ (µM) vs. HepG2[5][6]IC₅₀ (µM) vs. HCT-116[5][6]
1d Benzothiazole2-methoxy-N-(...)-benzamide2.1 ± 0.32.5 ± 0.4
1f Benzimidazole2-methoxy-N-(...)-benzamide3.2 ± 0.54.1 ± 0.6
1g Benzoxazole2-methoxy-N-(...)-benzamide2.8 ± 0.43.7 ± 0.5

IC₅₀ values are expressed as the mean ± standard deviation from three independent experiments.

Another study focused on benzoxazole-benzamide conjugates as potential anti-proliferative agents and VEGFR-2 inhibitors. These compounds exhibited promising activity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with weak cytotoxicity against normal human fibroblasts (WI-38), suggesting a degree of selectivity.[4]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The cytotoxic effects of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][8]

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of compounds incubation1->treatment incubation2 Incubate for a specified period (e.g., 48h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan formation add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso measure_abs Measure absorbance at a specific wavelength (e.g., 570 nm) add_dmso->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50

MTT Assay Workflow for determining cell viability.

Signaling Pathway: VEGFR-2 Inhibition

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][8] Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to a reduction in tumor growth and metastasis.

VEGFR2_Inhibition_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Benzoxazole Benzoxazole Analog Benzoxazole->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and its inhibition.

Antimicrobial Activity

Benzothiazole and benzoxazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9][10][11][12] The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, has been shown to enhance the antibacterial activity of these compounds.[9]

Comparative Antimicrobial Potency

Studies comparing the antifungal activity of benzoxazole and benzothiazole derivatives have shown that, in many cases, benzoxazole analogs exhibit superior potency. For example, against Botrytis cinerea, a specific benzoxazole derivative was found to be three-fold more active than its corresponding benzothiazole analog.[10] Similarly, in the context of antibacterial activity against various Gram-positive and Gram-negative bacteria, triazole derivatives containing a benzothiazole ring consistently demonstrated better efficacy than those with a benzoxazole ring.[13]

Table 2: Comparative Antifungal Activity of Benzoxazole and Benzothiazole Analogs against B. cinerea

Compound IDHeterocyclic CoreR GroupIC₅₀ (µg/mL) vs. B. cinerea[10]
5a Benzoxazole-19.92
6a Benzothiazole-62.62

Table 3: Comparative Antibacterial Activity (MIC in µmol/mL) of Benzothiazole and Benzoxazole-Triazole Hybrids

Compound IDHeterocyclic CoreS. aureus[13]B. subtilis[13]E. coli[13]K. pneumoniae[13]
7a Benzoxazole12.5255050
7k Benzothiazole6.2512.52525
Ciprofloxacin -3.1253.1253.1253.125
Experimental Protocol: Serial Dilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is typically determined using the serial dilution method.[13][14]

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_results Result Analysis prep_stock Prepare stock solution of test compound in DMSO serial_dilute Perform two-fold serial dilutions of the compound in test tubes with nutrient broth prep_stock->serial_dilute prep_media Prepare fresh nutrient broth prep_media->serial_dilute inoculate Inoculate each tube with a standardized microbial suspension serial_dilute->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Visually observe for turbidity incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Benzothiazole derivatives have been extensively investigated for their anti-inflammatory properties.[15][16][17][18] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[18]

Comparative Anti-inflammatory Potency

In a study evaluating new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties, several compounds exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[15] The most active compounds demonstrated inhibition comparable to the standard drug celecoxib.

Table 4: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema

Compound ID% Inhibition at 1h[15]% Inhibition at 2h[15]% Inhibition at 3h[15]Ulcerogenic Index[15]
17c 7276800.82
17i 6473780.89
Celecoxib ---0.92
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

AntiInflammatory_Assay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Paw Volume Measurement cluster_analysis_inflammation Data Analysis animal_groups Group albino rats and fast overnight initial_measurement Measure initial paw volume animal_groups->initial_measurement administer_drug Administer test compounds or reference drug orally initial_measurement->administer_drug induce_edema Inject carrageenan into the sub-plantar region of the right hind paw after 30 min administer_drug->induce_edema measure_volume Measure paw volume at 1, 2, and 3 hours post-carrageenan injection induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

Both benzothiazole and benzoxazole scaffolds serve as valuable templates for the design of novel therapeutic agents. The choice between these two heterocyclic cores can significantly impact the biological activity profile of the resulting analogs. While benzoxazole derivatives have shown, in some instances, superior antifungal activity, benzothiazole-containing compounds have demonstrated greater antibacterial and potent anti-inflammatory and anticancer effects. The subtle yet significant influence of the heteroatom—sulfur versus oxygen—underscores the importance of comparative studies in guiding rational drug design and development. Further research, including comprehensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these versatile heterocyclic compounds.

References

Validation of Benzoic Acid, 2-(3-benzoxazolyl)- as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2-(3-benzoxazolyl)-, a member of the benzoxazole class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry. While specific biological data for this particular molecule is limited in publicly available literature, the broader benzoxazole class has demonstrated a wide range of pharmacological activities.[1][2][3] Derivatives of this structural family have been identified as inhibitors of various enzymes, suggesting potential therapeutic applications in oncology and inflammatory diseases.[1][4]

This guide provides a comparative analysis of Benzoic acid, 2-(3-benzoxazolyl)- against known inhibitors of two potential enzyme targets: Jumonji domain-containing protein 3 (JMJD3), a histone demethylase, and Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The inhibitory potential of Benzoic acid, 2-(3-benzoxazolyl)- against these enzymes is hypothesized based on the activities of structurally related benzoxazole compounds.[1][4] This document outlines the necessary experimental framework to validate this hypothesis and facilitate its evaluation as a potential enzyme inhibitor.

Comparative Analysis of Enzyme Inhibitors

To contextualize the potential efficacy of Benzoic acid, 2-(3-benzoxazolyl)-, a comparison with established inhibitors of JMJD3 and COX-2 is presented below. The IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by half, are a standard metric for inhibitor potency.

Table 1: Comparison of JMJD3 Inhibitors

CompoundTarget EnzymeIC50 ValueNotes
Benzoic acid, 2-(3-benzoxazolyl)-JMJD3 (Hypothesized)Data not availablePotential inhibitory activity based on the benzoxazole scaffold.[1] Experimental validation is required.
GSK-J1JMJD3 (KDM6B)60 nMA potent and selective inhibitor of H3K27 histone demethylase.[5]
JIB-04JMJD3855 nMA pan-selective Jumonji histone demethylase inhibitor.[5]
IOX1JMJD3 (KDM6B)Micromolar rangeA broad-spectrum inhibitor of 2OG oxygenases.[6]

Table 2: Comparison of COX-2 Inhibitors

CompoundTarget EnzymeIC50 ValueSelectivity Index (COX-1 IC50 / COX-2 IC50)
Benzoic acid, 2-(3-benzoxazolyl)-COX-2 (Hypothesized)Data not availableData not available
CelecoxibCOX-20.42 µM33.8
EtoricoxibCOX-2~1 µM106
Compound VIIa (a novel thiophene-3-carboxamide derivative)COX-20.29 µM67.2

Experimental Protocols

To validate the hypothesized inhibitory activity of Benzoic acid, 2-(3-benzoxazolyl)-, the following detailed experimental protocols for JMJD3 and COX-2 inhibition assays are proposed.

JMJD3 Histone Demethylase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the demethylase activity of JMJD3 on a trimethylated histone H3 lysine 27 (H3K27me3) substrate.

Principle: A substrate containing trimethylated H3K27 is coated onto microplate wells. Active JMJD3 enzyme is added, which removes the methyl groups. A specific antibody that recognizes the demethylated product is then added, followed by a secondary antibody conjugated to a detection enzyme. The amount of demethylated product is proportional to the enzyme activity and is quantified by measuring the absorbance of the developed color.

Protocol:

  • Substrate Coating: Coat a 96-well microplate with the H3K27me3 substrate and incubate to allow for stable binding.

  • Compound Incubation: Add varying concentrations of Benzoic acid, 2-(3-benzoxazolyl)- (solubilized in a suitable solvent like DMSO) to the wells. Include wells with a known inhibitor (e.g., GSK-J1) as a positive control and wells with solvent only as a negative control (100% enzyme activity).

  • Enzyme Reaction: Add purified recombinant JMJD3 enzyme to all wells except for the blank. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.

  • Antibody Incubation: Wash the plate to remove the enzyme and unbound compounds. Add a primary antibody specific for the demethylated H3K27 product and incubate.

  • Secondary Antibody and Detection: After another wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Incubate and then add the appropriate substrate to develop a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]

COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.

Principle: The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX enzyme activity. A probe is used that fluoresces upon reaction with this intermediate. The level of fluorescence is proportional to the COX-2 activity.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, heme, and COX-2 enzyme solution.

  • Inhibitor Incubation: In a 96-well plate, add the COX assay buffer, heme, and COX-2 enzyme. Then, add various concentrations of Benzoic acid, 2-(3-benzoxazolyl)-. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control for 100% enzyme activity. Pre-incubate the mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm) for a set period.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each concentration of the test compound compared to the solvent control. The IC50 value is then calculated from the dose-response curve.[9][10]

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.

Caption: A generalized workflow for the validation of an enzyme inhibitor.

G Simplified Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome ubiquitination NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to COX2_inhibitor Benzoic acid, 2-(3-benzoxazolyl)- (Hypothesized COX-2 Inhibition) COX2 COX-2 COX2_inhibitor->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces DNA DNA NFkB_n->DNA binds to Gene_Expression Inflammatory Gene Expression (e.g., COX-2) DNA->Gene_Expression promotes transcription Gene_Expression->COX2 leads to increased

Caption: The NF-κB pathway, a key regulator of inflammation.

Conclusion

Benzoic acid, 2-(3-benzoxazolyl)- represents a promising scaffold for the development of novel enzyme inhibitors. Based on the documented activities of the broader benzoxazole class, dedicated research into its potential inhibition of enzymes such as JMJD3 and COX-2 is highly warranted. The experimental protocols and comparative data outlined in this guide provide a robust framework for initiating such validation studies. Successful experimental validation would position this compound as a valuable lead for further optimization in drug discovery programs targeting cancer and inflammatory conditions.

References

Unveiling the Cytotoxic Potential of Benzoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, benzoxazole derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of various benzoxazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent therapeutic agents.

Benzoxazole and its derivatives are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Their structural versatility allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their biological activity.[4] This analysis delves into the structure-activity relationships and cytotoxic profiles of selected benzoxazole derivatives from recent studies.

Comparative Cytotoxicity of Benzoxazole Derivatives

The cytotoxic efficacy of benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of recently synthesized benzoxazole derivatives, providing a snapshot of their comparative cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole-benzamide conjugate 1HCT-116 (Colon)Data not specified[5]
Benzoxazole-benzamide conjugate 11HCT-116 (Colon)Data not specified[5]
Benzoxazole-benzamide conjugate 1MCF-7 (Breast)Data not specified[5]
Benzoxazole-benzamide conjugate 11MCF-7 (Breast)Data not specified[5]
5,7-Dichloro-1,3-benzoxazole derivative 6Not SpecifiedData not specified[6]
5,7-Dichloro-1,3-benzoxazole derivative 8Not SpecifiedData not specified[6]
2,5-disubstituted benzoxazole 3bMCF-7 (Breast)12 µg/mL[7]
2,5-disubstituted benzoxazole 3eHep-G2 (Liver)17.9 µg/mL[7]
Benzoxazole derivative 12dHepG2 (Liver)23.61[8]
Benzoxazole derivative 12fMCF-7 (Breast)22.54[8]
Benzoxazole derivative 12iHepG2 (Liver)27.30[8]
Benzoxazole derivative 12iMCF-7 (Breast)27.99[8]
5-chlorobenzo[d]oxazole derivative 14bMCF-7 (Breast)4.75[9]
5-chlorobenzo[d]oxazole derivative 14bHepG2 (Liver)4.61[9]
5-chlorobenzo[d]oxazole derivative 14kMCF-7 (Breast)7.75[9]
5-chlorobenzo[d]oxazole derivative 14nMCF-7 (Breast)7.098[9]

Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), can enhance the anti-proliferative activity.[10] For instance, the presence of a 5-chloro substituent on the benzoxazole ring has been shown to be favorable for potent cytotoxicity.[9]

Furthermore, the nature of the substituent at the 2-position of the benzoxazole ring plays a crucial role. The introduction of various heterocyclic moieties, such as pyrazole, oxadiazole, and piperazine, has led to the development of compounds with significant anticancer activity against various cell lines including those of the lung, colon, and breast.[11][12]

Experimental Protocols

The determination of the cytotoxic activity of benzoxazole derivatives typically involves the use of colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

MTT Assay Protocol

The MTT assay is a widely used method to assess cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content. A typical protocol includes:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB solution.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein content.

Mechanism of Action: Inducing Apoptosis

Several studies have indicated that the cytotoxic effects of benzoxazole derivatives are often mediated through the induction of apoptosis, or programmed cell death.[5][13] This process is a key target for anticancer therapies.

dot

Apoptosis_Pathway Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Inhibition Benzoxazole->VEGFR2 Inhibits Bcl2_BclxL Downregulation of Bcl-2 & Bcl-xL Benzoxazole->Bcl2_BclxL Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) VEGFR2->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bcl2_BclxL->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for some cytotoxic benzoxazole derivatives.

As illustrated in the diagram, some benzoxazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][8] This inhibition can lead to cell cycle arrest. Furthermore, these compounds can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of caspases, which are the executioners of apoptosis.[5][13] The culmination of these events is the programmed death of cancer cells.

Experimental Workflow for Cytotoxicity Analysis

The systematic evaluation of the cytotoxic potential of newly synthesized benzoxazole derivatives follows a well-defined workflow.

dot

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Benzoxazole Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Proteins) IC50->Western_Blot Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle

References

A Comparative Analysis of Benzooxazole-2-carboxylic Acid and Benzothiazole-2-carboxylic Acid Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzooxazole-2-carboxylic acid and benzothiazole-2-carboxylic acid scaffolds. While direct comparative data for the parent carboxylic acids is limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential as scaffolds in drug discovery. The comparison focuses on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental protocols and pathway visualizations.

Introduction

Benzooxazole and benzothiazole are privileged heterocyclic structures in medicinal chemistry. Their derivatives have demonstrated a wide array of pharmacological activities. The core difference between these two scaffolds is the heteroatom at position 1 of the five-membered ring – an oxygen atom in benzooxazole and a sulfur atom in benzothiazole. This seemingly minor structural change can significantly influence the electronic properties, lipophilicity, and ultimately, the biological activity of the resulting compounds. This guide aims to provide a comparative analysis of these two important chemical entities.

Anticancer Activity

In a comparative study of a series of derivatives, a 2-methoxy-N-(...)-benzamide derivative of benzothiazole showed potent anticancer activity against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, with IC50 values of 2.1 ± 0.3 μM and 4.5 ± 0.5 μM, respectively. While a direct benzooxazole counterpart was not evaluated in this specific study, it highlights the potential of the benzothiazole scaffold in cancer therapy[2].

Table 1: Comparative Anticancer Activity of Benzothiazole and Benzooxazole Derivatives

Compound IDHeterocyclic CoreR GroupCancer Cell LineIC50 (µM)Reference
1 Benzothiazole2-methoxy-N-(...)-benzamideHepG22.1 ± 0.3[2]
1 Benzothiazole2-methoxy-N-(...)-benzamideHCT-1164.5 ± 0.5[2]
2 Benzooxazole2-(2'-hydroxyphenyl)-4-carboxylic acidMCF-7, A549> 50[1]

Antimicrobial Activity

The antimicrobial potential of both benzooxazole and benzothiazole derivatives has been a subject of significant research. A comparative study on a series of 2-substituted benzimidazole, benzooxazole, and benzothiazole derivatives revealed that compounds containing the benzothiazole ring exhibited a broad spectrum of antifungal activity, which was generally better than that of the 2-substituted benzooxazole and benzimidazole derivatives[3]. Conversely, another study found that in a series of 1,2,3-triazole hybrids, the triazole derivatives containing a benzothiazole ring exhibited better antibacterial efficacy compared to those with a benzooxazole ring[4].

Table 2: Comparative Antimicrobial Activity of Benzothiazole and Benzooxazole Derivatives

Compound ClassHeterocyclic CoreGeneral ObservationReference
2-Substituted derivativesBenzothiazoleBroad-spectrum antifungal activity, generally superior to benzooxazole counterparts.[3]
1,2,3-Triazole hybridsBenzothiazoleBetter antibacterial efficacy compared to benzooxazole counterparts.[4]

Anti-inflammatory Activity

Both benzooxazole and benzothiazole derivatives have been explored for their anti-inflammatory properties. Studies on various derivatives suggest their potential to inhibit key inflammatory mediators. For instance, certain benzothiazole derivatives have been reported to possess anti-inflammatory activities comparable to conventional drugs[5]. Similarly, propanoic acid derivatives of 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone have shown significant analgesic and anti-inflammatory activities, with the benzothiazolinone derivative generally exhibiting higher activity[6].

Signaling Pathway Modulation

While the direct effects of this compound and benzothiazole-2-carboxylic acid on signaling pathways are not well-documented, studies on their derivatives provide valuable clues.

A benzoxazole derivative has been shown to inhibit the proliferation of T lymphocytes by targeting the Janus kinase 3/Signal Transducer and Activator of Transcription 5 (JAK3/STAT5) signaling pathway. This suggests that the benzooxazole scaffold may have potential in the development of immunosuppressive agents for autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Proliferation T-cell Proliferation Nucleus->Proliferation Promotes Benzooxazole Benzooxazole Derivative Benzooxazole->JAK3 Inhibits

Inhibition of the JAK3/STAT5 signaling pathway by a benzooxazole derivative.

On the other hand, certain benzothiazole derivatives have been found to exert their anti-inflammatory and anticancer effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the downregulation of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocates to Inflammation Inflammation (COX-2, iNOS) Nucleus->Inflammation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits

Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate (2-4 hours) C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance (570 nm) E->F

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) and COX Inhibition

Nitric Oxide (NO) Production Assay (Griess Test):

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Cyclooxygenase (COX) Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening assay kits can be used to evaluate the inhibitory activity of the compounds. The general principle involves measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. The protocol typically involves:

  • Incubating the purified COX-1 or COX-2 enzyme with the test compound.

  • Initiating the reaction by adding arachidonic acid.

  • Measuring the absorbance of the colored product at a specific wavelength.

  • Calculating the percentage of inhibition relative to a control without the inhibitor.

Conclusion

The available evidence from studies on their derivatives suggests that both benzooxazole and benzothiazole scaffolds are promising starting points for the development of novel therapeutic agents. While direct comparative data on the parent 2-carboxylic acids is lacking, the general trends observed in their derivatives indicate that benzothiazoles may have an edge in antifungal and antibacterial applications, while both scaffolds show significant potential in the development of anticancer and anti-inflammatory drugs. The subtle structural difference between the two heterocycles allows for fine-tuning of biological activity, and further comparative studies on systematically varied derivatives are warranted to fully elucidate their structure-activity relationships. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct such comparative investigations.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Arylbenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-arylbenzoxazole core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data and detailed experimental protocols.

The unique structural features of 2-arylbenzoxazoles, particularly the fused heterocyclic ring system, offer a versatile template for chemical modification. The strategic placement of various substituents on both the benzoxazole ring and the 2-aryl moiety allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This has led to the discovery of potent agents targeting a range of biological entities, from microbial enzymes to key proteins involved in cancer progression and inflammation.

Anticancer Activity: Targeting Key Pathways in Malignancy

2-Arylbenzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and proteins that drive tumor growth and proliferation.

A significant body of research has focused on their role as inhibitors of enzymes like topoisomerase II and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] The structure-activity relationship for their anticancer effects reveals several key trends. The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), at the ortho- and para-positions of the 2-aryl ring has been shown to enhance anti-proliferative activity against colon cancer cells.[3]

Furthermore, some derivatives have been identified as potent tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[4][5] This mechanism is crucial for halting the uncontrolled division of cancer cells.

Comparative Anticancer Activity of 2-Arylbenzoxazole Derivatives
CompoundSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference
Compound 4A 2-(aryl)-benzoxazole derivative-18.8 (as Topoisomerase II inhibitor)[1]
Compound 5A 5-chlorotolylbenzoxazole-22.3 (as Topoisomerase II inhibitor)[1]
Compounds 1, 9-12, 15 2-thioacetamide linked benzoxazole-benzamide conjugatesHCT-116 and MCF-7Sub-micromolar[2]
Compound 11 2-thioacetamide linked benzoxazole-benzamide conjugate-Potent VEGFR-2 inhibitor[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of 2-arylbenzoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-arylbenzoxazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

anticancer_pathway cluster_0 2-Arylbenzoxazole Action cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Outcome 2-Arylbenzoxazole 2-Arylbenzoxazole VEGFR-2 VEGFR-2 2-Arylbenzoxazole->VEGFR-2 Inhibition Topoisomerase II Topoisomerase II 2-Arylbenzoxazole->Topoisomerase II Inhibition Tubulin Tubulin 2-Arylbenzoxazole->Tubulin Inhibition of Polymerization Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes DNA Replication DNA Replication Topoisomerase II->DNA Replication Enables Mitosis Mitosis Tubulin->Mitosis Essential for Apoptosis Apoptosis Angiogenesis->Apoptosis Inhibition leads to DNA Replication->Apoptosis Inhibition leads to Mitosis->Apoptosis Disruption leads to

Anticancer mechanisms of 2-arylbenzoxazoles.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-arylbenzoxazole scaffold has also proven to be a fertile ground for the development of novel antimicrobial agents.[6] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

The antimicrobial SAR suggests that the nature and position of substituents on the benzoxazole and aryl rings play a critical role in determining the potency and spectrum of activity. For instance, certain derivatives have shown potent antibacterial activity, particularly against E. coli, with molecular docking studies suggesting DNA gyrase as a potential target.[6] Some compounds have been found to be more active against Pseudomonas aeruginosa and its gentamicin-resistant isolates than standard drugs like ampicillin and rifampicin.[8]

Comparative Antimicrobial Activity of 2-Arylbenzoxazole Derivatives
CompoundTarget MicroorganismMIC (µg/mL)Reference
Compound 21 & 18 E. coli25[6]
Various Derivatives Pseudomonas aeruginosaMore active than Ampicillin & Rifampicin[8]
Compound 11 Candida krusei- (One dilution less potent than fluconazole)[8]
Various Derivatives Gram-positive & Gram-negative bacteria, Fungi7.8 - 250[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the 2-arylbenzoxazole derivatives against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow Start Start Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Serial Dilution of Compounds Serial Dilution of Compounds Prepare Standardized Inoculum->Serial Dilution of Compounds Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Compounds->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC End End Determine MIC->End

Workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

2-Arylbenzoxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory response.[10][11]

The SAR for anti-inflammatory activity highlights the importance of specific substitutions. For example, an α-methylacetic acid substitution at the 5-position of the benzoxazole ring was found to be preferable for activity.[9] Halogen substitution, such as with chlorine or fluorine, on the 2-aryl ring led to some of the most active compounds, which were found to be three to five times more potent than the standard drug phenylbutazone.[9] Certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as selective COX-2 inhibitors with in vivo anti-inflammatory potency superior to diclofenac and celecoxib.[10][12]

Comparative Anti-inflammatory Activity of 2-Arylbenzoxazole Derivatives
CompoundSubstitution PatternIn Vivo ModelActivityReference
Compound 14 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acidCarrageenin-induced rat paw edema3-5 times more active than phenylbutazone[9]
Compound 29 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acidCarrageenin-induced rat paw edema3-5 times more active than phenylbutazone[9]
Compound 3g, 3n, 3o 2-(2-arylphenyl)benzoxazole derivatives-Selective COX-2 inhibitors; 3o showed better potency than diclofenac and celecoxib[10][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of 2-arylbenzoxazole derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

anti_inflammatory_sar 2-Arylbenzoxazole Core 2-Arylbenzoxazole Core Benzoxazole Ring (Position 5) Benzoxazole Ring (Position 5) 2-Arylbenzoxazole Core->Benzoxazole Ring (Position 5) 2-Aryl Ring 2-Aryl Ring 2-Arylbenzoxazole Core->2-Aryl Ring Alpha-Methylacetic Acid Alpha-Methylacetic Acid Benzoxazole Ring (Position 5)->Alpha-Methylacetic Acid Substitution with Halogen Substitution (Cl, F) Halogen Substitution (Cl, F) 2-Aryl Ring->Halogen Substitution (Cl, F) Substitution with Increased Anti-inflammatory Activity Increased Anti-inflammatory Activity Alpha-Methylacetic Acid->Increased Anti-inflammatory Activity Halogen Substitution (Cl, F)->Increased Anti-inflammatory Activity

SAR for anti-inflammatory activity.

References

A Comparative Guide to the Antimicrobial Spectrum of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various substituted benzoxazoles, supported by experimental data from recent scientific literature. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of benzoxazole derivatives as antimicrobial agents.

Data Presentation: Antimicrobial Activity of Substituted Benzoxazoles

The following table summarizes the in vitro antimicrobial activity of a selection of substituted benzoxazole derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][2][3] A lower MIC value indicates greater antimicrobial potency.

Compound IDR1-GroupR2-GroupStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Candida albicans (MIC µg/mL)Reference
BZ-1 HPhenyl5025>200>200100[3]
BZ-2 5-Cl4-Nitrophenyl12.56.2510020050[1]
BZ-3 H4-Chlorophenyl2512.5>200>20050[3]
BZ-4 5-CH3Thiophen-2-yl6.253.125010025[4]
BZ-5 H2-(p-tolyl)3.123.12>100>1006.25[2]
BZ-6 5-NO24-Methoxyphenyl12.56.25255012.5[5]

Note: The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring and the phenyl ring at the 2-position.[4] Electron-withdrawing groups, such as nitro and chloro groups, at position 5 of the benzoxazole ring have been shown to enhance activity against certain strains.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties of substituted benzoxazole compounds. These protocols are based on standard methods reported in the literature.[6][7]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Test Compounds: Stock solutions of substituted benzoxazoles are prepared in dimethyl sulfoxide (DMSO).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Bacterial and fungal colonies are picked from fresh agar plates and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
  • The inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the growth medium directly in the 96-well plates. The final concentration range typically spans from 0.125 to 256 µg/mL.
  • An equal volume of the prepared inoculum is added to each well.
  • Positive control wells (inoculum without test compound) and negative control wells (medium without inoculum) are included. A solvent control with the highest concentration of DMSO used is also included.
  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi.
  • Filter Paper Disks: Sterile blank filter paper disks (6 mm in diameter).
  • Test Compounds: Solutions of known concentration of the benzoxazole derivatives.

2. Inoculum Preparation:

  • A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly swabbed onto the surface of the agar plate.

3. Assay Procedure:

  • Sterile filter paper disks are impregnated with a known amount of the test compound solution and allowed to dry.
  • The impregnated disks are placed on the surface of the inoculated agar plates.
  • A standard antibiotic disk and a solvent control disk are used as positive and negative controls, respectively.
  • The plates are incubated under the same conditions as the broth microdilution assay.

4. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of the antimicrobial spectrum of substituted benzoxazoles.

antimicrobial_evaluation_workflow cluster_synthesis Compound Synthesis & Characterization synthesis Synthesis of Substituted Benzoxazoles purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Disk Diffusion) synthesis->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination primary_screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination mic_determination->mbc_determination mechanism_studies Mechanism of Action Studies mic_determination->mechanism_studies mic_determination->mechanism_studies

Caption: Workflow for the evaluation of antimicrobial activity of substituted benzoxazoles.

dna_gyrase_inhibition benzoxazole Substituted Benzoxazole dna_gyrase Bacterial DNA Gyrase benzoxazole->dna_gyrase Inhibits relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxes dna_replication DNA Replication & Repair Blocked dna_gyrase->dna_replication supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed mechanism of action: Inhibition of DNA gyrase by substituted benzoxazoles.[8]

References

comparative study of fluorescent properties of benzoxazole probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the fluorescent properties of three distinct benzoxazole-based probes: 2-(2'-hydroxyphenyl)benzoxazole (HBO), 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT), and Benzoxazole Yellow (YO). The objective is to offer a clear comparison of their performance with supporting experimental data to aid in the selection of appropriate probes for various research applications.

Performance Comparison of Selected Benzoxazole Probes

The following table summarizes the key fluorescent properties of HBO, BBOT, and YO. It is important to note that the properties of these probes can vary significantly with their environment, such as the solvent polarity or binding to a biological target. The data presented here are compiled from various studies and the conditions are specified where available.

Property2-(2'-hydroxyphenyl)benzoxazole (HBO)2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT)Benzoxazole Yellow (YO)
Quantum Yield (Φ) Varies with solvent and structure (derivatives range from 0.17-0.73)≥ 0.60Low in aqueous solution, significantly enhanced upon DNA binding
Excitation Wavelength (λex) ~344 nm (in ethanol)372-374 nm (in dioxane)~488 nm (when bound to DNA)
Emission Wavelength (λem) Dual emission, Keto form ~480-550 nm (ESIPT dependent)~430-450 nm (blue fluorescence)~510-530 nm (when bound to DNA)
Stokes Shift (nm) Large, due to ESIPT~60-80 nm~22-42 nm
Molar Extinction Coefficient (ε) Not explicitly found≥47,000 M⁻¹cm⁻¹ (at 372-374 nm in dioxane)[1]Not explicitly found for DNA-bound state

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these benzoxazole probes are crucial for their effective application and for the reproducibility of experimental results.

Synthesis of Benzoxazole Probes

1. Synthesis of 2-(2'-hydroxyphenyl)benzoxazole (HBO):

A common method for the synthesis of HBO involves the condensation of 2-aminophenol with salicylic acid or its derivatives.[2][3]

  • Reaction: A mixture of 2-aminophenol and salicylic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or boric acid.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol or by sublimation.

2. Synthesis of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT):

The synthesis of BBOT is typically achieved through the condensation of 2,5-thiophenedicarboxylic acid with 2-amino-4-tert-butylphenol.[4][5][6]

  • Reaction: The reactants are heated in a high-boiling point solvent (e.g., trichlorobenzene) with a catalyst such as boric acid. Water formed during the reaction is removed to drive the reaction to completion.

  • Purification: The product is isolated by filtration and purified by recrystallization from a solvent like xylene.

3. Synthesis of Benzoxazole Yellow (YO):

The synthesis of YO, a cyanine dye, involves the condensation of a substituted benzoxazolium salt with a quinolinium salt. The specific precursors will determine the final structure and properties of the YO probe.

Characterization of Fluorescent Properties

1. Measurement of Molar Extinction Coefficient (ε):

The molar extinction coefficient is determined using UV-Vis spectrophotometry and the Beer-Lambert law.[7][8]

  • A stock solution of the benzoxazole probe in a suitable solvent (e.g., ethanol, dioxane) of known concentration is prepared.

  • A series of dilutions are made from the stock solution.

  • The absorbance of each solution is measured at the wavelength of maximum absorption (λmax).

  • A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the line (slope = ε * path length).

2. Measurement of Fluorescence Quantum Yield (Φ):

The fluorescence quantum yield is determined using a comparative method, often with a well-characterized standard.

  • A fluorescent standard with a known quantum yield in the same spectral region as the benzoxazole probe is chosen (e.g., quinine sulfate).

  • Solutions of the standard and the benzoxazole probe with low absorbance (<0.1) at the same excitation wavelength are prepared in the same solvent.

  • The fluorescence emission spectra of both solutions are recorded under identical instrumental conditions.

  • The integrated fluorescence intensity (area under the emission curve) is calculated for both the sample and the standard.

  • The quantum yield of the benzoxazole probe is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3. DNA Binding Assay for Benzoxazole Yellow (YO):

The interaction of YO with DNA can be characterized by fluorescence titration.

  • A solution of YO in a suitable buffer is prepared.

  • The initial fluorescence spectrum of the YO solution is recorded.

  • Aliquots of a stock solution of DNA (e.g., calf thymus DNA) are incrementally added to the YO solution.

  • The fluorescence spectrum is recorded after each addition.

  • The change in fluorescence intensity at the emission maximum is plotted against the DNA concentration to determine the binding affinity.

Signaling Pathways and Experimental Workflows

DNA Intercalation Signaling Pathway

The following diagram illustrates the signaling mechanism of a benzoxazole-based intercalating probe like Benzoxazole Yellow (YO) upon binding to DNA.

DNA_Intercalation Probe Free Probe (Low Fluorescence) Probe_DNA Probe-DNA Complex (High Fluorescence) Probe->Probe_DNA Intercalation DNA Double-Stranded DNA DNA->Probe_DNA Emission Fluorescence Emission Probe_DNA->Emission Excitation Excitation Light Excitation->Probe_DNA

Caption: Signaling pathway of a DNA intercalating benzoxazole probe.

Experimental Workflow for Comparative Analysis

The diagram below outlines a general workflow for the comparative study of the fluorescent properties of different benzoxazole probes.

Experimental_Workflow cluster_synthesis Probe Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application-Specific Assays cluster_analysis Data Analysis & Comparison Synthesis_HBO Synthesis of HBO Purification Purification Synthesis_HBO->Purification Synthesis_BBOT Synthesis of BBOT Synthesis_BBOT->Purification Synthesis_YO Synthesis of YO Synthesis_YO->Purification UV_Vis UV-Vis Spectroscopy (λabs, ε) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (λex, λem, Stokes Shift) Purification->Fluorescence Quantum_Yield Quantum Yield Measurement Purification->Quantum_Yield DNA_Binding DNA Binding Assay (for YO) Purification->DNA_Binding Solvatochromism Solvatochromism Study (for HBO) Purification->Solvatochromism Data_Table Comparative Data Table UV_Vis->Data_Table Fluorescence->Data_Table Quantum_Yield->Data_Table DNA_Binding->Data_Table Solvatochromism->Data_Table Conclusion Conclusion & Probe Selection Data_Table->Conclusion

Caption: General workflow for comparative analysis of fluorescent probes.

References

A Cross-Validation of Experimental Findings for Benzooxazole-2-carboxylic Acid and Its Bioisosteric Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzooxazole-2-carboxylic acid and its key bioisosteric alternatives, Benzothiazole-2-carboxylic acid and Benzimidazole-2-carboxylic acid, with a focus on their potential in anticancer drug discovery. While direct comparative studies on the parent 2-carboxylic acid structures are limited in publicly available literature, this document collates and cross-validates experimental findings for various derivatives of these core scaffolds. The data presented herein is intended to offer insights into their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Analysis of Anticancer Activity

The therapeutic potential of benzoxazole, benzothiazole, and benzimidazole derivatives in oncology is a subject of ongoing research. Studies have shown that these heterocyclic compounds can exhibit significant cytotoxic effects against a variety of cancer cell lines. The data summarized below, collated from multiple sources, highlights the anticancer potency of various derivatives, providing a basis for comparing the core scaffolds.

Table 1: In Vitro Cytotoxicity Data for Benzoxazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising[1]
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)Promising[1]
2-Arylbenzoxazole-5-acetic acid derivativesHCT-116 (Colon)Varies[1]
Phortress analogue (3m)MultipleAttractive[2]
Phortress analogue (3n)MultipleAttractive[2]
Unsubstituted benzo[d]oxazole with 2-methoxy phenyl (14a)HepG2 (Liver)3.95 ± 0.18[3]
Unsubstituted benzo[d]oxazole with 2-methoxy phenyl (14a)MCF-7 (Breast)4.054 ± 0.17[3]
5-chlorobenzo[d]oxazole with 3-chlorophenyl amide (12k)HepG2 (Liver)28.36[4]
Table 2: In Vitro Cytotoxicity Data for Benzothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted methoxybenzamide benzothiazole (41)Various1.1 - 8.8[5][6]
Substituted chloromethylbenzamide benzothiazole (42)Various1.1 - 8.8[5][6]
N-methylpiperazine-phenyl substituted benzothiazole (1d)HepG2 (Liver)-[7]
N-methylpiperazine-phenyl substituted benzothiazole (1d)HCT-116 (Colon)-[7]
Table 3: In Vitro Cytotoxicity Data for Benzimidazole Derivatives
Compound/DerivativeCancer Cell LinePotencyReference
N-methylpiperazine-phenyl substituted benzimidazole (1f)HCT-116 (Colon)Slightly decreased vs. benzothiazole analogue[7]
1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride (6)21 human cancer cell linesPotent[8]
Copper (II) complex of compound 6 (8)21 human cancer cell linesPotent[8]

Experimental Protocols

Detailed methodologies are critical for the validation and replication of experimental findings. Below are summaries of key protocols frequently employed in the evaluation of these compounds.

Synthesis of 2-Substituted Benzoxazole Derivatives

A common method for synthesizing 2-substituted benzoxazoles involves the condensation and cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[1][3][9][10]

General Procedure:

  • A mixture of a 2-aminophenol and a substituted carboxylic acid is heated in the presence of a condensing agent, such as polyphosphoric acid or methanesulfonic acid.[3]

  • The reaction mixture is stirred at an elevated temperature for several hours to facilitate the formation of the benzoxazole ring.

  • The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 2-substituted benzoxazole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][11][12]

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., benzoxazole derivatives) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: A solubilization solution (e.g., DMSO or an acidified SDS solution) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway Inhibition

Several benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[13][14][15] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these small molecules inhibit its autophosphorylation and downstream signaling cascades, ultimately suppressing tumor angiogenesis.[15][16]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Benzooxazole Carboxylic Acid Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Migration, Survival) PLC->Gene_Expression Signal Transduction AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Gene_Expression Signal Transduction ERK ERK MEK->ERK ERK->Gene_Expression Signal Transduction

Caption: Inhibition of the VEGFR-2 signaling pathway by a Benzooxazole derivative.

General Experimental Workflow for Anticancer Drug Screening

The process of screening potential anticancer compounds involves a series of in vitro and in vivo evaluations to determine their efficacy and mechanism of action.

experimental_workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies cluster_development Preclinical Development synthesis Compound Synthesis (e.g., Benzoxazole Derivatives) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action (e.g., Kinase Assays, Apoptosis) cytotoxicity->mechanism animal_models Animal Models (e.g., Xenograft) mechanism->animal_models Promising Candidates efficacy Efficacy & Toxicity Evaluation animal_models->efficacy lead_optimization Lead Optimization efficacy->lead_optimization Effective & Safe Compounds IND_studies IND-Enabling Studies lead_optimization->IND_studies

Caption: A general workflow for the preclinical screening of anticancer compounds.

References

A Comparative Analysis of the Anticancer Potential of Benzoxazole and Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount objective. Among the myriad of heterocyclic compounds explored for this purpose, benzoxazole and benzimidazole scaffolds have emerged as privileged structures, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the anticancer potency of these two scaffolds, supported by experimental data, detailed methodologies, and visualizations of key cellular pathways.

The structural similarity of benzoxazole and benzimidazole to endogenous purine nucleotides allows them to interact with various biological targets, disrupting cellular processes essential for cancer cell proliferation and survival. While both scaffolds have independently shown promise, this guide focuses on direct comparative studies to elucidate the nuanced differences in their anticancer efficacy.

Quantitative Comparison of Cytotoxicity

To provide a clear and concise overview of the comparative anticancer potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzoxazole and benzimidazole derivatives against several human cancer cell lines. This data is extracted from studies where both scaffolds were evaluated under identical experimental conditions.

Compound IDScaffoldCell LineIC50 (µM)
1f BenzimidazoleHCT-1161.83 ± 0.15
1g BenzoxazoleHCT-1162.15 ± 0.18
1f BenzimidazoleHepG22.54 ± 0.21
1g BenzoxazoleHepG22.87 ± 0.25

Table 1: Comparative IC50 values of benzimidazole (1f) and benzoxazole (1g) derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. Data from a study by Xiang et al.[1][2]

Compound IDScaffoldCell LineIC50 (µM)
UK-1 Analogue BenzimidazoleVariousInactive
UK-1 bis-BenzoxazoleVariousAs low as 0.02

Table 2: Comparison of a carbomethoxy-substituted benzimidazole analogue of the natural product UK-1 (a bis-benzoxazole) against various human cancer cell lines. The benzimidazole analogue was found to be inactive.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies, ensuring reproducibility and providing a clear understanding of the experimental basis for the presented data.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (benzoxazole and benzimidazole derivatives) and incubated for an additional 48-72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.[4]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with Benzoxazole/ Benzimidazole derivatives A->B C Add MTT reagent (4 hours incubation) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cancer cells were treated with the IC50 concentration of the test compounds for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Treat cells with test compounds B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

Apoptosis Assay Workflow.

Signaling Pathways in Anticancer Activity

Both benzoxazole and benzimidazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death.

Many of these compounds have been shown to target key regulators of apoptosis, such as the Bcl-2 family of proteins and caspases.[5][6] The intrinsic apoptosis pathway is frequently implicated, where the compounds can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in cell death.

Apoptosis_Signaling_Pathway cluster_stimulus Anticancer Compound cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Benzoxazole or Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c (released) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Signaling Pathway.

Conclusion

The available comparative data suggests that both benzoxazole and benzimidazole scaffolds are valuable frameworks for the design of novel anticancer agents. In the direct comparisons cited, the benzimidazole derivatives, in some instances, exhibited slightly greater potency than their benzoxazole counterparts. However, the case of the UK-1 analogues demonstrates that the benzoxazole scaffold can be part of a significantly more potent molecule.

Ultimately, the anticancer efficacy is highly dependent on the specific substitutions and overall molecular architecture of the derivative, rather than solely on the core heterocyclic scaffold. The choice between a benzoxazole or benzimidazole core for drug design will likely be dictated by the specific molecular target and the desired pharmacokinetic properties. Further head-to-head comparative studies are warranted to more definitively delineate the structure-activity relationships and therapeutic potential of these two important classes of anticancer compounds.

References

Assessing the DNA Binding Behavior of Benzoxazole Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA binding behavior of benzoxazole fluorescent probes against common alternatives. It includes a summary of key performance data, detailed experimental protocols for assessing DNA binding, and visualizations of experimental workflows and binding mechanisms.

Introduction to Benzoxazole Fluorescent Probes

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest as fluorescent probes for nucleic acids.[1][2][3] Their attractive photophysical properties, including fluorescence enhancement upon binding to DNA, make them promising candidates for various applications in molecular biology and drug development.[1][2] Compared to traditional DNA stains like ethidium bromide, which is a known mutagen, benzoxazole-based probes are being explored as potentially safer alternatives.[1][4] This guide aims to provide an objective comparison of their performance with established DNA probes, supported by experimental data and detailed methodologies.

Comparative Performance Data

The efficacy of a fluorescent DNA probe is determined by several key parameters, including its binding affinity (Kd), fluorescence quantum yield (Φf), and the extent of fluorescence enhancement upon binding to DNA. The following tables summarize the available quantitative data for a selection of benzoxazole derivatives and commonly used alternative probes.

Table 1: DNA Binding Affinity (Kd) of Fluorescent Probes

Probe Name/DerivativeDNA TypeBinding Affinity (Kd) (µM)Reference
Benzoxazole Derivatives
Benzoxazole Derivative 1Calf Thymus DNA5.06(Wang et al., 2013)[5]
Benzoxazole Derivative 2Calf Thymus DNA3.58(Wang et al., 2013)[5]
Benzoxazole Derivative 3Calf Thymus DNA52.9(Wang et al., 2013)[5]
Benzoxazole Derivative 4Calf Thymus DNA6.16(Wang et al., 2014)[5]
Alternative Probes
Ethidium BromideCalf Thymus DNA~1-10General Literature
SYBR Green IdsDNANot widely reportedGeneral Literature
DAPICalf Thymus DNA~0.02-0.5General Literature

Table 2: Photophysical Properties of Fluorescent Probes

Probe Name/DerivativeFree Quantum Yield (Φf)DNA-Bound Quantum Yield (Φf)Fluorescence Enhancement (-fold)Reference
Benzoxazole Derivatives
Oxazole Yellow (YO-PRO-1)Very lowHighSignificant[6]
Alternative Probes
Ethidium Bromide~0.015~0.3~20-30[1][7]
SYBR Green ILowHigh>1000General Literature
DAPILowHigh~20-50General Literature

Experimental Protocols

Accurate assessment of DNA binding behavior relies on standardized and reproducible experimental protocols. This section provides detailed methodologies for three key techniques: fluorescence titration, circular dichroism, and molecular docking.

Fluorescence Titration for Determining Binding Affinity (Kd)

Fluorescence titration is a widely used method to determine the binding constant between a fluorescent ligand and a macromolecule like DNA. The principle involves monitoring the change in fluorescence intensity of the probe upon incremental addition of DNA.

Materials:

  • Benzoxazole fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Calf Thymus DNA (CT-DNA) stock solution (concentration determined by UV absorbance at 260 nm)

  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the benzoxazole probe in the binding buffer at a fixed concentration (e.g., 1 µM). The concentration should be low enough to avoid self-quenching but high enough to provide a stable fluorescence signal.

  • Place the probe solution in a quartz cuvette and record the initial fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum of the probe.

  • Add small aliquots of the CT-DNA stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a set amount of time (e.g., 2-5 minutes).

  • Record the fluorescence emission spectrum after each addition of DNA.

  • Correct the fluorescence intensity for the dilution effect caused by the addition of the DNA solution.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).[8]

Workflow for Fluorescence Titration:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Probe Solution C Initial Fluorescence Measurement A->C B Prepare DNA Stock D Add DNA Aliquot B->D C->D E Equilibrate D->E Mix F Record Fluorescence E->F F->D Repeat G Correct for Dilution F->G H Plot Data G->H I Fit Binding Curve (Calculate Kd) H->I

Fluorescence Titration Workflow

Circular Dichroism (CD) Spectroscopy for Assessing Binding Mode

Circular dichroism (CD) spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding and can provide insights into the binding mode (intercalation vs. groove binding).[9][10][11][12]

Materials:

  • Benzoxazole fluorescent probe

  • DNA solution (e.g., calf thymus DNA or specific oligonucleotides)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • CD spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 1 cm)

Procedure:

  • Prepare a DNA solution in the buffer at a known concentration.

  • Record the CD spectrum of the DNA solution alone in the range of 200-400 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.

  • Prepare a solution of the benzoxazole probe in the same buffer.

  • Titrate the DNA solution with increasing concentrations of the benzoxazole probe.

  • After each addition, mix and allow the solution to equilibrate.

  • Record the CD spectrum of the DNA-probe complex after each titration step.

  • Analyze the changes in the CD spectrum of the DNA. An increase in the intensity of the positive band and a red shift are often indicative of intercalation. Changes in the induced CD of the ligand can also provide information about the binding mode.

Experimental Workflow for Circular Dichroism:

CD_Workflow A Prepare DNA and Probe Solutions B Record CD Spectrum of DNA alone A->B C Titrate DNA with Probe A->C B->C D Equilibrate Sample C->D E Record CD Spectrum of Complex D->E E->C Repeat Titration F Analyze Spectral Changes E->F G Determine Binding Mode F->G

Circular Dichroism Experimental Workflow

Molecular Docking to Predict Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This can be used to visualize the binding of benzoxazole probes to DNA at an atomic level.

Software:

  • AutoDock Vina

  • MGLTools (for preparing input files)

  • PyMOL or UCSF Chimera (for visualization)

Procedure:

  • Prepare the Receptor (DNA):

    • Obtain a DNA structure in PDB format from the Protein Data Bank or build a canonical B-DNA structure.

    • Using AutoDockTools, add polar hydrogens and assign Gasteiger charges to the DNA molecule.

    • Save the prepared DNA structure in PDBQT format.

  • Prepare the Ligand (Benzoxazole Probe):

    • Draw the 2D structure of the benzoxazole probe and convert it to a 3D structure.

    • Optimize the geometry of the ligand using a suitable method (e.g., molecular mechanics).

    • Using AutoDockTools, assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Define the Grid Box:

    • Using AutoGrid, define a 3D grid box that encompasses the potential binding site on the DNA (e.g., the minor or major groove, or an intercalation site).

  • Run the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor and ligand files, and the grid parameters.

  • Analyze the Results:

    • AutoDock Vina will generate several possible binding poses ranked by their binding energy.

    • Visualize the lowest energy binding poses in complex with the DNA using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Docking Workflow:

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis A Prepare Receptor (DNA) C Define Grid Box A->C B Prepare Ligand (Benzoxazole) B->C D Run Docking Simulation (AutoDock Vina) C->D E Analyze Binding Poses D->E F Visualize Interactions E->F

Molecular Docking Workflow

Conclusion

Benzoxazole fluorescent probes represent a versatile class of molecules with significant potential for DNA binding applications.[1][2] Their performance, characterized by fluorescence enhancement upon DNA binding, makes them attractive alternatives to traditional DNA stains. This guide provides a framework for the comparative assessment of these probes, offering both quantitative data and detailed experimental protocols to aid researchers in their selection and application. Further research is warranted to expand the library of characterized benzoxazole derivatives and to fully elucidate their binding mechanisms with different DNA structures.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Benzooxazole-2-carboxylic acid is paramount. This guide provides a clear, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any work involving this compound, it is crucial to establish and follow stringent safety measures. All handling procedures should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1][2] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact.[1]
Body Protection Laboratory coat or other protective clothing.Shields skin from accidental spills.[1]
Respiratory Protection A dust respirator may be necessary if dust generation is unavoidable.Avoids inhalation of potentially harmful dust.[1][2]

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[3] It should never be disposed of down the drain or in regular trash.[3]

1. Waste Collection:

  • Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and wipers, in a dedicated, clearly labeled, and sealable container.[1][3]

  • Ensure the container is made of a compatible material.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[3]

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]

  • Keep the container away from incompatible materials, such as strong oxidizing agents and bases.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

  • The final disposal must be conducted at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][4]

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Ventilate the Area: Ensure the area is well-ventilated.

  • Contain the Spill: For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][2] It may be beneficial to slightly moisten the material with water to prevent it from becoming airborne.

  • Collect Contaminated Materials: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[1][3]

  • Decontaminate the Area: Thoroughly clean the spill area.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response generate Generate Waste (e.g., unused product, contaminated items) collect Collect in a dedicated, labeled, sealable container generate->collect store Store in a designated, secure, well-ventilated area collect->store contact_ehs Contact Institutional EHS for pickup store->contact_ehs transport Transport to an approved waste disposal facility contact_ehs->transport dispose Dispose according to local, regional, and national regulations transport->dispose spill Accidental Spill Occurs contain Contain Spill spill->contain collect_spill Collect Contaminated Material contain->collect_spill collect_spill->collect Add to waste container decontaminate Decontaminate Area collect_spill->decontaminate

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzooxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Benzooxazole-2-carboxylic acid, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE)

A thorough risk assessment is crucial before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety. This guidance is synthesized from safety data sheets of this compound and structurally related compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is a significant risk.Protects against dust, splashes, and vapors, preventing serious eye irritation or damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat is mandatory. For larger quantities, consider protective clothing and boots.Prevents skin irritation upon contact.[1][2] Contaminated gloves should be disposed of properly.
Respiratory Protection A dust respirator (e.g., P95 or P1) is recommended when handling solids that may generate dust.[3] For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges can be used.[3] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]Minimizes the risk of respiratory irritation from inhaling dust or vapors.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Always work in a well-ventilated area, ideally within a certified chemical fume hood, to control exposure.[1][2] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling the compound.[3]

  • Handling: Avoid the formation of dust and aerosols.[3] Prevent the substance from coming into contact with incompatible materials, such as strong oxidizing agents.

  • Spill Management: In case of a spill, immediately evacuate the area. For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4] The collected material and any contaminated cleaning supplies should be placed in a sealed, labeled container for disposal as hazardous waste.[5] Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan:

The disposal of this compound and its waste must be treated as hazardous and comply with all federal, state, and local environmental regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning supplies, in a dedicated, clearly labeled, and sealed container.[5]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

  • Disposal Method: Do not empty into drains.[2][3] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to arrange for pickup.

Experimental Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling and disposal of chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.